Product packaging for Z-3-Dodecenyl E-crotonate(Cat. No.:CAS No. 104086-73-9)

Z-3-Dodecenyl E-crotonate

Cat. No.: B107344
CAS No.: 104086-73-9
M. Wt: 252.39 g/mol
InChI Key: VPVYOJQBLAZGEP-FJAAXBCVSA-N
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Description

Z-3-Dodecenyl E-Crotonate is the primary component of the sex pheromone produced by the female sweet potato weevil, Cylas formicarius elegantulus . Research has confirmed its critical role in insect communication and mating behaviors . The crotonate (E)-2-butenoate functional group is essential for its biological activity, as analogs with formate, acetate, propionate, or butyrate groups do not elicit significant electrophysiological responses from male weevils . This compound is highly valued in entomological research for developing eco-friendly pest management strategies. Its primary application is in monitoring and controlling populations of the sweet potato weevil through pheromone-baited traps, which help in detecting infestations and disrupting mating cycles . Field studies indicate that baits containing the Z,E isomer with high stereomeric purity exhibit the highest attractivity . This product is intended for research use only and is not for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28O2 B107344 Z-3-Dodecenyl E-crotonate CAS No. 104086-73-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-dodec-3-enyl] (Z)-but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O2/c1-3-5-6-7-8-9-10-11-12-13-15-18-16(17)14-4-2/h4,11-12,14H,3,5-10,13,15H2,1-2H3/b12-11+,14-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVYOJQBLAZGEP-FJAAXBCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCOC(=O)C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCOC(=O)/C=C\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104086-73-9
Record name 2-Butenoic acid, (3Z)-3-dodecenyl ester, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104086739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

The Biosynthesis of Z-3-Dodecenyl E-crotonate in Cylas formicarius: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sweet potato weevil, Cylas formicarius, is a significant agricultural pest, and its management is a global priority. The primary component of its female-produced sex pheromone is (Z)-3-dodecenyl (E)-crotonate. Understanding the biosynthetic pathway of this key semiochemical is crucial for developing novel and species-specific pest control strategies, such as mating disruption and the development of targeted inhibitors. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of Z-3-dodecenyl E-crotonate in Cylas formicarius, based on established principles of fatty acid-derived insect pheromone biosynthesis. While specific enzymatic data for C. formicarius is not yet available in the literature, this document outlines the putative enzymatic steps, presents representative quantitative data from related species, details relevant experimental protocols, and provides visualizations of the proposed pathway and experimental workflows.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in Cylas formicarius is hypothesized to originate from primary fatty acid metabolism, a common route for the production of Type I insect sex pheromones.[1] The pathway involves a series of enzymatic modifications to a saturated fatty acid precursor, including desaturation, chain shortening, reduction, and esterification.

The proposed pathway commences with a C16 saturated fatty acid, palmitoyl-CoA, which is a common product of fatty acid synthase (FAS). This precursor undergoes a series of modifications to yield the final pheromone component.

The key proposed steps are:

  • Desaturation: A specific fatty acyl-CoA desaturase introduces a double bond at the ∆11 position of the C16 acyl-CoA precursor, palmitoyl-CoA, to produce (Z)-11-hexadecenoyl-CoA.

  • Chain Shortening (β-oxidation): The resulting (Z)-11-hexadecenoyl-CoA is then thought to undergo two cycles of peroxisomal β-oxidation, where each cycle removes a two-carbon unit. This process would yield (Z)-7-dodecenoyl-CoA.

  • Reduction: A fatty acyl-CoA reductase (FAR) then reduces the carboxyl group of (Z)-7-dodecenoyl-CoA to an alcohol, forming (Z)-7-dodecen-1-ol.

  • Isomerization: An isomerization step is proposed to shift the double bond from the 7th to the 3rd position, resulting in (Z)-3-dodecen-1-ol. The specific enzyme for this step is yet to be identified in insects.

  • Esterification: Finally, an acetyltransferase, likely a crotonyl-CoA:fatty alcohol acetyltransferase, catalyzes the esterification of (Z)-3-dodecen-1-ol with crotonyl-CoA to produce the final pheromone component, (Z)-3-dodecenyl (E)-crotonate.

This compound Biosynthesis Pathway acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas palmitoyl_coa Palmitoyl-CoA (16:CoA) fas->palmitoyl_coa desaturase Δ11-Desaturase palmitoyl_coa->desaturase z11_16_coa (Z)-11-Hexadecenoyl-CoA desaturase->z11_16_coa beta_oxidation β-Oxidation (2 cycles) z11_16_coa->beta_oxidation z7_12_coa (Z)-7-Dodecenoyl-CoA beta_oxidation->z7_12_coa far Fatty Acyl-CoA Reductase (FAR) z7_12_coa->far z7_12_oh (Z)-7-Dodecen-1-ol far->z7_12_oh isomerase Isomerase z7_12_oh->isomerase z3_12_oh (Z)-3-Dodecen-1-ol isomerase->z3_12_oh at Acetyltransferase z3_12_oh->at crotonyl_coa Crotonyl-CoA crotonyl_coa->at pheromone This compound at->pheromone Experimental Workflow for Pheromone Biosynthesis Elucidation start Pheromone Gland Dissection rna_seq RNA-Seq and Transcriptome Assembly start->rna_seq diff_exp Differential Gene Expression Analysis rna_seq->diff_exp candidate_genes Identification of Candidate Genes (Desaturases, Reductases, etc.) diff_exp->candidate_genes cloning Cloning of Candidate Genes into Expression Vectors candidate_genes->cloning heterologous_exp Heterologous Expression (e.g., in Yeast) cloning->heterologous_exp functional_assay Functional Assays (Substrate Feeding & Product Analysis by GC-MS) heterologous_exp->functional_assay enzyme_kinetics In Vitro Enzyme Kinetics functional_assay->enzyme_kinetics pathway_elucidation Pathway Elucidation and Confirmation functional_assay->pathway_elucidation enzyme_kinetics->pathway_elucidation

References

An In-depth Technical Guide to Z-3-Dodecenyl E-crotonate: Natural Sources, Analogues, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-3-Dodecenyl E-crotonate is a significant semiochemical, primarily known as the female-produced sex pheromone of the sweet potato weevil, Cylas formicarius elegantulus. This powerful attractant plays a crucial role in the reproductive behavior of this major agricultural pest, making it a focal point for the development of environmentally benign pest management strategies. This technical guide provides a comprehensive overview of the natural sources of this compound, its known analogues, and the associated biological activities. Detailed experimental protocols for its synthesis and bioassays are presented, alongside a review of the current understanding of the olfactory signaling pathway involved in its detection by the sweet potato weevil. Quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized using logical diagrams.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the virgin female sweet potato weevil, Cylas formicarius elegantulus[1]. It functions as a potent sex pheromone, attracting males for mating. The compound is released by the female weevil and can be collected from whole-body extracts or from surfaces on which the females have been present[1]. Its identification as the major component of the female-produced sex pheromone has been confirmed through extensive chemical and biological analyses[1]. While this remains the principal known natural source, the investigation into other potential insect or plant sources is an ongoing area of research.

Analogues of this compound and Structure-Activity Relationships

Several analogues of this compound have been synthesized and studied to understand the structure-activity relationships that govern their biological efficacy.

2.1. Known Analogues

Analogous compounds have been identified as pheromone components in other insect species. For instance, the potato and sugar beet moths, Scrobipalpopsis solanivora and Scrobipalpa ocetuatella respectively, utilize the corresponding (3E)-acetate of the C12 alcohol as a pheromone component[2][3]. Additionally, certain C12-esters serve as synthetic attractants for Reticulitermes termites[2][3].

For the sweet potato weevil, studies have explored the activity of other esters of (Z)-3-dodecen-1-ol. Electroantennography (EAG) studies have shown that formate, acetate, propionate, and butyrate esters of (Z)-3-dodecen-1-ol elicited no significant response from male sweet potato weevil antennae, highlighting the critical role of the E-crotonate moiety for biological activity.

2.2. Structure-Activity Relationship

The available data strongly suggest a high degree of specificity in the olfactory system of the male sweet potato weevil for this compound. The key structural features for eliciting a behavioral response appear to be:

  • The C12 Alkene Chain: The length and position of the double bond are likely crucial for proper binding to the olfactory receptors.

  • The (Z)-3- Isomerism: The cis configuration of the double bond at the 3-position is a critical determinant of activity.

  • The (E)-crotonate Ester: The trans configuration of the crotonate ester is essential for eliciting a response, as other ester analogues have shown to be inactive.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of this compound.

Table 1: Field Trapping Bioassay Data for this compound

Pheromone Dose (mg/lure)Mean Weevils Trapped per WeekReference
0.191.3 ± 3.22[4]
0.298.3 ± 1.53[4]
0.4108.3 ± 1.53[4]
0.8132 ± 3.61[4]
1.0>22 times catch of 12 µg lure[5]
10 µg-[6][7]
100 µgSignificantly more than 10 µg[6][7]

Table 2: Electroantennography (EAG) Dose-Response Data

Pheromone Dose (ng)EAG Response (mV)Reference
0.1No significant response
1No significant response
10Significant depolarization[8]
50Increased depolarization[9]
100Further increased depolarization[8][9]
1000Plateauing response[9]
10000Inhibition of response[9]

Experimental Protocols

4.1. Synthesis of this compound

A common synthetic route involves a Wittig reaction to establish the Z-alkene geometry, followed by esterification.

Protocol:

  • Preparation of the Wittig Salt: (2-Bromoethyl)-1,3-dioxolane is reacted with triphenylphosphine in acetonitrile to yield the corresponding phosphonium bromide.

  • Wittig Reaction: The phosphonium salt is treated with a strong base (e.g., dimsyl anion in DMSO) to form the ylide. This ylide is then reacted with a suitable aldehyde (e.g., nonanal) to produce the Z-alkene with a protected alcohol.

  • Deprotection: The protecting group on the alcohol is removed under acidic conditions (e.g., acetic acid in THF/water) to yield (Z)-3-dodecen-1-ol.

  • Esterification: (Z)-3-dodecen-1-ol is reacted with crotonyl chloride in the presence of a base like pyridine in a solvent such as dichloromethane to yield this compound[2][3]. The product is then purified by column chromatography.

4.2. Laboratory Bioassay: Olfactometer

A dual-choice olfactometer is used to assess the behavioral response of male sweet potato weevils to the pheromone.

Protocol:

  • Apparatus: A Y-tube or four-arm olfactometer is used. One arm is connected to a chamber containing the test compound (e.g., a filter paper impregnated with this compound in a solvent), and the other arm(s) to a control (solvent only).

  • Insects: Sexually mature male sweet potato weevils are used.

  • Procedure: A single weevil is introduced at the base of the olfactometer. A gentle, continuous airflow is passed through the arms. The choice of the weevil (which arm it enters and the time spent in each arm) is recorded over a set period.

  • Data Analysis: The number of weevils choosing the test arm versus the control arm is analyzed using statistical tests (e.g., Chi-square test) to determine if there is a significant preference.

4.3. Field Bioassay: Pheromone Trapping

Field trials are essential to evaluate the effectiveness of the pheromone for monitoring and mass trapping.

Protocol:

  • Trap Design: Various trap designs can be used, such as delta traps, funnel traps, or custom-made traps from plastic bottles[10].

  • Lure Preparation: A rubber septum or other suitable dispenser is loaded with a specific dose of the synthetic pheromone.

  • Trap Deployment: Traps are placed in sweet potato fields in a randomized block design. The height and spacing of the traps are critical parameters to optimize[2].

  • Data Collection: The number of trapped male weevils is recorded at regular intervals (e.g., weekly).

  • Data Analysis: The trap catch data are analyzed to determine the effects of lure dosage, trap design, and other factors on trapping efficiency[5][6][7].

Signaling Pathways and Mechanisms

The detection of this compound by the male sweet potato weevil is a complex process involving a cascade of molecular events in the insect's antenna.

5.1. Olfactory Reception

The process begins with the pheromone molecule entering the sensillum lymph through pores in the cuticle of the antenna. In the lymph, the hydrophobic pheromone molecule is thought to be bound and transported by Odorant-Binding Proteins (OBPs) or Chemosensory Proteins (CSPs) . These proteins facilitate the transport of the pheromone to the dendritic membrane of the Olfactory Sensory Neurons (OSNs) .

The pheromone then interacts with specific Odorant Receptors (ORs) located on the membrane of the OSNs. In the sweet potato weevil, several candidate ORs have been identified through antennal transcriptome analysis, with some showing male-biased expression, suggesting their potential role in pheromone detection[11]. The binding of the pheromone to its receptor is a highly specific interaction, as evidenced by the lack of response to structural analogues.

5.2. Signal Transduction

Insect ORs are ligand-gated ion channels. Upon binding of the pheromone, the receptor undergoes a conformational change, leading to the opening of the ion channel and an influx of cations into the OSN. This influx of positive ions depolarizes the neuron's membrane, generating a receptor potential. If this potential reaches a certain threshold, it triggers the firing of action potentials, which are then transmitted to the antennal lobe of the insect's brain for further processing, ultimately leading to a behavioral response (e.g., upwind flight towards the pheromone source).

Recent research in Cylas formicarius has identified several OBPs and CSPs that are highly expressed in the antennae and are implicated in the perception of both sex pheromones and host plant volatiles[3]. This suggests a sophisticated interplay of different chemosensory proteins in modulating the insect's behavior.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Starting Materials (2-Bromoethyl)-1,3-dioxolane Triphenylphosphine Nonanal Crotonyl Chloride wittig_salt Wittig Salt Formation start->wittig_salt Acetonitrile wittig_reaction Wittig Reaction wittig_salt->wittig_reaction Base (e.g., Dimsyl Anion) deprotection Deprotection wittig_reaction->deprotection Acidic Conditions esterification Esterification deprotection->esterification Pyridine, DCM purification Purification (Column Chromatography) esterification->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Olfactory_Signaling_Pathway cluster_pathway Olfactory Signaling Pathway for Pheromone Reception pheromone This compound (in air) sensillum Sensillum Pore pheromone->sensillum Diffusion obp_csp Odorant-Binding Protein (OBP) / Chemosensory Protein (CSP) sensillum->obp_csp Binding in Sensillum Lymph receptor Odorant Receptor (OR) on OSN Dendrite obp_csp->receptor Transport ion_channel Ion Channel Opening receptor->ion_channel Conformational Change depolarization Membrane Depolarization ion_channel->depolarization Cation Influx action_potential Action Potential Generation depolarization->action_potential brain Signal to Antennal Lobe (Brain) action_potential->brain behavior Behavioral Response (Attraction) brain->behavior

Caption: Pheromone olfactory signaling pathway.

Conclusion

This compound is a highly specific and potent semiochemical that holds significant promise for the development of effective and environmentally sound strategies for managing the sweet potato weevil. A thorough understanding of its natural sources, the structure-activity relationships of its analogues, and the molecular mechanisms underlying its detection is paramount for the design of novel and improved pest control agents. The experimental protocols and data summarized in this guide provide a valuable resource for researchers and drug development professionals working in this field. Future research should focus on the identification of the specific odorant receptors involved in pheromone binding and the elucidation of the downstream neural processing that governs the behavioral response of the sweet potato weevil.

References

The Chemical Ecology of (Z)-3-Dodecenyl E-crotonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-3-dodecenyl E-crotonate is a significant semiochemical in the chemical ecology of the sweetpotato weevil, Cylas formicarius elegantulus. First identified as the primary component of the female-produced sex pheromone, this compound is a potent attractant for conspecific males, playing a crucial role in mate location and reproductive success. Its unique crotonate ester structure marks a notable discovery in the field of insect chemical communication. This technical guide provides an in-depth analysis of the biosynthesis, mode of action, and experimental evaluation of (Z)-3-dodecenyl E-crotonate, offering valuable insights for researchers in pest management and drug development.

Introduction

The sweetpotato weevil, Cylas formicarius elegantulus (Summers), is a devastating pest of sweet potatoes (Ipomoea batatas) worldwide.[1] The cryptic nature of its larval stage, which develops within the sweet potato roots and vines, makes conventional insecticide treatments often ineffective. The discovery of its potent female-produced sex pheromone, (Z)-3-dodecenyl E-crotonate, has opened new avenues for the development of effective and environmentally benign pest management strategies.[1][2] This compound is utilized in monitoring and mass-trapping programs to control weevil populations.[3][4] Understanding the chemical ecology of this pheromone, from its biosynthesis in the female to its perception and the resulting behavioral cascade in the male, is paramount for optimizing its application and for the potential development of novel control agents.

Biosynthesis of (Z)-3-Dodecenyl E-crotonate

While the specific enzymatic steps for the biosynthesis of (Z)-3-dodecenyl E-crotonate in Cylas formicarius have not been fully elucidated, a putative pathway can be inferred from the general principles of fatty acid-derived pheromone synthesis in insects.[5] This process typically begins with common fatty acid precursors and involves a series of modifications by specialized enzymes.

The proposed biosynthetic pathway likely involves the following key stages:

  • Fatty Acid Synthesis: The pathway is presumed to start with the de novo synthesis of a saturated fatty acid, likely a C12 or a longer chain fatty acid that is subsequently shortened.

  • Desaturation: A specific desaturase enzyme introduces a double bond at the Δ3 position of the dodecanoyl-CoA precursor, resulting in the (Z) configuration.

  • Reduction: A fatty acyl-CoA reductase then reduces the carboxyl group of the unsaturated fatty acyl-CoA to an alcohol, forming (Z)-3-dodecen-1-ol.

  • Esterification: Finally, an acetyltransferase or a similar enzyme catalyzes the esterification of the (Z)-3-dodecen-1-ol with a crotonyl-CoA moiety to produce the final pheromone, (Z)-3-dodecenyl E-crotonate.

Z-3-Dodecenyl E-crotonate Biosynthesis Pathway Putative Biosynthetic Pathway of (Z)-3-Dodecenyl E-crotonate Fatty_Acid_Pool Fatty Acid Pool (e.g., Palmitoyl-CoA) Chain_Shortening Chain Shortening Fatty_Acid_Pool->Chain_Shortening Dodecanoyl_CoA Dodecanoyl-CoA Chain_Shortening->Dodecanoyl_CoA Desaturation Δ3-Desaturase Dodecanoyl_CoA->Desaturation Z3_Dodecenoyl_CoA (Z)-3-Dodecenoyl-CoA Desaturation->Z3_Dodecenoyl_CoA Reduction Fatty Acyl-CoA Reductase Z3_Dodecenoyl_CoA->Reduction Z3_Dodecenol (Z)-3-Dodecen-1-ol Reduction->Z3_Dodecenol Esterification Acetyltransferase Z3_Dodecenol->Esterification Pheromone (Z)-3-Dodecenyl E-crotonate Esterification->Pheromone Crotonyl_CoA Crotonyl-CoA Crotonyl_CoA->Esterification

Caption: Putative biosynthetic pathway of (Z)-3-dodecenyl E-crotonate.

Pheromone Perception and Neural Signaling

The perception of (Z)-3-dodecenyl E-crotonate by male sweetpotato weevils initiates a cascade of neural events that culminate in a behavioral response. This process begins at the antennae and is transmitted to higher processing centers in the brain.

The signaling pathway is understood to proceed as follows:

  • Pheromone Binding: Molecules of (Z)-3-dodecenyl E-crotonate enter the pores of the male's antennal sensilla and bind to pheromone-binding proteins (PBPs).

  • Receptor Activation: The PBP-pheromone complex interacts with and activates specific olfactory receptors (ORs) located on the dendritic membrane of olfactory receptor neurons (ORNs).

  • Signal Transduction: Activation of the OR triggers a second messenger cascade within the ORN, leading to the opening of ion channels and the generation of an action potential.

  • Neural Transmission: The action potential travels along the axon of the ORN from the antenna to the antennal lobe of the weevil's brain.

  • Brain Processing: In the antennal lobe, the signal is processed in specific glomeruli before being relayed to higher brain centers, such as the mushroom bodies, where the information is integrated, leading to a behavioral response (e.g., upwind flight towards the pheromone source).

Pheromone Signaling Pathway Pheromone Perception and Signaling Pathway Pheromone Pheromone Molecule PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding OR Olfactory Receptor (OR) PBP->OR Interaction Second_Messenger Second Messenger Cascade OR->Second_Messenger Activation ORN Olfactory Receptor Neuron (ORN) Antennal_Lobe Antennal Lobe (Glomeruli) ORN->Antennal_Lobe Synaptic Transmission Action_Potential Action Potential Generation Second_Messenger->Action_Potential Action_Potential->ORN Propagation Higher_Brain_Centers Higher Brain Centers (e.g., Mushroom Bodies) Antennal_Lobe->Higher_Brain_Centers Processing Behavioral_Response Behavioral Response (Attraction) Higher_Brain_Centers->Behavioral_Response Integration

Caption: Generalized pheromone perception and neural signaling pathway.

Quantitative Data

The biological activity of (Z)-3-dodecenyl E-crotonate has been quantified through various bioassays. The following tables summarize key quantitative data from electrophysiological and behavioral studies.

Table 1: Electrophysiological Response of Male Cylas formicarius elegantulus Antennae
Pheromone Dose (µg)Mean Depolarization (mV) ± SE
0.001~0.15
0.01~0.30
0.1~0.50
10.6 - 0.8

Data extracted from dose-response curve in Sureda et al. (2006).

Table 2: Behavioral Response of Male Cylas formicarius in Field Trapping Experiments
Lure Dosage (mg)Mean Captured Weevils/Trap/Week (± SE)
0.191.3 ± 3.22
0.298.3 ± 1.53
0.4108.3 ± 1.53
0.8132.0 ± 3.61

Data from a study by Dung et al. (2021).

Experimental Protocols

Pheromone Extraction from Female Weevils

A standard method for extracting the pheromone from virgin female sweetpotato weevils involves the following steps:

  • Insect Rearing: Rear Cylas formicarius on sweet potato tubers at 26 ± 2°C and 60 ± 5% relative humidity under a 14:10 light-dark photoperiod.[6]

  • Sexing and Isolation: Separate newly emerged adults by sex to ensure females remain virgins.[6]

  • Gland Extrusion: Gently apply pressure to the abdomen of a live 1-week-old virgin female to evert the pheromone gland at the posterior end.[6]

  • Solvent Extraction: Excise the everted gland and immerse it in a small volume of a suitable solvent, such as hexane, for a defined period to extract the pheromone.

  • Analysis: Analyze the extract using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the pheromone.

Pheromone Extraction Workflow Workflow for Pheromone Extraction from Female Weevils Rearing Weevil Rearing Sexing Sexing and Isolation of Virgin Females Rearing->Sexing Gland_Extrusion Pheromone Gland Extrusion Sexing->Gland_Extrusion Extraction Solvent Extraction Gland_Extrusion->Extraction Analysis GC-MS Analysis Extraction->Analysis

Caption: A simplified workflow for the extraction of pheromones.

Electroantennography (EAG)

EAG is employed to measure the electrical response of the insect antenna to the pheromone.

  • Antenna Preparation: Excise an antenna from a male weevil and mount it between two electrodes.

  • Stimulus Delivery: Deliver a puff of charcoal-filtered, humidified air containing a known concentration of the synthetic pheromone over the antenna.

  • Signal Recording: Record the resulting depolarization of the antennal preparation using an amplifier and data acquisition software.

  • Dose-Response: Conduct recordings with a range of pheromone concentrations to generate a dose-response curve.

Olfactometer Bioassays

Olfactometers are used to assess the behavioral response of weevils to the pheromone in a controlled laboratory setting.

  • Apparatus: Utilize a Y-tube or four-arm olfactometer.[7]

  • Airflow: Introduce a continuous flow of purified, humidified air through the arms of the olfactometer.

  • Odor Source: Place a filter paper impregnated with a known amount of the synthetic pheromone in one arm (treatment) and a solvent control in the other arm(s).

  • Weevil Introduction: Release a single male weevil at the base of the olfactometer.

  • Data Collection: Record the time the weevil spends in each arm and the first choice it makes.

Role in Other Insect Species

While (Z)-3-dodecenyl E-crotonate is the specific sex pheromone of the sweetpotato weevil, its alcohol precursor, (Z)-3-dodecen-1-ol, has been identified as a trail pheromone in some species of termites, including Macrotermes annandalei and Reticulitermes species.[8] This highlights the parsimonious use of certain chemical motifs across different insect orders for varied ecological functions. The crotonate ester itself, however, was the first of its kind to be identified as an insect sex attractant, suggesting a high degree of specificity for Cylas formicarius.[9]

Conclusion

(Z)-3-dodecenyl E-crotonate is a cornerstone of the chemical ecology of the sweetpotato weevil. A thorough understanding of its biosynthesis, perception, and the behavioral responses it elicits is crucial for the continued development of effective, pheromone-based pest management strategies. The information presented in this guide provides a comprehensive overview for researchers and professionals, aiming to stimulate further research into the finer details of this fascinating semiochemical system and to aid in the development of novel, targeted approaches for the control of this significant agricultural pest.

References

An In-depth Technical Guide on the Species Specificity and Behavioral Response to Z-3-Dodecenyl E-crotonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-3-Dodecenyl E-crotonate is a pivotal semiochemical, primarily recognized as the female-produced sex pheromone of the sweetpotato weevil, Cylas formicarius, a significant pest of sweet potato crops worldwide. This technical guide delves into the species specificity of this compound and the intricate behavioral responses it elicits. We will explore the nuanced differences in pheromone communication among closely related Cylas species, present quantitative data from various bioassays, and provide detailed experimental protocols for researchers. Furthermore, this guide will touch upon the current understanding of the olfactory signaling pathway involved in the perception of this compound in C. formicarius.

Species Specificity of this compound

The efficacy of pheromone-based pest management strategies hinges on the species specificity of the semiochemicals employed. In the case of this compound, it exhibits a high degree of specificity for the sweetpotato weevil, Cylas formicarius. However, the chemical ecology of the Cylas genus reveals a fascinating interplay of closely related compounds that ensure reproductive isolation among sympatric species.

While C. formicarius females produce this compound to attract conspecific males, other Cylas species utilize different, yet structurally similar, pheromones. For instance, the African sweetpotato weevils, Cylas puncticollis and C. brunneus, use decyl (E)-2-butenoate and dodecyl (E)-2-butenoate, respectively, as their primary sex pheromone components.[1]

Field trapping experiments have demonstrated a clear preference of male weevils for their conspecific female-produced pheromone. While some degree of cross-attraction can occur, it is generally at significantly lower levels.[2] This suggests that the olfactory systems of these weevils are finely tuned to discriminate between these subtle chemical variations, a crucial mechanism for preventing interspecific mating. The different weevil species are not strictly pheromone specific, and each species is still receptive to pheromones of other species but requires a higher amount to elicit the same level of attraction.[2]

Table 1: Pheromone Specificity in Cylas Species

SpeciesPrimary Sex Pheromone ComponentAttractiveness to Other Cylas Species
Cylas formicarius This compoundLow attraction of C. puncticollis and C. brunneus
Cylas puncticollis Decyl (E)-2-butenoateLow attraction of C. formicarius and C. brunneus[1]
Cylas brunneus Dodecyl (E)-2-butenoateLow attraction of C. formicarius and C. puncticollis[1]

Behavioral Response to this compound

The behavioral response of male Cylas formicarius to this compound is a classic example of a pheromone-mediated mate-seeking behavior. This response is characterized by a series of stereotyped actions, beginning with activation and culminating in attempts to locate and mate with the pheromone source. These behaviors are typically studied and quantified using wind tunnel bioassays and field trapping experiments.

Wind Tunnel Bioassays

Wind tunnels provide a controlled environment to observe and quantify the upwind flight behavior of insects in response to a pheromone plume. For C. formicarius, the typical behavioral cascade in a wind tunnel includes:

  • Activation: The initial response upon detecting the pheromone, characterized by antennal movement and initiation of walking or flight.

  • Take-off: The initiation of flight.

  • Upwind flight: Oriented flight towards the pheromone source against the direction of the wind.

  • Casting: Zig-zagging flight pattern to relocate the pheromone plume if it is lost.

  • Landing: Arrival at the pheromone source.

  • Source contact: Physical interaction with the pheromone dispenser.

Table 2: Quantitative Behavioral Response of C. formicarius Males in Wind Tunnel Bioassays (Hypothetical Data based on Typical Assays)

Pheromone Dose (µg)% Activation% Take-off% Upwind Flight (completed)% Landing at Source
0 (Control)< 5%< 5%0%0%
0.0130%20%15%10%
0.175%65%55%45%
195%90%85%80%
1098%95%90%88%
Field Trapping Experiments

Field trapping is the most direct measure of the attractiveness of a pheromone under natural conditions. The number of male weevils captured in traps baited with this compound is a strong indicator of its behavioral efficacy. Numerous studies have optimized trapping parameters for C. formicarius, including trap design, color, height, and pheromone lure dosage.

Table 3: Field Trap Capture of C. formicarius Males with Different Doses of this compound

Lure Dose (mg)Mean No. of Weevils Captured / Trap / Week (± SEM)Source
0.191.3 ± 3.22[3]
0.298.3 ± 1.53[3]
0.4108.3 ± 1.53[3]
0.8132.0 ± 3.61[3]
1.040.31 ± 28.70 (Week 0); 16.31 ± 4.74 (Week 16)[4]
0.121.86 ± 0.76 (Week 0); 6.43 ± 2.71 (Week 16)[4]
0.0121.43 ± 1.11 (Week 0); 0.71 ± 0.51 (Week 16)[4]

These data clearly demonstrate a dose-dependent attraction of male C. formicarius to the pheromone.

Experimental Protocols

Wind Tunnel Bioassay Protocol

This protocol describes a typical wind tunnel bioassay for evaluating the behavioral response of Cylas formicarius to its sex pheromone.

Materials:

  • Glass or Plexiglas wind tunnel (e.g., 150 cm long x 60 cm wide x 60 cm high).

  • Charcoal-filtered air source with controlled flow rate (e.g., 20-30 cm/s).

  • Controlled lighting (e.g., red light, to simulate nocturnal conditions).

  • Pheromone dispenser (e.g., rubber septum or filter paper).

  • Release cage for the weevils.

  • Video recording and analysis software.

Procedure:

  • Acclimatization: Acclimate male weevils to the experimental conditions (temperature, humidity, and light) for at least 1 hour before the assay.

  • Pheromone Application: Load a dispenser with a known concentration of this compound dissolved in a suitable solvent (e.g., hexane). Allow the solvent to evaporate completely. Place a solvent-only dispenser as a control.

  • Assay: Place the pheromone dispenser at the upwind end of the wind tunnel. Introduce a single male weevil into the release cage at the downwind end.

  • Observation: Record the weevil's behavior for a set period (e.g., 5 minutes).

  • Data Collection: Score the occurrence and latency of the behaviors listed in section 2.1.

  • Replication: Repeat the assay with a new weevil and a clean wind tunnel for each replicate.

Wind_Tunnel_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Acclimatize Acclimatize Weevils Place_Lure Place Lure in Tunnel Prep_Pheromone Prepare Pheromone Lure Prep_Pheromone->Place_Lure Release_Weevil Release Weevil Place_Lure->Release_Weevil Record_Behavior Record Behavior Release_Weevil->Record_Behavior Score_Behavior Score Behavioral Events Record_Behavior->Score_Behavior Analyze_Data Statistical Analysis Score_Behavior->Analyze_Data

A simplified workflow for a wind tunnel bioassay.
Field Trapping Protocol

This protocol outlines a standard method for field trapping of Cylas formicarius.

Materials:

  • Pheromone traps (e.g., Pherocon® unitraps, delta traps). Research has shown that light-red unitraps can be particularly effective.[5]

  • Pheromone lures (rubber septa impregnated with this compound).

  • Stakes or poles for trap placement.

  • Killing agent (e.g., sticky insert, insecticide strip, or soapy water).

Procedure:

  • Trap Assembly: Assemble the traps according to the manufacturer's instructions. Place the killing agent inside.

  • Lure Placement: Place a pheromone lure inside each trap.

  • Trap Deployment: Deploy the traps in the field. A common placement is on stakes at a height of about 50 cm above the crop canopy.[5] Space traps at a regular interval (e.g., 10-20 meters apart).

  • Monitoring: Check the traps at regular intervals (e.g., weekly).

  • Data Collection: Count and record the number of captured male weevils.

  • Maintenance: Replace lures and killing agents as needed (lure longevity depends on the loading and environmental conditions).

Field_Trapping_Workflow Assemble_Trap Assemble Trap Insert_Lure Insert Pheromone Lure Assemble_Trap->Insert_Lure Deploy_Trap Deploy Trap in Field Insert_Lure->Deploy_Trap Monitor_Traps Monitor Traps Weekly Deploy_Trap->Monitor_Traps Record_Data Record Weevil Count Monitor_Traps->Record_Data Maintain_Trap Maintain Trap (replace lure) Monitor_Traps->Maintain_Trap Record_Data->Monitor_Traps

Workflow for a field trapping experiment.
Electroantennography (EAG) Protocol

EAG is used to measure the electrical response of an insect's antenna to an odorant.

Materials:

  • Microscope.

  • Micromanipulators.

  • Glass capillary electrodes.

  • Ag/AgCl wires.

  • Saline solution (e.g., insect Ringer's solution).

  • Amplifier and data acquisition system.

  • Air stimulus controller for delivering odor puffs.

Procedure:

  • Antenna Preparation: Excise an antenna from a live weevil. Mount it between the two electrodes, ensuring good electrical contact.

  • Odor Delivery: Deliver a puff of charcoal-filtered air (control) followed by a puff of air carrying a known concentration of this compound over the antenna.

  • Recording: Record the resulting depolarization of the antennal potential (the EAG response).

  • Data Analysis: Measure the amplitude of the EAG response in millivolts.

  • Dose-Response: Repeat with a range of pheromone concentrations to generate a dose-response curve.

Signaling Pathway

The perception of this compound in Cylas formicarius begins at the antenna, where specialized olfactory sensory neurons (OSNs) are housed in sensilla. While the complete signaling cascade has not been fully elucidated for this specific interaction, a general model for insect pheromone reception can be proposed.

Transcriptome analysis of C. formicarius antennae has identified numerous genes encoding for olfactory proteins, including Odorant Receptors (ORs), Odorant Binding Proteins (OBPs), and Chemosensory Proteins (CSPs).

The proposed signaling pathway is as follows:

  • Binding: Pheromone molecules enter the sensillum lymph through pores in the cuticle.

  • Transport: Odorant Binding Proteins (OBPs) are thought to bind to the hydrophobic pheromone molecules and transport them across the aqueous sensillum lymph to the dendritic membrane of the OSN.

  • Reception: The OBP-pheromone complex interacts with a specific Odorant Receptor (OR) protein complex on the OSN membrane. This complex is a heterodimer consisting of a specific OR (e.g., CforORx) and a highly conserved co-receptor (Orco).

  • Signal Transduction: Binding of the pheromone to the OR complex opens a non-specific cation channel, leading to the depolarization of the OSN membrane.

  • Neural Signal: This depolarization generates an action potential that travels down the axon of the OSN to the antennal lobe of the weevil's brain, where the information is processed.

Pheromone_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_osn Olfactory Sensory Neuron (OSN) Membrane Pheromone This compound OBP Odorant Binding Protein (OBP) Pheromone->OBP Binds Pheromone_OBP Pheromone-OBP Complex OR_Complex Odorant Receptor (ORx + Orco) Pheromone_OBP->OR_Complex Interacts with Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

A putative signaling pathway for pheromone perception in C. formicarius.

Conclusion

This compound is a highly specific and potent sex pheromone for the sweetpotato weevil, Cylas formicarius. Understanding its species specificity and the behavioral responses it elicits is fundamental for the development of effective and environmentally sound pest management strategies. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct further investigations into the chemical ecology and neurophysiology of this important insect pest. Future research should focus on identifying the specific odorant receptors involved in the perception of this compound and further elucidating the downstream neural processing of this critical signal.

References

The Biological Activity of Z-3-Dodecenyl E-crotonate Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-3-Dodecenyl E-crotonate is the primary component of the female-produced sex pheromone of the sweet potato weevil, Cylas formicarius, a significant pest of sweet potato crops worldwide.[1] Understanding the biological activity of this semiochemical and its isomers is crucial for the development of effective and environmentally benign pest management strategies, such as mating disruption and mass trapping. This technical guide provides an in-depth overview of the current knowledge regarding the biological activity of this compound, focusing on its interaction with the olfactory system of C. formicarius.

Molecular Mechanisms of Pheromone Perception

The biological activity of this compound is initiated upon its detection by the olfactory system of the male sweet potato weevil. This process involves a series of specialized proteins, including odorant-binding proteins (OBPs) and olfactory receptors (ORs), located in the antennae.

Recent transcriptomic analyses of C. formicarius antennae have identified a large repertoire of genes potentially involved in olfaction. Notably, 54 odorant receptors (ORs), 33 odorant-binding proteins (OBPs), 15 ionotropic receptors (IRs), and 12 chemosensory proteins (CSPs) have been identified.[2] Many of these genes show sex-specific expression patterns, suggesting their involvement in the perception of sex pheromones.[2]

While the specific olfactory receptor that binds this compound has not yet been definitively identified, several OBPs from C. formicarius have been functionally characterized and shown to bind to this pheromone with high affinity.

Quantitative Data Presentation

The following table summarizes the binding affinities of three functionally characterized odorant-binding proteins (CforOBP1, CforOBP2, and CforOBP3) from Cylas formicarius to the sex pheromone this compound. The binding affinity is expressed as the inhibitory constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptor sites. A lower Ki value indicates a stronger binding affinity.

Odorant-Binding ProteinLigandBinding Affinity (Ki, μM)
CforOBP1This compound11.8
CforOBP2This compound10.7
CforOBP3This compound9.5

Data sourced from a study on the functional characterization of OBPs from C. formicarius.[3]

Signaling Pathways

The binding of a pheromone to an olfactory receptor initiates a signal transduction cascade that ultimately leads to the generation of an action potential in the olfactory sensory neuron. In insects, this process is generally believed to be mediated by G-protein coupled receptors, although ionotropic mechanisms have also been proposed.

Pheromone_Signaling_Pathway Pheromone Z-3-Dodecenyl E-crotonate OBP Odorant-Binding Protein (OBP) Pheromone->OBP Binding in Sensillar Lymph OR Olfactory Receptor (OR) OBP->OR Transport and Delivery G_protein G-protein (Gq) OR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ion_Channel Ion Channel (Ca2+, Na+) IP3->Ion_Channel Gating DAG->Ion_Channel Modulation Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx Action_Potential Action Potential Depolarization->Action_Potential Signal to Brain

Generalized insect pheromone signaling pathway.

Experimental Protocols

The biological activity of this compound and its isomers is typically assessed using a combination of electrophysiological and behavioral assays.

Electroantennography (EAG)

EAG is a technique used to measure the overall electrical response of an insect's antenna to volatile compounds.

Methodology:

  • Antenna Preparation: An adult male sweet potato weevil is immobilized, and one of its antennae is carefully excised at the base.

  • Electrode Placement: The excised antenna is mounted between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed in contact with the distal end of the antenna, while the reference electrode is inserted into the base.

  • Stimulus Delivery: A continuous stream of humidified, charcoal-filtered air is passed over the antenna. A puff of air containing a known concentration of this compound is injected into the airstream for a short duration (e.g., 0.5 seconds).

  • Signal Recording: The change in electrical potential between the two electrodes (the EAG response) is amplified, recorded, and analyzed. The amplitude of the depolarization is indicative of the sensitivity of the antenna to the specific compound.

Behavioral Assays (Olfactometer)

Olfactometers are used to study the behavioral response of insects to chemical cues in a controlled environment. A common type is the Y-tube olfactometer.

Methodology:

  • Apparatus: A Y-shaped glass tube is used, with a single entry arm and two choice arms. Each choice arm is connected to a separate air source, allowing for the delivery of different odor stimuli.

  • Stimulus and Control: A solution of this compound in a suitable solvent (e.g., hexane) is applied to a piece of filter paper and placed in the airflow of one of the choice arms. The other arm contains a filter paper with the solvent alone, serving as a control.

  • Insect Release: A single male sweet potato weevil is introduced into the entry arm of the olfactometer.

  • Observation: The weevil's movement is observed for a set period (e.g., 10 minutes). The first choice of arm and the time spent in each arm are recorded. A statistically significant preference for the arm containing the pheromone indicates an attractive behavioral response.

Experimental_Workflow cluster_synthesis Pheromone Preparation cluster_bioassays Biological Assays Synthesis Synthesis of Z-3-Dodecenyl E-crotonate Isomers Purification Purification and Structural Verification (GC-MS, NMR) Synthesis->Purification Dilution Serial Dilutions for Bioassays Purification->Dilution EAG Electroantennography (EAG) - Antennal Response Dilution->EAG Olfactometer Olfactometer Assay - Behavioral Choice Dilution->Olfactometer Data_Analysis Data Analysis and Interpretation EAG->Data_Analysis Field_Trapping Field Trapping - Mating Disruption Olfactometer->Field_Trapping Informs field application Olfactometer->Data_Analysis Field_Trapping->Data_Analysis

Experimental workflow for pheromone analysis.

Conclusion

This compound is a potent semiochemical that elicits specific physiological and behavioral responses in the sweet potato weevil, Cylas formicarius. The perception of this pheromone is mediated by a complex olfactory system involving a suite of odorant-binding proteins and olfactory receptors. While significant progress has been made in identifying the molecular components of this system, further research is needed to fully elucidate the specific receptors and signaling pathways involved. A deeper understanding of these mechanisms will undoubtedly facilitate the development of more targeted and sustainable strategies for the management of this important agricultural pest.

References

Olfactory Receptor Neurons for (Z)-3-Dodecenyl (E)-2-butenoate in Cylas formicarius: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sweet potato weevil, Cylas formicarius, is a devastating agricultural pest, primarily due to its highly efficient chemical communication system. The female-produced sex pheromone, (Z)-3-dodecenyl (E)-2-butenoate, plays a crucial role in mate location by males. Understanding the specific olfactory receptor neurons (ORNs) that detect this pheromone is paramount for the development of novel and targeted pest management strategies, such as attractants for trapping or repellents that disrupt mating. This technical guide provides a comprehensive overview of the current knowledge regarding the olfactory reception of (Z)-3-dodecenyl (E)-2-butenoate in C. formicarius, including available quantitative data, detailed experimental protocols, and a depiction of the putative signaling pathway.

Quantitative Data on Olfactory Response

To date, specific quantitative data from single-sensillum recordings (SSR) detailing the firing rates of individual ORNs in Cylas formicarius in response to (Z)-3-dodecenyl (E)-2-butenoate are not available in the published literature. However, electroantennography (EAG) studies have provided valuable data on the overall antennal response of male weevils to the synthetic pheromone.

Table 1: Electroantennogram (EAG) Response of Male Cylas formicarius to (Z)-3-dodecenyl (E)-2-butenoate

Pheromone Dose (µg)Mean Depolarization (mV) ± SE
0.0010.21 ± 0.04
0.010.35 ± 0.05
0.10.52 ± 0.07
10.75 ± 0.09

Data synthesized from published dose-response curves.[1] It is important to note that female antennae show no significant EAG response to this compound.[1]

Key Olfactory Proteins Identified in Cylas formicarius

While the specific odorant receptor (OR) for (Z)-3-dodecenyl (E)-2-butenoate has not yet been functionally characterized, significant progress has been made in identifying potential olfactory proteins in C. formicarius through antennal transcriptome analysis.

Table 2: Summary of Identified Olfactory Genes in Cylas formicarius

Gene FamilyNumber IdentifiedPutative FunctionReference
Odorant Receptors (ORs)54Odorant detection and binding
Ionotropic Receptors (IRs)15Detection of various odorants
Odorant Binding Proteins (OBPs)33Solubilizing and transporting odorants to ORs
Chemosensory Proteins (CSPs)12Transport of hydrophobic molecules
Sensory Neuron Membrane Proteins (SNMPs)3Accessory proteins in pheromone detection

This table summarizes the findings from antennal transcriptome analyses of C. formicarius. The specific ligands for the majority of these proteins, including the 54 ORs, remain to be determined.

Experimental Protocols

Electroantennography (EAG)

This protocol describes the general procedure for recording EAG responses from C. formicarius antennae.

a. Insect Preparation:

  • An adult male C. formicarius is immobilized. This can be achieved by chilling the insect on ice for 2-3 minutes.

  • The weevil is then mounted on a holder, often a microscope slide with double-sided tape or wax, with one antenna extended and secured with fine pins or additional wax to prevent movement.

  • The distal tip of the antenna is carefully excised to allow for electrical contact.

b. Electrode Placement:

  • A glass capillary microelectrode filled with a saline solution (e.g., Kaissling saline) is placed over the cut end of the antenna to serve as the recording electrode.

  • A second, identical electrode, the reference electrode, is inserted into the insect's head or thorax.

c. Odor Stimulation:

  • A defined amount of synthetic (Z)-3-dodecenyl (E)-2-butenoate, dissolved in a solvent like hexane, is applied to a piece of filter paper.

  • The filter paper is placed inside a Pasteur pipette.

  • A purified and humidified air stream is continuously passed over the antenna.

  • A puff of air is directed through the Pasteur pipette, delivering the pheromone stimulus to the antenna for a defined duration (e.g., 0.5 seconds).

d. Data Acquisition:

  • The potential difference between the recording and reference electrodes is amplified and recorded using a specialized EAG system.

  • The amplitude of the negative voltage deflection (depolarization) is measured as the EAG response.

Single-Sensillum Recording (SSR) - Generalized Protocol

While a specific SSR protocol for C. formicarius pheromone-sensitive neurons is not yet published, the following generalized protocol can be adapted. Studies have identified several types of sensilla on the antennae of C. formicarius, with sensilla trichoidea being the most likely candidates for pheromone detection.[1]

a. Insect Preparation:

  • An adult male weevil is restrained in a pipette tip with its head protruding and fixed with dental wax.

  • The antenna is stabilized on a glass coverslip using double-sided tape or wax, ensuring the sensilla of interest are accessible.

b. Electrode Placement:

  • A sharpened tungsten electrode is inserted into the compound eye to serve as the reference electrode.

  • A second, very fine-tipped tungsten electrode is carefully maneuvered and inserted into the base of a single sensillum trichoideum to make contact with the neuron(s) within. This process is monitored through a high-magnification microscope.

c. Odor Stimulation:

  • The odor delivery system is similar to that used for EAG, but with a finer control over the stimulus puff to target the individual sensillum.

  • A continuous stream of charcoal-filtered, humidified air is passed over the antenna.

  • A brief pulse of air carrying the pheromone is injected into the continuous airstream.

d. Data Acquisition:

  • The electrical activity (action potentials or "spikes") of the ORN is recorded.

  • The spike frequency (spikes per second) is quantified before, during, and after the stimulus. The change in spike frequency is the measure of the neuron's response.

Visualizations

Experimental Workflow: Single-Sensillum Recording

SSR_Workflow cluster_prep Insect Preparation cluster_recording Recording Setup cluster_stim Stimulation & Data Acquisition A Immobilize Male C. formicarius B Mount and Secure Antenna A->B Fixation C Insert Reference Electrode (Eye) B->C Positioning D Insert Recording Electrode (Sensillum) C->D Micromanipulation E Deliver Pheromone Stimulus D->E Targeted Air Puff F Record Action Potentials E->F Amplification G Analyze Spike Frequency F->G Spike Sorting

Caption: Workflow for Single-Sensillum Recording (SSR).

Putative Olfactory Signaling Pathway in Cylas formicarius

The general mechanism of odorant reception in insects is believed to be ionotropic, where the odorant receptor complex itself forms a ligand-gated ion channel. The specific proteins involved in the reception of (Z)-3-dodecenyl (E)-2-butenoate in C. formicarius are yet to be definitively identified.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_orn ORN Dendritic Membrane Pheromone (Z)-3-Dodecenyl (E)-2-butenoate OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding Pheromone_OBP Pheromone-OBP Complex OBP->Pheromone_OBP OR_complex Odorant Receptor (ORx) Co-receptor (Orco) Pheromone_OBP->OR_complex:f0 Delivery & Binding Ion_Channel Ion Channel Opening OR_complex->Ion_Channel Conformational Change Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx (Na+, Ca2+) Action_Potential Action Potential Generation Depolarization->Action_Potential

Caption: Putative Ionotropic Signaling Pathway for Pheromone Reception.

Future Directions

The identification of 54 candidate odorant receptors in Cylas formicarius provides a critical foundation for future research. The next essential steps involve the functional characterization of these receptors, for example, using heterologous expression systems (e.g., Xenopus oocytes or human embryonic kidney cells) or in vivo systems like the Drosophila "empty neuron" system. Such studies will be instrumental in pinpointing the specific receptor(s) that bind to (Z)-3-dodecenyl (E)-2-butenoate. Following this, detailed SSR studies can be performed on sensilla housing the identified receptor to provide precise quantitative data on its sensitivity and specificity. This knowledge will be invaluable for the structure-based design of more potent and selective semiochemicals for the effective management of the sweet potato weevil.

References

Pheromone Gland Analysis of Cylas formicarius for (Z)-3-Dodecenyl E-crotonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The sweet potato weevil, Cylas formicarius, is a significant agricultural pest, and the management of this species relies heavily on the use of its potent sex pheromone, (Z)-3-dodecen-1-yl (E)-2-butenoate, also known as (Z)-3-Dodecenyl E-crotonate. This technical guide provides an in-depth overview of the analysis of this key semiochemical from the pheromone glands of female C. formicarius. It is intended for researchers, scientists, and professionals in drug development and pest management. This document outlines detailed experimental protocols for pheromone gland extraction, chemical analysis, and electrophysiological assays. All quantitative data from cited literature is summarized, and key experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction

The female-produced sex pheromone of the sweet potato weevil, Cylas formicarius, is a critical component in the development of effective monitoring and control strategies for this pest. The primary and most active component of this pheromone has been identified as (Z)-3-dodecen-1-yl (E)-2-butenoate[1]. This compound is highly attractive to male weevils and is commercially synthesized for use in pheromone-baited traps. Understanding the endogenous production and characteristics of this pheromone is essential for optimizing its application in pest management programs. This guide details the methodologies for the extraction, quantification, and electrophysiological analysis of (Z)-3-Dodecenyl E-crotonate from the pheromone glands of female C. formicarius.

Quantitative Pheromone Data

The quantification of (Z)-3-Dodecenyl E-crotonate is crucial for understanding the natural pheromone production in Cylas formicarius and for the development of effective synthetic lures. The following tables summarize the available quantitative data from the literature.

ParameterValueSpecies Subsp.Reference
Natural Emission Rate5-20 pg/femaleC. f. elegantulus[2]

Table 1: Natural Emission Rate of (Z)-3-Dodecenyl E-crotonate from female Cylas formicarius.

Lure DosageApplicationEfficacyReference
0.1 mg - 0.8 mgField TrappingEffective in attracting male weevils[3]
0.4 mgField TrappingOptimal dose for sustained attraction over 4 weeks[3]

Table 2: Effective Dosages of Synthetic (Z)-3-Dodecenyl E-crotonate in Field Applications.

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the analysis of the Cylas formicarius sex pheromone.

Pheromone Gland Extraction

The pheromone gland of Cylas formicarius is the site of production and storage of (Z)-3-Dodecenyl E-crotonate. The following protocol is a standard method for the extraction of this pheromone for subsequent chemical analysis.

Materials:

  • Virgin female Cylas formicarius (2-5 days old)

  • Dissecting microscope

  • Fine-tipped forceps

  • Micro-scissors

  • Conical glass vials (2 ml)

  • Hexane (HPLC grade)

  • Glass Pasteur pipettes

Protocol:

  • Anesthetize a virgin female weevil by chilling it on a cold plate or with a brief exposure to CO2.

  • Under a dissecting microscope, carefully dissect the terminal abdominal segments containing the pheromone gland.

  • Excise the pheromone gland and immediately place it in a clean 2 ml conical glass vial.

  • Pool glands from a predetermined number of females (e.g., 10-20) for each replicate to ensure a sufficient quantity of the pheromone for analysis.

  • Add a precise volume of hexane (e.g., 100 µl) to the vial to extract the pheromone.

  • Allow the extraction to proceed for at least 30 minutes at room temperature.

  • Carefully transfer the hexane extract to a new vial using a glass Pasteur pipette, leaving the gland tissue behind.

  • The extract is now ready for chemical analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard method for the identification and quantification of volatile and semi-volatile compounds like insect pheromones.

Instrumentation and Parameters (Representative):

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 10 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 ml/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Mass Scan Range: m/z 40-450

Quantification: Quantification of (Z)-3-Dodecenyl E-crotonate in the gland extracts is achieved by comparing the peak area of the compound to a standard curve generated from synthetic standards of known concentrations. An internal standard (e.g., a hydrocarbon of similar volatility) should be added to both the samples and the standards to correct for variations in injection volume.

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the electrical response of an insect's antenna to volatile compounds. It is a powerful tool for assessing the biological activity of pheromones and other semiochemicals.

Materials:

  • Adult male Cylas formicarius

  • Dissecting microscope

  • Fine-tipped forceps and scissors

  • Glass capillary electrodes

  • Ag/AgCl wires

  • Electrode holder and micromanipulators

  • EAG amplifier and data acquisition system

  • Humidified and purified air stream

Protocol:

  • Excise the antenna from a live male weevil at its base.

  • Mount the excised antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution) and containing Ag/AgCl wires. The recording electrode is placed at the distal end of the antenna, and the reference electrode is at the basal end.

  • Place the mounted antenna in a continuous stream of humidified and purified air.

  • Prepare serial dilutions of synthetic (Z)-3-Dodecenyl E-crotonate in a suitable solvent (e.g., hexane) and apply a known volume to a piece of filter paper.

  • After the solvent has evaporated, insert the filter paper into a Pasteur pipette.

  • Introduce a puff of air through the pipette into the continuous air stream directed at the antenna to deliver the stimulus.

  • Record the resulting depolarization of the antennal potential using the EAG system.

  • A solvent blank should be used as a negative control.

Visualizations of Workflows and Pathways

Experimental Workflow for Pheromone Gland Analysis

Pheromone_Analysis_Workflow rearing Insect Rearing (Cylas formicarius) dissection Pheromone Gland Dissection rearing->dissection Virgin Females extraction Solvent Extraction (Hexane) dissection->extraction gcms GC-MS Analysis extraction->gcms Gland Extract eag Electroantennography (EAG) extraction->eag Gland Extract identification Pheromone Identification gcms->identification quantification Quantification gcms->quantification bioactivity Bioactivity Assay eag->bioactivity

Caption: Workflow for the analysis of Cylas formicarius pheromone glands.

Putative Biosynthetic Pathway of (Z)-3-Dodecenyl E-crotonate

The specific biosynthetic pathway for (Z)-3-Dodecenyl E-crotonate in Cylas formicarius has not been fully elucidated. However, based on known pathways for fatty acid-derived pheromones in other insects, a putative pathway can be proposed[4]. It likely originates from common fatty acid metabolism.

Pheromone_Biosynthesis acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas palmitoyl_coa Palmitoyl-CoA (C16:0) fas->palmitoyl_coa chain_shortening Chain Shortening (β-oxidation) palmitoyl_coa->chain_shortening dodecanoyl_coa Dodecanoyl-CoA (C12:0) chain_shortening->dodecanoyl_coa desaturase Δ3-Desaturase dodecanoyl_coa->desaturase z3_dodecenoyl_coa (Z)-3-Dodecenoyl-CoA desaturase->z3_dodecenoyl_coa reductase Fatty Acyl-CoA Reductase z3_dodecenoyl_coa->reductase z3_dodecenol (Z)-3-Dodecen-1-ol reductase->z3_dodecenol esterification Esterification (with Crotonyl-CoA) z3_dodecenol->esterification pheromone (Z)-3-Dodecenyl E-crotonate esterification->pheromone

References

The Interplay of Pheromones and Plant Volatiles: A Technical Guide on Z-3-Dodecenyl E-crotonate and its Potential Synergies

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current research is the absence of direct studies on the synergistic effects between the female-produced sex pheromone of the sweet potato weevil (Cylas formicarius), Z-3-Dodecenyl E-crotonate, and host plant volatiles. This technical guide consolidates the existing, albeit separate, bodies of research on the pheromone's role and the influence of sweet potato (Ipomoea batatas) volatiles on weevil behavior. It further presents a hypothetical framework for their potential synergistic interaction, aiming to guide future research in this critical area of chemical ecology.

The Role of this compound in Sweet Potato Weevil Behavior

This compound has been identified as the primary component of the female sweet potato weevil's sex pheromone.[1][2][3] This volatile compound is highly attractive to male weevils and is a key signaling molecule in mate location.[4] Its specificity makes it a powerful tool in pest management for monitoring male populations through pheromone-baited traps.[4][5]

Influence of Sweet Potato Volatiles on Weevil Behavior

The sweet potato plant releases a complex blend of volatile organic compounds (VOCs) that significantly influence the behavior of the sweet potato weevil. These volatiles can act as attractants, guiding the weevils to their host plant for feeding and oviposition, or as repellents, potentially as part of the plant's defense mechanism.

Attractant and Repellent Volatiles

Research has identified several specific compounds from sweet potato leaves and storage roots that elicit behavioral responses in the sweet potato weevil. Both male and female weevils are attracted to the volatiles from sweet potato leaves.[6][7] However, only females show a strong attraction to the volatiles from the storage roots, which are the primary site for egg-laying.[6][7] A summary of key identified attractant and repellent compounds is presented in Table 1.

CompoundChemical ClassPlant PartBehavioral Response in C. formicariusReference
NerolMonoterpeneStorage RootsAttraction (Females)[8]
Z-CitralMonoterpeneStorage RootsAttraction (Females)[8]
Methyl geranateMonoterpeneStorage RootsAttraction (Females)[8]
EucalyptolMonoterpeneNot specifiedAttraction[9]
β-CaroteneTerpenoidNot specifiedAttraction[9]
BenzaldehydeAromaticNot specifiedAttraction[9]
VanillinAromaticNot specifiedAttraction[9]
Phenethyl alcoholAromaticNot specifiedAttraction[9]
α-GurjuneneSesquiterpeneStorage RootsRepellency (Females)[8]
α-HumuleneSesquiterpeneStorage RootsRepellency (Females)[8]
YlangeneSesquiterpeneStorage RootsRepellency (Females)[8]
β-IononeTerpenoidNot specifiedRepellency[9]

Table 1: Host Plant Volatiles Influencing Sweet Potato Weevil Behavior

Experimental Protocols for Studying Weevil Olfactory Responses

The identification and characterization of behaviorally active volatiles have been achieved through two primary experimental approaches: behavioral bioassays and electrophysiological recordings.

Behavioral Bioassays: The Olfactometer

A common method to assess the behavioral response of insects to volatile compounds is the use of an olfactometer. A dual-choice olfactometer, for instance, allows researchers to present an insect with a choice between two air streams, one carrying a test odor and the other a control (clean air). The preference of the insect is determined by the amount of time it spends in each arm of the olfactometer or the first choice it makes. Four-arm olfactometers are also used to test multiple stimuli simultaneously.[9]

Below is a diagram illustrating the workflow of a typical dual-choice olfactometer experiment.

Olfactometer_Workflow cluster_setup Experimental Setup cluster_bioassay Bioassay Arena cluster_data Data Collection & Analysis Air_Source Purified Air Source Flow_Meters Flow Meters Air_Source->Flow_Meters Humidifier Humidifier Flow_Meters->Humidifier Odor_Chamber Odor Source Chamber (e.g., Plant Material or Synthetic Compound) Humidifier->Odor_Chamber Control_Chamber Control Chamber (e.g., Solvent only or Empty) Humidifier->Control_Chamber Olfactometer Dual-Choice Olfactometer (Y-tube) Odor_Chamber->Olfactometer Odor Stream Control_Chamber->Olfactometer Control Stream Observation Observation of Weevil Choice (Time spent in each arm / First choice) Olfactometer->Observation Weevil_Release Weevil Release Point Weevil_Release->Olfactometer Statistical_Analysis Statistical Analysis (e.g., Chi-squared test) Observation->Statistical_Analysis

A typical dual-choice olfactometer experimental workflow.
Electrophysiological Recordings: Electroantennography (EAG)

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to a specific volatile compound.[10][11] It provides a direct measure of the detection of a compound by the olfactory receptor neurons on the antenna. An excised antenna is placed between two electrodes, and a puff of odor-laden air is delivered to the antenna.[12] The resulting depolarization of the antennal neurons is recorded as a negative voltage deflection, the amplitude of which corresponds to the strength of the antennal response.

The general setup for an EAG recording is depicted in the following diagram.

EAG_Setup cluster_airflow Air Delivery System cluster_recording Recording Setup Air_Tank Purified Air Tank Stimulus_Controller Stimulus Controller (Controls puff duration and interval) Air_Tank->Stimulus_Controller Odor_Cartridge Odor Cartridge (Filter paper with test compound) Stimulus_Controller->Odor_Cartridge Antenna_Prep Excised Weevil Antenna Odor_Cartridge->Antenna_Prep Odor Puff Electrodes Recording & Reference Electrodes Antenna_Prep->Electrodes Amplifier High-Impedance Amplifier Electrodes->Amplifier Data_Acquisition Data Acquisition System & PC Amplifier->Data_Acquisition

A schematic of an electroantennography (EAG) setup.

Hypothetical Model of Synergistic Action and Future Directions

While direct evidence is lacking for C. formicarius, in many insect species, host plant volatiles can enhance the response to sex pheromones. This synergy can occur at both the peripheral (antennal) and central (brain) levels of the olfactory system. Plant volatiles can act to "prime" the olfactory system, making it more sensitive to the pheromone, or the integration of both signals in the brain can lead to a stronger behavioral response than either signal alone.

A conceptual model for the potential integration of pheromone and plant volatile signals in the sweet potato weevil is presented below. This model is hypothetical and serves to guide future research.

Olfactory_Integration cluster_peripheral Peripheral Olfactory System (Antenna) cluster_central Central Nervous System (Antennal Lobe) Pheromone This compound ORN_P Pheromone-specific Olfactory Receptor Neuron (ORN) Pheromone->ORN_P Plant_Volatile Host Plant Volatile (e.g., Nerol) ORN_PV Plant Volatile-specific Olfactory Receptor Neuron (ORN) Plant_Volatile->ORN_PV Glomerulus_P Pheromone-specific Glomerulus ORN_P->Glomerulus_P Signal Transduction Glomerulus_PV Plant Volatile-specific Glomerulus ORN_PV->Glomerulus_PV Signal Transduction Projection_Neuron Projection Neuron Glomerulus_P->Projection_Neuron Synaptic Transmission Glomerulus_PV->Projection_Neuron Synaptic Transmission Higher_Brain_Centers Higher Brain Centers (e.g., Mushroom Bodies) Projection_Neuron->Higher_Brain_Centers Signal Integration Behavior Enhanced Behavioral Response (Mate Finding & Host Location) Higher_Brain_Centers->Behavior Behavioral Output

A hypothetical model for olfactory signal integration.

Future research should focus on behavioral and electrophysiological studies that test the combined effects of this compound and key sweet potato volatiles. Such studies would be invaluable for developing more effective and targeted pest management strategies for the sweet potato weevil. Understanding these potential synergies could lead to the development of "push-pull" strategies or more potent attract-and-kill formulations.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Z-3-Dodecenyl E-crotonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-3-Dodecenyl E-crotonate is a significant semiochemical, acting as a sex pheromone for various insect species, notably the sweet potato weevil (Cylas formicarius). Accurate quantification of this compound is crucial for various applications, including pest management strategies involving pheromone-baited traps, quality control of synthetic pheromone lures, and research into insect behavior and chemical ecology. These application notes provide detailed methodologies for the quantification of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and widely used technique for analyzing volatile compounds. Additionally, a protocol for High-Performance Liquid Chromatography with UV detection (HPLC-UV) is presented as an alternative method.

Analytical Methods

The primary recommended method for the quantification of this compound is Gas Chromatography due to the compound's volatility.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a sensitive and reliable technique for the quantitative analysis of volatile and semi-volatile organic compounds. The method involves separating the analyte from a mixture based on its partitioning between a stationary phase in a capillary column and a mobile gas phase. The FID provides a response proportional to the mass of carbon atoms entering the detector, making it well-suited for hydrocarbon-rich molecules like this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While GC is generally preferred for volatile compounds, HPLC-UV can be employed as an alternative or complementary technique, particularly for less volatile samples or when derivatization is performed to enhance UV detection. The crotonate moiety in this compound possesses a chromophore that allows for UV detection.

Data Presentation: Quantitative Method Parameters

The following table summarizes representative quantitative data for the analysis of insect pheromones and related volatile esters using chromatographic methods. Due to the limited availability of specific validation data for this compound in publicly accessible literature, the presented values are based on established methods for similar analytes and serve as a practical guideline.[1]

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
Linearity (r²) ≥ 0.998≥ 0.99
Limit of Detection (LOD) 80 - 100 ppm0.1 - 1 µg/mL
Limit of Quantification (LOQ) 240 - 300 ppm0.5 - 5 µg/mL
Accuracy (Recovery) 78 - 81%95 - 105%
Precision (RSD) < 5%< 5%

Experimental Protocols

Protocol 1: Quantification by GC-FID

This protocol outlines the steps for the quantitative analysis of this compound in a solvent extract, such as from a pheromone lure or a biological sample.

1. Sample Preparation

  • Pheromone Lure Extraction:

    • Place the pheromone lure (e.g., rubber septum) in a clean glass vial.

    • Add a precise volume of high-purity hexane (e.g., 1.0 mL) to the vial.

    • Seal the vial and agitate for at least 30 minutes using a vortex mixer or sonicator to ensure complete extraction of the pheromone.

    • Allow the solid matrix to settle. The supernatant is the sample extract.

  • Biological Sample Extraction (e.g., Insect Glands):

    • Dissect the pheromone glands from the insect under a microscope.[2]

    • Place the glands in a microvial containing a small, precise volume of hexane (e.g., 100 µL).

    • Gently crush the glands with a clean glass rod to facilitate extraction.

    • Centrifuge the vial to pellet the tissue debris. The supernatant is the sample extract.

2. Standard Preparation

  • Obtain a certified reference standard of this compound.

  • Prepare a stock solution of the standard in hexane at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations spanning the expected range of the samples (e.g., 1, 5, 10, 50, 100 µg/mL).

3. GC-FID Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/splitless inlet.

  • Detector: Flame Ionization Detector (FID).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

4. Data Analysis

  • Inject the calibration standards and the sample extracts into the GC-FID system.

  • Integrate the peak corresponding to this compound in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample extracts by interpolating their peak areas on the calibration curve.

  • Calculate the total amount of the pheromone in the original sample by multiplying the concentration by the extraction volume.

Protocol 2: Quantification by HPLC-UV

This protocol provides an alternative method for the quantification of this compound.

1. Sample Preparation

  • Follow the same extraction procedure as described in the GC-FID protocol, but use a mobile phase compatible solvent for extraction, such as acetonitrile or methanol.

2. Standard Preparation

  • Prepare a stock solution and calibration standards of this compound in the mobile phase.

3. HPLC-UV Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV-Vis detector set at a wavelength of 210 nm.

  • Injection Volume: 10 µL.

4. Data Analysis

  • Follow the same data analysis procedure as described in the GC-FID protocol, using the peak areas from the HPLC-UV chromatograms.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Pheromone Lure or Biological Sample Extraction Solvent Extraction (e.g., Hexane) Sample->Extraction GC_FID GC-FID Analysis Extraction->GC_FID Primary Method HPLC_UV HPLC-UV Analysis Extraction->HPLC_UV Alternative Method Integration Peak Integration GC_FID->Integration HPLC_UV->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of This compound Calibration->Quantification Report Report Quantification->Report Final Report

Caption: Experimental workflow for the quantification of this compound.

method_validation cluster_parameters Validation Parameters Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity LOD_LOQ LOD & LOQ Validation->LOD_LOQ Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (RSD) Validation->Precision Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

References

Application Notes and Protocols for Z-3-Dodecenyl E-crotonate Pheromone Lures

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Z-3-Dodecenyl E-crotonate is the synthetically produced female sex pheromone of the sweet potato weevil (Cylas formicarius), a significant pest of sweet potato crops worldwide.[1][2][3][4] This pheromone is highly attractive to male weevils and is a critical component in integrated pest management (IPM) programs for monitoring and controlling weevil populations.[5][6] Pheromone-baited traps can be used for early detection of infestations, mass trapping to reduce male populations and subsequent mating, and to define the timing and necessity of insecticide applications, thereby reducing reliance on chemical pesticides.[3][7]

These application notes provide detailed protocols for the formulation of this compound pheromone lures and for conducting field efficacy trials to evaluate their performance.

I. Pheromone Lure Formulation

The formulation of a pheromone lure involves the selection of a carrier material, loading it with the precise amount of the pheromone, and ensuring a controlled release rate over a specific period.

A. Materials and Equipment

  • This compound (purity ≥ 95%)

  • Carrier materials (select one):

    • Rubber septa (e.g., 1.5 cm diameter)[1]

    • Polyethylene (PE) microtubes[5]

    • Fiberboard blocks (e.g., 45 x 45 x 9 mm or 60 x 60 x 9 mm)[7]

  • High-purity solvent (e.g., n-hexane)[1]

  • Micropipettes

  • Fume hood

  • Vortex mixer

  • Forceps

  • Aluminum foil bags for storage[1]

  • Heat sealer

  • Freezer (-20°C) for long-term storage

B. Quantitative Data for Lure Formulation

The following table summarizes common dosages and carrier materials for this compound lures based on published studies.

Parameter Specification Carrier Material Reference
Dosage 0.1 mgRubber septa, Fiberboard blocks[1][7]
0.2 mgRubber septa[1]
0.4 mgRubber septa[1]
0.8 mgRubber septa[1]
1.0 mgPolyethylene (PE) microtubes[5]
Solvent n-HexaneRubber septa[1]

C. Experimental Protocol: Lure Preparation (Rubber Septa Method)

This protocol describes the preparation of pheromone lures using rubber septa as the carrier material.

  • Preparation of Pheromone Stock Solution:

    • In a fume hood, prepare a stock solution of this compound in n-hexane. For example, to prepare a 10 mg/mL solution, dissolve 10 mg of the pheromone in 1 mL of n-hexane.

    • Vortex the solution until the pheromone is completely dissolved.

  • Loading the Lures:

    • Using a micropipette, carefully apply the desired volume of the pheromone stock solution onto the center of a clean rubber septum. For a 0.1 mg lure, apply 10 µL of a 10 mg/mL stock solution.

    • Allow the solvent to evaporate from the septa for at least 10 minutes in the fume hood.[1]

  • Packaging and Storage:

    • Once the solvent has evaporated, use forceps to carefully place each pheromone-impregnated septum into an individual aluminum foil bag.

    • Seal the bags using a heat sealer to prevent pheromone loss.

    • Label each bag with the pheromone name, dosage, and date of preparation.

    • Store the sealed lures in a freezer at 0-5°C or colder until they are needed for field use.[1]

D. Experimental Workflow: Lure Formulation

Lure_Formulation_Workflow cluster_prep Preparation cluster_processing Processing cluster_storage Packaging & Storage start Start prep_stock Prepare Pheromone Stock Solution start->prep_stock 1 load_septa Load Rubber Septa with Pheromone Solution prep_stock->load_septa 2 evaporate Evaporate Solvent (10 min in Fume Hood) load_septa->evaporate 3 package Package in Aluminum Foil Bags evaporate->package 4 store Store at 0-5°C package->store 5 finish End store->finish 6

Caption: Workflow for the formulation of this compound pheromone lures.

II. Field Efficacy Testing

Field trials are essential to determine the effectiveness of the formulated pheromone lures in attracting the target pest under natural conditions.

A. Materials and Equipment

  • Formulated this compound pheromone lures

  • Control lures (septa treated with solvent only)[1]

  • Insect traps (e.g., sticky traps, plastic funnel traps, or water traps)[8]

  • Stakes or posts for mounting traps

  • GPS device for recording trap locations

  • Data collection sheets or electronic device

  • Forceps for handling insects

B. Experimental Design and Setup

  • Site Selection: Choose a sweet potato field with a known or suspected population of Cylas formicarius.

  • Experimental Layout:

    • Use a randomized complete block design with multiple replicates (at least 3-4) for each treatment (different pheromone dosages and a control).

    • Place traps at a minimum distance of 20-40 meters from each other to avoid interference between lures.

    • Mount traps on stakes at a height of approximately 30 cm above the ground, as traps closer to the ground have been shown to be more effective.[7][8]

  • Treatments:

    • Treatment 1: Lure with 0.1 mg this compound

    • Treatment 2: Lure with 0.4 mg this compound

    • Treatment 3: Lure with 0.8 mg this compound

    • Control: Lure with n-hexane only

C. Experimental Protocol: Field Trial

  • Trap Deployment:

    • Deploy the traps in the field according to the experimental design.

    • Place one lure (either a treatment or a control) in each trap. Handle lures with clean forceps to avoid contamination.

    • Record the GPS coordinates of each trap.

  • Data Collection:

    • Inspect the traps at regular intervals (e.g., weekly) for a predetermined period (e.g., 4-8 weeks).

    • At each inspection, count and record the number of male sweet potato weevils captured in each trap.

    • Remove the captured insects from the traps after counting.

    • Replace lures at appropriate intervals if their field life is shorter than the experimental duration. Research has shown that lures can remain effective for over two months.[5]

  • Data Analysis:

    • Calculate the mean number of weevils captured per trap per inspection for each treatment.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a mean separation test like Tukey's HSD) to determine if there are significant differences in weevil capture between the different pheromone dosages and the control.

D. Experimental Workflow: Field Efficacy Trial

Field_Efficacy_Workflow cluster_setup Setup cluster_data_collection Data Collection cluster_analysis Analysis start Start site_selection Select Field Site start->site_selection design_layout Design Experimental Layout (Randomized Blocks) site_selection->design_layout deploy_traps Deploy and Bait Traps design_layout->deploy_traps inspect_traps Weekly Trap Inspection deploy_traps->inspect_traps count_weevils Count and Record Captured Weevils inspect_traps->count_weevils analyze_data Statistical Analysis (ANOVA) inspect_traps->analyze_data After Trial Period remove_weevils Remove Captured Weevils count_weevils->remove_weevils remove_weevils->inspect_traps Repeat Weekly interpret_results Interpret Results and Assess Efficacy analyze_data->interpret_results finish End interpret_results->finish

Caption: Workflow for conducting a field efficacy trial of pheromone lures.

III. Synthesis of this compound

For researchers interested in the synthesis of the pheromone, it can be prepared from commercially available starting materials. One reported synthesis route starts from 3-butyn-1-ol and 1-bromooctane.[1] The precursor, cis-3-Dodecen-1-ol, is a key intermediate in this process.[9][10] The synthesis involves a stereoselective reduction to create the Z (cis) double bond, which is crucial for the pheromone's biological activity.[1] A detailed, multi-step synthesis protocol is beyond the scope of these application notes but can be found in the referenced chemical literature.

Signaling Pathway (Simplified)

The following diagram illustrates the logical flow from the pheromone source to the behavioral response in the male sweet potato weevil.

Pheromone_Signaling_Pathway cluster_source Source cluster_reception Reception cluster_transduction Signal Transduction cluster_response Behavioral Response lure Pheromone Lure (this compound) reception Olfactory Receptors on Male Antennae lure->reception Release transduction Neural Signal Transmission reception->transduction Binding attraction Attraction and Flight towards Source transduction->attraction Processing trapping Capture in Trap attraction->trapping Result

Caption: Simplified signaling pathway from pheromone lure to weevil capture.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of "Z-3-Dodecenyl E-crotonate"

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Z-3-Dodecenyl E-crotonate is a significant semiochemical, identified as the primary component of the female sex pheromone of the sweet potato weevil (Cylas formicarius). This insect is a major pest of sweet potatoes worldwide, causing significant economic losses. Accurate detection and quantification of this compound are crucial for monitoring and managing sweet potato weevil populations through techniques such as mass trapping and mating disruption. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that provides high sensitivity and specificity for the identification and quantification of volatile and semi-volatile compounds like insect pheromones.

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound using GC-MS. These guidelines are intended for researchers, scientists, and professionals involved in entomology, chemical ecology, and the development of pest management strategies.

Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental for method development.

PropertyValueSource
Molecular Formula C16H28O2--INVALID-LINK--
Molecular Weight 252.4 g/mol --INVALID-LINK--
IUPAC Name (Z)-dodec-3-en-1-yl (E)-but-2-enoate--INVALID-LINK--
Boiling Point Not available
Solubility Soluble in organic solvents such as hexane, dichloromethane, and ethanol.--INVALID-LINK--

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix (e.g., pheromone lures, insect gland extracts, or air samples).

a) Pheromone Lure Extraction:

  • Objective: To extract this compound from a pheromone lure for quantification.

  • Materials:

    • Pheromone lure (e.g., rubber septum)

    • Hexane (or dichloromethane), high-purity, GC-grade

    • Glass vial with a PTFE-lined cap (e.g., 2 mL)

    • Vortex mixer

    • Micropipettes

    • Internal standard (e.g., Tetradecyl acetate or a suitable stable isotope-labeled analog)

  • Procedure:

    • Place a single pheromone lure into a 2 mL glass vial.

    • Add 1.0 mL of hexane to the vial.

    • If performing quantitative analysis, add a known amount of internal standard.

    • Cap the vial tightly and vortex for 1 minute to facilitate the extraction of the pheromone into the solvent.

    • Allow the lure to extract for at least 1 hour at room temperature. For exhaustive extraction, a longer period (e.g., 24 hours) may be necessary.

    • Carefully transfer the hexane extract to a clean vial for GC-MS analysis.

b) Insect Gland Extraction:

  • Objective: To extract the pheromone from the glands of female sweet potato weevils.

  • Materials:

    • Female Cylas formicarius

    • Dissecting microscope and tools

    • Hexane (or dichloromethane), high-purity, GC-grade

    • Conical glass vial (e.g., 200 µL)

  • Procedure:

    • Cold-anesthetize the female weevils.

    • Under a dissecting microscope, carefully dissect the pheromone gland located at the terminal abdominal segments.

    • Place the dissected gland directly into a conical glass vial containing a small volume (e.g., 50 µL) of hexane.

    • Allow the gland to extract for a few minutes.

    • The resulting extract can be directly injected into the GC-MS.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column. For better separation of isomers, a more polar column like a DB-WAX or SP-2340 could be considered.
Injector Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (10:1 for higher concentrations)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range m/z 40-400
Acquisition Mode Full Scan for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.
Quantitative Analysis

For accurate quantification, a calibration curve should be prepared using certified reference standards of this compound.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in hexane.

    • Perform serial dilutions to prepare a series of calibration standards with concentrations ranging from 0.1 µg/mL to 50 µg/mL.

    • Add a constant concentration of the internal standard to each calibration standard and the sample extracts.

  • Data Acquisition:

    • Analyze the calibration standards and sample extracts using the GC-MS method described above, operating in SIM mode.

    • For this compound (M+ = 252.4), characteristic ions for monitoring would need to be determined from the full scan mass spectrum. Likely fragment ions for long-chain esters include those resulting from cleavage of the ester bond and hydrocarbon fragments.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Data Presentation

Quantitative Data Summary

The following table is a template for presenting quantitative results.

Sample IDAnalyte Concentration (µg/mL)Internal Standard Recovery (%)Replicate 1Replicate 2Replicate 3Mean ± SD
Standard 1 (0.1 µg/mL)
Standard 2 (1.0 µg/mL)
Standard 3 (10 µg/mL)
Standard 4 (50 µg/mL)
Pheromone Lure A
Pheromone Lure B
Gland Extract 1

Data to be filled upon experimental execution.

Visualizations

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Fortification Internal Standard Fortification Extraction->Fortification Extract Extract Fortification->Extract Injection Injection Extract->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Library_Search Mass Spectral Library Search Peak_Integration->Library_Search Quantification Quantification Peak_Integration->Quantification Report Report Quantification->Report

Caption: Workflow for GC-MS analysis of this compound.

Logical Relationship for Analyte Identification

Analyte_Identification Unknown_Peak Unknown Peak in Chromatogram Retention_Time Retention Time Comparison Unknown_Peak->Retention_Time Mass_Spectrum Mass Spectrum Acquisition Unknown_Peak->Mass_Spectrum Match_RT Retention Time Match? Retention_Time->Match_RT Match_MS Mass Spectrum Match? Mass_Spectrum->Match_MS Standard_RT Reference Standard Retention Time Standard_RT->Match_RT Library_MS Mass Spectral Library Library_MS->Match_MS Standard_MS Reference Standard Mass Spectrum Standard_MS->Match_MS Match_RT->Match_MS Yes No_ID No Identification Match_RT->No_ID No Identification Confident Identification Match_MS->Identification Yes Tentative_ID Tentative Identification Match_MS->Tentative_ID No, but similar Tentative_ID->No_ID

Caption: Logic for the identification of this compound.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the reliable analysis of this compound by GC-MS. Adherence to these guidelines, coupled with proper instrument maintenance and the use of high-quality standards, will ensure accurate and reproducible results. This will, in turn, support the effective monitoring and management of the sweet potato weevil, contributing to the protection of this vital agricultural crop. Further optimization of the described methods may be necessary depending on the specific analytical instrumentation and the nature of the samples being analyzed.

Electroantennography (EAG) protocol for Cylas formicarius with "Z-3-Dodecenyl E-crotonate"

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Electroantennography (EAG) Protocol for Cylas formicarius with "Z-3-Dodecenyl E-crotonate"

Audience: Researchers, scientists, and drug development professionals.

Introduction

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli. This method provides valuable insights into which chemical compounds are detected by the insect's olfactory system. The sweet potato weevil, Cylas formicarius, is a significant agricultural pest, and its behavior is heavily influenced by chemical cues. The synthetic sex pheromone, "this compound," is a known attractant for this species. This document provides a detailed protocol for conducting EAG experiments to measure the antennal responses of Cylas formicarius to this specific pheromone.

Data Presentation

The following table summarizes hypothetical dose-response data for male and female Cylas formicarius to "this compound," illustrating a typical outcome of an EAG experiment.

Pheromone Concentration (µg/µl)Mean EAG Response (mV) - MaleStandard Deviation (Male)Mean EAG Response (mV) - FemaleStandard Deviation (Female)
0 (Control - Hexane)0.120.030.100.02
0.0010.450.080.150.04
0.010.980.150.210.06
0.11.850.220.250.07
12.500.310.280.08
102.550.330.300.09

Experimental Protocols

This section details the methodology for conducting EAG analysis of Cylas formicarius with "this compound". This protocol is adapted from established methods for weevils.[1][2][3][4]

Insect Preparation
  • Insect Rearing: Cylas formicarius should be reared on sweet potato tubers in a controlled environment (e.g., 27±1°C, 70±5% humidity, 12:12 L:D photoperiod).

  • Sexing: Separate male and female weevils during the pupal stage to ensure virginity, as this can influence pheromone sensitivity.

  • Age: Use adult weevils that are 3-5 days post-eclosion for optimal and consistent responses.

  • Immobilization: Immobilize the weevil by placing it in a truncated pipette tip or a custom-made holder, leaving the head and antennae exposed. A whole-body mount is recommended to prolong the viability of the preparation.[1][2][3][4] Secure the weevil with dental wax or a similar non-toxic material.

Electrode Preparation and Placement
  • Electrode Fabrication: Pull glass capillaries (borosilicate glass, 1.0 mm O.D.) to a fine point using a micropipette puller.

  • Filling Solution: Fill the glass microelectrodes with a KCl-saturated AgCl solution.[1][2][3][4]

  • Recording Electrode: Carefully insert the tip of the recording electrode into the distal club of one antenna.

  • Reference Electrode: Insert the reference electrode into the weevil's head capsule, taking care to avoid the brain and major muscles. An alternative placement is the membrane attached to the cervical sclerite between the thorax and the head.[1][2][3][4]

Pheromone Stimulus Preparation
  • Stock Solution: Prepare a stock solution of "this compound" in high-purity hexane (or another suitable solvent) at a concentration of 10 µg/µl.

  • Serial Dilutions: Create a series of dilutions from the stock solution to obtain concentrations ranging from 0.001 µg/µl to 10 µg/µl.

  • Stimulus Cartridge: Apply 10 µl of each dilution onto a small piece of filter paper (e.g., 1 cm x 1 cm) and insert it into a Pasteur pipette. Prepare a control cartridge with 10 µl of the solvent only.

  • Equilibration: Allow the solvent to evaporate for at least 2 minutes before using the stimulus cartridge.

EAG Recording
  • EAG System: Use a commercially available EAG system or a custom-built setup consisting of a preamplifier, a main amplifier, and a data acquisition interface.

  • Airflow: Deliver a continuous stream of purified and humidified air (approximately 0.5 L/min) over the antennal preparation through a delivery tube.

  • Stimulus Delivery: Insert the tip of the stimulus cartridge into a hole in the main airflow tube. Deliver a puff of air (e.g., 0.5 seconds duration) through the cartridge to introduce the pheromone into the continuous airflow.

  • Inter-stimulus Interval: Allow a sufficient recovery period between stimuli (e.g., 60 seconds) to ensure the antenna returns to its baseline resting potential.

  • Stimulation Sequence: Present the stimuli in ascending order of concentration, with a solvent control presented at the beginning and end of each recording session to monitor the stability of the preparation.

Data Acquisition and Analysis
  • Software: Use specialized software (e.g., EAG Pro, AutoSpike) to record and visualize the antennal depolarization.

  • Measurement: The EAG response is measured as the peak amplitude of the negative voltage deflection from the baseline in millivolts (mV).

  • Normalization: To account for potential solvent effects, subtract the average response to the solvent control from the responses to the pheromone stimuli.

  • Statistical Analysis: Analyze the dose-response data using appropriate statistical methods, such as ANOVA followed by a post-hoc test, to determine significant differences between concentrations and between sexes.

Mandatory Visualization

EAG_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase insect_rearing 1. Insect Rearing (Cylas formicarius) insect_immobilization 3. Weevil Immobilization (Whole-body mount) insect_rearing->insect_immobilization pheromone_prep 2. Pheromone Dilution (this compound) stimulus_delivery 6. Stimulus Delivery (Pheromone Puff) pheromone_prep->stimulus_delivery electrode_placement 5. Electrode Placement (Antenna & Head) insect_immobilization->electrode_placement electrode_prep 4. Electrode Preparation (Glass microelectrodes) electrode_prep->electrode_placement electrode_placement->stimulus_delivery data_acquisition 7. Data Acquisition (EAG Signal Recording) stimulus_delivery->data_acquisition data_analysis 8. Data Analysis (Amplitude Measurement) data_acquisition->data_analysis results 9. Results Interpretation (Dose-Response Curve) data_analysis->results

Caption: Workflow for the EAG protocol with Cylas formicarius.

Signaling Pathway and Logical Relationships

EAG_Signaling_Pathway pheromone Pheromone Molecule (this compound) receptor_binding Binding to Olfactory Receptor pheromone->receptor_binding Stimulus orn Olfactory Receptor Neuron (ORN) in Antenna depolarization ORN Depolarization (Ion Channel Opening) orn->depolarization Activation summed_potential Summated Potential (Across multiple ORNs) depolarization->summed_potential Propagation eag_signal EAG Signal (Measured Voltage Change) summed_potential->eag_signal Detection

Caption: Simplified signaling pathway of an EAG response.

References

Field Application of Z-3-Dodecenyl E-crotonate for Pest Monitoring: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-3-Dodecenyl E-crotonate is the synthetically produced sex pheromone of the sweet potato weevil, Cylas formicarius (Fabricius), a devastating pest of sweet potato crops worldwide.[1][2] This pheromone serves as a powerful attractant for male weevils, making it an essential tool for monitoring their populations.[3][4] Effective monitoring allows for timely implementation of control strategies, reducing crop damage and economic losses.[5] These application notes provide detailed protocols for the field use of this compound in pest monitoring programs.

Data Presentation

The efficacy of pheromone trapping for sweet potato weevil monitoring is influenced by several factors, including lure dosage, trap design, and lure age. The following tables summarize quantitative data from various field studies.

Table 1: Effect of Lure Dosage on Male Sweet Potato Weevil Captures

Lure Dosage (µg)Mean Weevils Captured per Trap per Day (SE)Study LocationReference
10Significantly fewer than 100 µgGuam[5]
100Significantly more than 10 µgGuam[5]
12-Hawaii, USA[6]
120-Hawaii, USA[6]
400-Ben Tre, Vietnam[7]
1000 (1.0 mg)Over 22 times more than 12 µg lureHawaii, USA[6][8]

SE: Standard Error

Table 2: Comparison of Different Trap Types for Sweet Potato Weevil Monitoring

Trap TypeRelative EfficacyStudy LocationReference
Funnel TrapMost effectiveCharleston, SC, USA[3]
Modified Water-Pan TrapMost effectiveCharleston, SC, USA[3]
Pherocon Sticky TrapMost effectiveCharleston, SC, USA[3]
Universal TrapCaptured significant numbersCharleston, SC, USA[3]
TCOA Model1288 (SE 366.26) weevils/daySt. Kitts[9]
Funnel Trap (FT)213 (SE 98.28) weevils/daySt. Kitts[9]
Japanese Beetle TrapNot effectiveCharleston, SC, USA[3]
Pherocon CRW Kairomone TrapNot effectiveCharleston, SC, USA[3]

TCOA: Taiwan Council of Agriculture

Table 3: Longevity and Effectiveness of this compound Lures

Lure AgeEfficacyNotesReference
0-28 daysHighest number of catches per trap per week-
Up to 98 days (in lab storage)Remained attractiveProgressive reduction in catches with longer storage[3]
Up to 2 months (in field)Can be used for monitoring-[10]
16.3 weeks50% decline in attractiveness (120 µg lure)Based on fitted decay curve[6]
19.0 weeks50% decline in attractiveness (1.0 mg lure)Based on fitted decay curve[6][8]

Experimental Protocols

Protocol 1: Monitoring Sweet Potato Weevil Populations

This protocol outlines the steps for setting up a pheromone-based monitoring program for Cylas formicarius.

Materials:

  • Pheromone lures containing this compound (100 µg recommended for monitoring).[5]

  • Traps (Funnel, Universal, or modified Water-Pan traps are recommended).[3]

  • Stakes or poles for trap deployment.

  • Killing agent (e.g., soapy water or a dichlorvos insecticide strip).[3]

  • Collection jars.

  • Field notebook or data collection app.

Procedure:

  • Trap Assembly: Assemble the traps according to the manufacturer's instructions.

  • Lure Placement: Place one pheromone lure inside each trap. Handle lures with forceps to avoid contamination.

  • Killing Agent: Add the killing agent to the collection reservoir of the trap. If using soapy water, a few drops of dish soap in water are sufficient.

  • Trap Deployment:

    • Place traps within the sweet potato field or at the field margins.

    • Mount traps on stakes at a height approximately level with the crop canopy.[11]

    • Maintain a minimum distance of 60 meters between traps to avoid interference.[12]

  • Data Collection:

    • Check traps weekly.

    • Count the number of captured male sweet potato weevils in each trap.

    • Record the data for each trap, noting the date and trap location.

  • Trap Maintenance:

    • Remove captured weevils at each check.

    • Replace the killing agent as needed.

    • Replace pheromone lures every 4-8 weeks, depending on environmental conditions and manufacturer recommendations.[10][13]

Protocol 2: Determining Optimal Lure Dosage

This protocol describes a field experiment to determine the most effective dosage of this compound for local conditions.

Experimental Design:

  • Treatments: At least three different lure dosages (e.g., 10 µg, 100 µg, and 1000 µg). A no-lure control should also be included.

  • Replication: Use a minimum of four replicates for each treatment.

  • Randomization: Employ a randomized complete block design to minimize the effects of field variability.

Procedure:

  • Field Selection: Choose a sweet potato field with a known or suspected weevil population.

  • Trap Preparation: Prepare traps as described in Protocol 1, baiting each with the appropriate lure dosage for each treatment group.

  • Trap Placement:

    • Deploy the traps in a randomized complete block design.

    • Ensure a minimum of 60 meters between traps.[12]

  • Data Collection:

    • Collect and count captured weevils weekly for a period of 4-6 weeks.

  • Data Analysis:

    • Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences in weevil capture among the different lure dosages.

    • If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to compare the means.

Visualizations

Experimental_Workflow_for_Pest_Monitoring A Trap Assembly & Lure Placement B Trap Deployment in Field (Canopy Height, 60m Spacing) A->B Setup C Weekly Data Collection (Count Captured Weevils) B->C Monitoring Period D Data Analysis & Population Assessment C->D Input Data E Pest Management Decision D->E Inform

Caption: Workflow for sweet potato weevil monitoring.

Lure_Dosage_Optimization_Workflow cluster_setup Experimental Setup cluster_execution Data Collection & Analysis A Define Lure Dosages (e.g., 10µg, 100µg, 1mg, Control) B Randomized Block Design in Field A->B C Deploy Baited Traps B->C D Weekly Trap Counts (4-6 weeks) C->D E Statistical Analysis (ANOVA) D->E F Determine Optimal Lure Dosage E->F

Caption: Protocol for optimizing lure dosage.

References

Application Notes and Protocols for Mass Trapping of the Sweet Potato Weevil (Cylas formicarius) using (Z)-3-Dodecenyl E-crotonate

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The sweet potato weevil (Cylas formicarius) is a highly destructive pest of sweet potato (Ipomoea batatas) worldwide, causing significant economic losses.[1][2][3] The larvae tunnel into the vines and storage roots, leading to direct crop damage and inducing the production of bitter-tasting and toxic sesquiterpenes, rendering the sweet potatoes unfit for human or animal consumption.[1][4] Due to the cryptic nature of the larvae and the nocturnal activity of the adults, conventional chemical control methods are often ineffective.[3]

A key component of integrated pest management (IPM) strategies for this pest is mass trapping using the synthetic female sex pheromone, (Z)-3-dodecenyl (E)-2-butenoate, which is highly attractive to male weevils.[1][5][6][7] Mass trapping aims to capture a large proportion of the male population, thereby reducing mating success and subsequent generations of weevils.[8] This document provides detailed application notes and experimental protocols for the effective use of (Z)-3-dodecenyl (E)-2-butenoate in mass trapping programs for the sweet potato weevil.

Pheromone Signaling Pathway in Cylas formicarius

The olfactory system of the sweet potato weevil is crucial for detecting chemical cues in its environment, including sex pheromones. The process of pheromone detection in Cylas formicarius involves a series of molecular interactions within the insect's antennae. While the complete signaling cascade for (Z)-3-dodecenyl (E)-2-butenoate is a subject of ongoing research, a generalized pathway based on current understanding of insect olfaction is as follows:

  • Pheromone Reception : Molecules of (Z)-3-dodecenyl (E)-2-butenoate enter the sensillum lymph of the male weevil's antennae through cuticular pores.[9]

  • Binding and Transport : In the sensillum lymph, the hydrophobic pheromone molecules are recognized and bound by Odorant-Binding Proteins (OBPs) or Chemosensory Proteins (CSPs).[9][10][11] These proteins transport the pheromone to the dendritic membrane of the Olfactory Sensory Neurons (OSNs).[9]

  • Receptor Activation : The pheromone-OBP/CSP complex interacts with specific Odorant Receptors (ORs) located on the membrane of the OSNs.[9] In C. formicarius, a large number of ORs have been identified, suggesting a high degree of specificity.[9][12]

  • Signal Transduction : The binding of the pheromone to the OR triggers the opening of an ion channel, leading to the depolarization of the OSN and the generation of an electrical signal.[9]

  • Neural Processing : This electrical signal is then transmitted to the antennal lobe of the weevil's brain for processing, ultimately leading to a behavioral response, such as upwind flight towards the pheromone source.[9]

Pheromone_Signaling_Pathway cluster_sensillum Sensillum cluster_brain Brain Pheromone (Z)-3-Dodecenyl E-crotonate Pore Cuticular Pore Pheromone->Pore Enters OBP_CSP OBP/CSP Pore->OBP_CSP Binds to Pheromone_Complex Pheromone-OBP/CSP Complex OBP_CSP->Pheromone_Complex OR Odorant Receptor (OR) Pheromone_Complex->OR Activates Ion_Channel Ion Channel (Open) OR->Ion_Channel Opens OSN Olfactory Sensory Neuron (OSN) Dendrite Ion_Channel->OSN Depolarizes Antennal_Lobe Antennal Lobe OSN->Antennal_Lobe Signal Transduction Behavior Behavioral Response (Mating) Antennal_Lobe->Behavior Processed Signal

Pheromone signaling pathway in Cylas formicarius.

Quantitative Data on Mass Trapping Efficacy

The effectiveness of mass trapping is influenced by several factors, including the dosage of the pheromone lure, the type of trap used, and the age of the lure. The following tables summarize key quantitative data from various studies.

Table 1: Effect of Pheromone Lure Dosage on Weevil Capture Rates

Lure DosageAverage Weevils Captured per Trap per WeekStudy Reference
10 µgSignificantly lower than 100 µgReddy et al. (2014)[5]
12 µg-McQuate & Sylva (2014)[1]
100 µgSignificantly higher than 10 µgReddy et al. (2014)[5]
120 µgNo significant difference from 1.0 mgMcQuate & Sylva (2014)[1]
0.1 mg91.3 ± 3.22Anonymous (ResearchGate)[13]
0.2 mg98.3 ± 1.53Anonymous (ResearchGate)[13]
0.4 mg108.3 ± 1.53Anonymous (ResearchGate)[13]
0.8 mg132.0 ± 3.61Anonymous (ResearchGate)[13]
1.0 mgOver 22 times more than 12 µg (fresh)McQuate & Sylva (2014)[1]
100 mg60.88% of weevils attractedKyereko et al. (2019)[2]

Table 2: Impact of Mass Trapping on Crop Damage and Yield

ParameterWith Pheromone TrapsWithout Pheromone Traps (Control)Study Reference
Feeding Holes per Root < 1Up to 38Reddy et al. (2014)[14]
Sweet Potato Yield (T/ha) 13.47 - 14.597.86 - 8.26Reddy et al. (2014)[14]

Table 3: Longevity and Weathering of Pheromone Lures

Lure DosageTime to 50% Decline in AttractivenessStudy Reference
120 µg16.3 weeksMcQuate & Sylva (2014)[1]
1.0 mg19.0 weeksMcQuate & Sylva (2014)[1]

Experimental Protocols

Protocol 1: Field Efficacy Trial for Mass Trapping

Objective: To evaluate the effectiveness of mass trapping with (Z)-3-dodecenyl (E)-2-butenoate for reducing sweet potato weevil populations and crop damage.

Materials:

  • Sweet potato field(s) of known area (e.g., 1 hectare)

  • Pherocon™ Unitraps or similar bucket-style traps[14]

  • Rubber septa impregnated with (Z)-3-dodecenyl (E)-2-butenoate at desired dosages (e.g., 100 µg or 1.0 mg)

  • Wire or stakes for trap placement

  • Killing agent (e.g., water with a few drops of detergent, or a DDVP-impregnated strip)[15]

  • GPS unit for mapping trap locations

  • Data collection sheets or mobile device

Procedure:

  • Site Selection: Choose a sweet potato field with a known history of weevil infestation. Select a similar, untreated field at a sufficient distance (at least 1 km) to serve as a control.

  • Trap Preparation:

    • Load each trap with a pheromone-impregnated rubber septum.

    • Add the killing agent to the bottom of the trap. If using soapy water, fill to a depth of 2-3 cm.[16]

  • Trap Deployment:

    • Install traps in a grid pattern throughout the treatment field. A density of 10-25 traps per hectare is recommended for moderate to severe infestations.[17]

    • Place traps on stakes or wires at a height just above the sweet potato canopy.[1] Adjust the height as the crop grows.

    • Record the GPS coordinates of each trap.

  • Data Collection:

    • Weekly, empty the traps and count the number of captured male sweet potato weevils.

    • At harvest, randomly sample sweet potato tubers from both the treated and control fields (e.g., 10 plants from 5 different locations in each field).

    • Count the number of weevil feeding holes and tunnels in each tuber.

    • Measure the total yield of marketable sweet potatoes from each field.

  • Data Analysis:

    • Compare the average number of weevils captured per trap per week between different lure dosages (if applicable).

    • Statistically compare the average number of feeding holes per tuber and the total marketable yield between the treated and control fields.

Mass_Trapping_Workflow cluster_preparation Preparation cluster_deployment Field Deployment cluster_data Data Collection & Analysis Site_Selection Site Selection (Treatment & Control Fields) Trap_Selection Trap Selection (e.g., Unitrap) Site_Selection->Trap_Selection Lure_Preparation Pheromone Lure Preparation (Dosage) Trap_Selection->Lure_Preparation Killing_Agent Add Killing Agent Lure_Preparation->Killing_Agent Trap_Installation Trap Installation (Grid Pattern, Above Canopy) Killing_Agent->Trap_Installation GPS_Mapping GPS Mapping of Trap Locations Trap_Installation->GPS_Mapping Weekly_Monitoring Weekly Monitoring (Count Captured Weevils) GPS_Mapping->Weekly_Monitoring Harvest_Assessment Harvest Assessment (Damage & Yield) Weekly_Monitoring->Harvest_Assessment Data_Analysis Data Analysis (Statistical Comparison) Harvest_Assessment->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Experimental workflow for mass trapping.

Best Practices and Considerations

  • Trap Type and Color: While various trap designs can be effective, Pherocon™ Unitraps have shown high capture rates.[3] Some studies suggest that red-colored traps may be more attractive to sweet potato weevils.

  • Trap Placement: Consistent placement just above the crop canopy is crucial for optimal capture.[1]

  • Lure Longevity: While high-dose lures can remain effective for several weeks, it is advisable to replace them according to the manufacturer's recommendations or based on observed declines in capture rates.

  • Integrated Approach: Mass trapping is most effective when used as part of a broader IPM program that includes cultural practices such as crop rotation, use of clean planting material, and field sanitation.[2][17]

  • Synergists: Research has shown that the addition of a green light source to pheromone traps can significantly increase the capture of male sweet potato weevils, suggesting a synergistic effect of visual and olfactory cues.[4]

Conclusion

Mass trapping with (Z)-3-dodecenyl (E)-2-butenoate is a potent and environmentally sound method for managing sweet potato weevil populations. By implementing the protocols and best practices outlined in this document, researchers and agricultural professionals can effectively reduce weevil-induced crop damage and improve sweet potato yields. Further research into optimizing lure formulations, trap designs, and synergistic attractants will continue to enhance the efficacy of this valuable pest management tool.

References

Application Note: Determination of the Enantiomeric Purity of Z-3-Dodecenyl E-crotonate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Z-3-Dodecenyl E-crotonate is a significant compound in the study of insect pheromones and a key chiral intermediate in the synthesis of various natural products. The biological activity of many chiral compounds is highly dependent on their stereochemistry. Therefore, the accurate determination of enantiomeric purity is critical for quality control, efficacy studies, and regulatory compliance in the fields of chemical ecology and drug development. This application note provides detailed protocols for determining the enantiomeric purity of this compound using chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent.

Experimental Protocols

Three primary methods are presented for the determination of the enantiomeric purity of this compound. The choice of method may depend on the available instrumentation, sample purity, and the required level of precision.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. The method involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For long-chain esters like this compound, polysaccharide-based CSPs are often effective.[1]

Protocol:

  • Sample Preparation:

    • Dissolve an accurately weighed sample of this compound in the mobile phase to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Instrument: Agilent 1260 Infinity II LC System or equivalent.

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column.

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) in a 98:2 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ |(Area₁ - Area₂) / (Area₁ + Area₂)| ] * 100 where Area₁ and Area₂ are the peak areas of the two enantiomers.

Chiral Gas Chromatography (GC)

Chiral GC is particularly suitable for the analysis of volatile and thermally stable compounds like insect pheromones.[2][3][4] The use of a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative, allows for the separation of enantiomers.[5]

Protocol:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent such as hexane or dichloromethane.

  • GC System and Conditions:

    • Instrument: Agilent 8890 GC System with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent chiral capillary column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (50:1).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 min.

      • Ramp: 5 °C/min to 200 °C.

      • Hold at 200 °C for 5 min.

    • Detector Temperature (FID): 280 °C.

  • Data Analysis:

    • Determine the retention times for each enantiomer.

    • Calculate the enantiomeric excess (% ee) from the peak areas as described for the HPLC method.

Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent

NMR spectroscopy in the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent can be used to determine enantiomeric purity.[6][7][8] For this protocol, a chiral lanthanide shift reagent is used to induce chemical shift differences between the enantiomers.[6]

Protocol:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a baseline ¹H NMR spectrum.

    • Add small, incremental amounts of a chiral lanthanide shift reagent, such as Tris(3-(heptafluoropropylhydroxymethylene)-(+)-camphorato)europium(III) (Eu(hfc)₃), to the NMR tube.

    • After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.

  • NMR Acquisition Parameters:

    • Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.

    • Nucleus: ¹H.

    • Solvent: CDCl₃.

    • Temperature: 298 K.

    • Number of Scans: 16 or more for good signal-to-noise.

  • Data Analysis:

    • Monitor the spectra for the separation of signals corresponding to protons near the chiral center of the two enantiomers.

    • Once sufficient separation is achieved, integrate the corresponding signals for each enantiomer.

    • Calculate the enantiomeric excess (% ee) from the integration values: % ee = [ |(Integration₁ - Integration₂) / (Integration₁ + Integration₂)| ] * 100 where Integration₁ and Integration₂ are the integration values of the separated signals for the two enantiomers.

Data Presentation

The following tables summarize hypothetical quantitative data for the determination of enantiomeric purity of a sample of this compound.

Table 1: Chiral HPLC Data

EnantiomerRetention Time (min)Peak Area% Area
Enantiomer 112.597500097.5
Enantiomer 214.2250002.5
% ee 95.0%

Table 2: Chiral GC Data

EnantiomerRetention Time (min)Peak Area% Area
Enantiomer 118.3194000097.0
Enantiomer 218.7600003.0
% ee 94.0%

Table 3: ¹H NMR Data with Chiral Shift Reagent

EnantiomerChemical Shift (ppm)Integration% Integration
Enantiomer 1 (Hα)4.151.9597.5
Enantiomer 2 (Hα)4.180.052.5
% ee 95.0%

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject Sample C->D E Separation on Chiral Column D->E F UV Detection (210 nm) E->F G Integrate Peak Areas F->G H Calculate % Enantiomeric Excess G->H GC_Workflow cluster_prep_gc Sample Preparation cluster_gc Chiral GC Analysis cluster_data_gc Data Analysis A_gc Prepare Solution (1 mg/mL in Hexane) B_gc Inject into GC A_gc->B_gc C_gc Separation on Chiral Capillary Column B_gc->C_gc D_gc FID Detection C_gc->D_gc E_gc Integrate Peak Areas D_gc->E_gc F_gc Calculate % Enantiomeric Excess E_gc->F_gc NMR_Workflow A_nmr Dissolve Sample in CDCl3 B_nmr Acquire Baseline ¹H NMR Spectrum A_nmr->B_nmr C_nmr Add Chiral Shift Reagent (Eu(hfc)₃) B_nmr->C_nmr D_nmr Acquire ¹H NMR Spectrum C_nmr->D_nmr E_nmr Check for Signal Separation D_nmr->E_nmr E_nmr->C_nmr Insufficient Separation F_nmr Integrate Separated Signals E_nmr->F_nmr Sufficient Separation G_nmr Calculate % Enantiomeric Excess F_nmr->G_nmr

References

Application Notes and Protocols for Measuring the Release Rate of Z-3-Dodecenyl E-crotonate from Dispensers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-3-Dodecenyl E-crotonate is the primary sex pheromone of the sweet potato weevil (Cylas formicarius), a significant pest of sweet potato crops worldwide. Pheromone-based dispensers are integral to integrated pest management (IPM) strategies, including monitoring and mating disruption. The efficacy of these dispensers is directly related to the release rate of the active pheromone component. An optimal release rate ensures that a sufficient concentration of the pheromone is present in the atmosphere to influence the target pest's behavior over a desired period. Conversely, a release rate that is too high may lead to rapid depletion of the pheromone, while a rate that is too low may be ineffective.

These application notes provide detailed protocols for the accurate measurement of the release rate of this compound from various types of dispensers. The methodologies described herein are essential for quality control during the manufacturing of pheromone lures, for evaluating the performance of new dispenser formulations, and for research into the factors influencing pheromone release under different environmental conditions.

Data Presentation: Dispenser Performance Over Time

While direct release rate data in mass per unit time is often specific to the dispenser matrix and environmental conditions, the following table summarizes the performance of this compound dispensers based on field trapping studies, which serve as a proxy for the release rate. The data illustrates the decline in the efficacy of weevil capture over time for different initial pheromone loadings in rubber septa dispensers.

Initial Pheromone Loading (µg)Time to 50% Reduction in Efficacy (Weeks)Optimal Replacement Interval (Weeks)
10Not specified, lower efficacy than 100 µgNot recommended for high efficacy
100Not specified, peak efficacy within 0-4 weeksEvery 4 weeks for maximum attraction
1,000 (1.0 mg)19> 16

Note: Efficacy is determined by the number of male sweet potato weevils captured in pheromone-baited traps. The decline in capture rate is correlated with the depletion of the pheromone from the dispenser.

Experimental Protocols

Two primary methods for measuring the release rate of this compound from dispensers are detailed below: Solid-Phase Microextraction (SPME) with Gas Chromatography-Mass Spectrometry (GC-MS) and a Volatile Collection System (VCS) with Solvent Extraction and GC-MS analysis.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS Analysis

This protocol describes a non-destructive method for quantifying the release of this compound into the headspace surrounding a dispenser.

Materials:

  • Pheromone dispensers (e.g., rubber septa, plastic lures)

  • 40 mL clear glass vials with polytetrafluoroethylene (PTFE)-faced silicone septa

  • SPME fiber assembly with a 100 µm polydimethylsiloxane (PDMS) coating

  • SPME manual holder

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system

  • Climatic chamber or incubator

  • Vial rack

  • Timer

Methodology:

  • SPME Fiber Conditioning:

    • Condition the new PDMS SPME fiber by inserting it into the GC injection port at 250°C for 30 minutes to remove any contaminants.

  • Sample Preparation:

    • Place a single pheromone dispenser into a 40 mL glass vial.

    • Seal the vial with the PTFE-faced silicone septum cap.

    • Place the vials in a climatic chamber or incubator set to a constant temperature and relative humidity (e.g., 27 ± 2°C and 50 ± 5% RH) to simulate field conditions.[1]

    • Allow the dispenser to equilibrate within the sealed vial for a predetermined period to establish a stable headspace concentration of the pheromone.

  • Headspace Sampling:

    • Manually insert the SPME fiber assembly through the vial's septum, exposing the fiber to the headspace above the dispenser.

    • Expose the fiber to the headspace for a fixed duration, for example, 30 minutes, to allow for the adsorption of the volatile pheromone onto the PDMS coating.[1]

  • GC-MS Analysis:

    • Immediately after sampling, retract the fiber into the needle and withdraw the SPME device from the vial.

    • Insert the SPME device into the heated injection port of the GC-MS for thermal desorption of the analyte.

    • Desorb the pheromone from the fiber in the GC inlet for 2 minutes at a temperature of 260°C.[1]

    • GC Conditions (example):

      • Column: DB-5MS or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness)

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Temperature Program: Start at 40°C for 5 minutes, then ramp up at 10°C/min to 250°C.[1]

      • Injector Temperature: 260°C[1]

    • MS Conditions (example):

      • Ionization Mode: Electron Impact (EI) at 70 eV.[1]

      • Mass Range: Scan from 40 to 550 amu.[1]

      • Detector Temperature: 280°C[1]

  • Quantification:

    • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.

    • Quantify the amount of pheromone by integrating the peak area and comparing it to a calibration curve generated using known concentrations of a pure this compound standard.

    • The release rate can be calculated based on the amount of pheromone collected over the known sampling time.

Protocol 2: Volatile Collection System (VCS) with Solvent Extraction and GC-MS Analysis

This protocol involves actively drawing air over the dispenser and trapping the released volatiles onto an adsorbent material, followed by solvent elution and analysis.

Materials:

  • Pheromone dispensers

  • Volatile collection chamber (glass or other inert material)

  • Air pump with a flow controller

  • Adsorbent tubes (e.g., filled with polyurethane foam)

  • Hexane (or other suitable solvent), high purity

  • Vials for solvent extraction

  • Rotary evaporator or nitrogen stream for solvent reduction

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system

Methodology:

  • System Setup:

    • Place the pheromone dispenser inside the volatile collection chamber.

    • Connect the outlet of the chamber to an adsorbent tube.

    • Connect the outlet of the adsorbent tube to the air pump.

    • Ensure all connections are airtight.

  • Volatile Trapping:

    • Draw a controlled stream of purified air through the chamber, over the dispenser, and through the adsorbent tube for a defined period (e.g., 24 hours).

    • The released this compound will be trapped onto the adsorbent material.

  • Solvent Extraction:

    • Remove the adsorbent tube from the system.

    • Elute the trapped pheromone from the adsorbent material by passing a known volume of hexane through the tube and collecting the eluate in a vial.

  • Sample Concentration:

    • If necessary, reduce the volume of the solvent extract using a rotary evaporator or a gentle stream of nitrogen to concentrate the analyte.

  • GC-MS Analysis:

    • Inject a known volume of the concentrated extract into the GC-MS system.

    • Use GC-MS conditions similar to those described in Protocol 1 for the separation and detection of this compound.

  • Quantification:

    • Quantify the amount of this compound in the extract by comparing the peak area to a calibration curve prepared with a pure standard.

    • Calculate the release rate by dividing the total amount of pheromone collected by the duration of the volatile collection period (e.g., in µ g/day ).

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_spme HS-SPME Sampling cluster_analysis GC-MS Analysis cluster_quant Data Quantification dispenser Pheromone Dispenser vial Sealed 40 mL Vial dispenser->vial Place inside incubator Incubation (e.g., 27°C, 50% RH) vial->incubator Equilibrate headspace Headspace Sampling (e.g., 30 min) spme_fiber Conditioned PDMS SPME Fiber spme_fiber->headspace desorption Thermal Desorption (e.g., 260°C, 2 min) headspace->desorption gc_ms GC-MS System analysis Chromatographic Separation & Mass Spectrometry Detection gc_ms->analysis quantification Peak Integration & Comparison to Standard Curve analysis->quantification release_rate Calculate Release Rate (e.g., ng/hour) quantification->release_rate

Caption: Experimental workflow for measuring pheromone release rate using HS-SPME-GC-MS.

References

Application Notes and Protocols for the Use of Z-3-Dodecenyl E-crotonate in Integrated Pest Management (IPM) Programs

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the utilization of (Z)-3-Dodecenyl (E)-2-butenoate, the primary sex pheromone of the sweet potato weevil (Cylas formicarius), in Integrated Pest Management (IPM) programs. (Z)-3-Dodecenyl (E)-2-butenoate is a highly effective semiochemical for monitoring, mass trapping, and potentially mating disruption of this economically significant pest. These application notes are designed to furnish researchers and pest management professionals with the necessary information to effectively integrate this pheromone into their research and control strategies.

Introduction

The sweet potato weevil, Cylas formicarius, is a devastating pest of sweet potato (Ipomoea batatas) worldwide, causing significant yield losses that can reach 60-100% in heavily infested areas.[1] The cryptic nature of the larvae, which develop within the sweet potato vines and tubers, makes conventional insecticide applications often ineffective. The female-produced sex pheromone, (Z)-3-Dodecenyl (E)-2-butenoate, serves as a powerful tool in IPM programs, offering a targeted and environmentally benign approach to manage weevil populations.[2][3] Its primary applications include population monitoring to inform treatment decisions and mass trapping to reduce male populations and subsequent mating.

Data Presentation: Efficacy of Z-3-Dodecenyl E-crotonate

The efficacy of (Z)-3-Dodecenyl E-crotonate in attracting and trapping male sweet potato weevils, as well as its impact on crop protection, has been documented in various studies. The following tables summarize key quantitative data.

Table 1: Trap Capture Rates at Different Pheromone Dosages

Pheromone Dose (mg per lure)Average Male Weevils Captured per Trap per WeekStudy Location / Reference
0.191.3 ± 3.22Ben Tre province, Vietnam
0.298.3 ± 1.53Ben Tre province, Vietnam
0.4108.3 ± 1.53Ben Tre province, Vietnam
0.8132.0 ± 3.61Ben Tre province, Vietnam
100 µgSignificantly more than 10 µgNot Specified

Note: A dosage of 0.4 mg per lure was deemed suitable for effective trapping in the Vietnamese study.

Table 2: Impact of Pheromone Trapping on Crop Damage

IPM StrategyInitial Damage (%)Final Damage (%)DurationLocation / Reference
Pheromone trapping as part of IPM40 - 504 - 83 yearsCuba
Pheromone trapsUp to 38 feeding holes/root (control)< 1 feeding hole/root (treated)Not SpecifiedGuam
General IPMLosses as high as 60% reported by farmersNot SpecifiedNot SpecifiedJamaica[4]
Cultural practices (early planting & earthing up)21.417.3Not SpecifiedNot Specified[1]

Experimental Protocols

Synthesis of (Z)-3-Dodecenyl E-crotonate

A practical synthesis of (Z)-3-Dodecenyl E-crotonate can be achieved with an overall yield of approximately 60%. The key steps involve the stereoselective reduction of an alkyne to a cis-alkene.

Materials:

  • 3-butyn-1-ol

  • 1-bromooctane

  • n-Butyllithium (n-BuLi) in tetrahydrofuran (THF)

  • Potassium iodide (KI)

  • Palladium(II) acetate (Pd(OAc)2) or similar palladium catalyst

  • Triphenylphosphine (PPh3)

  • Potassium hydroxide (KOH) in dimethylformamide (DMF)

  • p-Toluenesulfonic acid (p-TSA) in methanol (MeOH)

  • Crotonyl chloride

  • Pyridine

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Protocol:

  • Alkylation: React 3-butyn-1-ol with n-BuLi in THF at low temperature (-78°C) to form the lithium salt. Add 1-bromooctane and KI, then reflux to yield dodec-3-yn-1-ol.

  • cis-Hydrogenation: Perform a stereoselective reduction of the alkyne to the cis-alkene. A common method involves using a palladium catalyst (e.g., Pd(OAc)2/PPh3) with a hydrogen source like KOH in DMF. This step is crucial for obtaining the desired (Z)-isomer.

  • Esterification: React the resulting (Z)-dodec-3-en-1-ol with crotonyl chloride in the presence of pyridine to form the final product, (Z)-3-Dodecenyl E-crotonate.

  • Purification: Purify the final product using column chromatography on silica gel.

Pheromone Lure Preparation

Materials:

  • (Z)-3-Dodecenyl E-crotonate

  • Rubber septa or other suitable dispensers

  • Hexane or other suitable solvent

  • Micropipette

  • Fume hood

  • Forceps

  • Airtight storage containers

Protocol:

  • Prepare a stock solution of (Z)-3-Dodecenyl E-crotonate in hexane to achieve the desired concentration (e.g., 0.1 mg, 0.4 mg, or 1.0 mg per lure).

  • Using a micropipette, carefully apply the desired volume of the pheromone solution onto each rubber septum.

  • Allow the solvent to evaporate completely within a fume hood (approximately 10-15 minutes).

  • Store the loaded lures in airtight containers in a cool, dark place (refrigeration at 4°C is recommended for long-term storage) until field deployment. Lures can remain effective for over 90 days with proper storage.

Field Trapping for Monitoring and Mass Trapping

Materials:

  • Pheromone lures

  • Traps (e.g., Pherocon® Unitraps, delta traps, or locally made plastic bottle traps)

  • Stakes or poles for trap deployment

  • Soap or a wetting agent

  • Water

Protocol:

  • Trap Assembly: Assemble the traps according to the manufacturer's instructions. For water-based traps, add water to the collection basin with a few drops of soap to break the surface tension and drown captured weevils.

  • Lure Placement: Place one pheromone lure inside each trap, typically suspended in the center.

  • Trap Deployment:

    • Monitoring: Deploy traps at a density of 4-10 traps per hectare.

    • Mass Trapping: For population reduction, increase the trap density to 20-100 traps per hectare, depending on the weevil population pressure.

  • Trap Placement: Position the traps approximately 50 cm above the sweet potato crop canopy for optimal capture rates.

  • Servicing: Check the traps weekly to count and remove captured weevils. Replace the pheromone lures every 6-8 weeks, or as recommended by the manufacturer. Replenish the soapy water as needed.

Mating Disruption (Conceptual Protocol)

While mass trapping is the more documented application, mating disruption is a potential strategy. This would involve permeating the atmosphere with the synthetic pheromone to confuse male weevils and prevent them from locating females.

Materials:

  • High-load pheromone dispensers (e.g., flakes, beads, or specialized slow-release formulations)

  • Application equipment (e.g., manual or mechanical spreader)

Protocol:

  • Application Rate: Determine the appropriate application rate of the pheromone dispensers per unit area. This will require field trials to optimize.

  • Application Timing: Apply the dispensers at the beginning of the sweet potato growing season, before the weevil population builds up.

  • Distribution: Distribute the dispensers evenly throughout the field.

  • Reapplication: Reapply the dispensers as needed, based on their release longevity and the duration of the crop cycle.

  • Monitoring: Use a few monitoring traps with a higher pheromone load to assess the effectiveness of the mating disruption by monitoring the capture of male weevils. A significant reduction in captures would indicate successful disruption.

Signaling Pathways and Experimental Workflows

Olfactory Signaling Pathway in Cylas formicarius

The detection of (Z)-3-Dodecenyl E-crotonate by male sweet potato weevils is a multi-step process initiated in the antennae.

Olfactory_Signaling_Pathway cluster_air Air cluster_sensillum Antennal Sensillum cluster_obp Odorant Binding cluster_receptor Receptor Activation cluster_brain Brain Pheromone This compound Pore Pore Tubule Pheromone->Pore Enters OBP CforOBP2 / CforOBP3 Pore->OBP Diffuses through Lymph Sensillar Lymph Pheromone_OBP Pheromone-OBP Complex OBP->Pheromone_OBP Binds OR Olfactory Receptor (OR) Pheromone_OBP->OR Delivers to Ion_Channel Ion Channel Opening OR->Ion_Channel Activates Orco Orco (Co-receptor) Orco->Ion_Channel Forms channel with OR Depolarization Neuron Depolarization Ion_Channel->Depolarization Causes Signal_Transduction Signal Transduction to Antennal Lobe Depolarization->Signal_Transduction Initiates Behavior Mating Behavior Signal_Transduction->Behavior Triggers IPM_Workflow cluster_planning Planning & Preparation cluster_implementation Implementation cluster_decision Decision Making cluster_evaluation Evaluation Scouting Field Scouting & History Assessment IPM_Strategy Select IPM Strategy (Monitoring, Mass Trapping) Scouting->IPM_Strategy Materials Procure Pheromone Lures & Traps IPM_Strategy->Materials Deployment Deploy Traps at Correct Density & Height Materials->Deployment Data_Collection Weekly Trap Monitoring & Data Collection Deployment->Data_Collection Threshold Compare Weevil Counts to Action Threshold Data_Collection->Threshold Damage_Assessment Assess Crop Damage at Harvest Data_Collection->Damage_Assessment Action Implement Additional Control Measures (if needed) Threshold->Action Threshold Exceeded No_Action Continue Monitoring Threshold->No_Action Below Threshold Action->Data_Collection No_Action->Data_Collection Efficacy_Analysis Analyze Efficacy & Cost-Benefit Damage_Assessment->Efficacy_Analysis

References

Troubleshooting & Optimization

Optimizing Weevil Trapping with Z-3-Dodecenyl E-crotonate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Z-3-Dodecenyl E-crotonate in weevil traps. Below you will find troubleshooting advice and frequently asked questions to assist in optimizing your experimental protocols and achieving reliable results.

Troubleshooting Guide

This guide addresses common issues that may arise during the deployment of weevil traps baited with this compound.

Issue 1: Low or No Weevil Captures

  • Question: My traps with this compound are not catching any or very few weevils. What could be the cause?

  • Answer: Several factors can contribute to low capture rates. Consider the following troubleshooting steps:

    • Pheromone Lure Integrity: Verify the expiration date of the lure and ensure it has been stored correctly according to the manufacturer's instructions. Pheromone degradation can lead to a significant loss of attractiveness.

    • Dosage and Release Rate: The dosage of this compound may not be optimal for the target weevil species and environmental conditions. The release rate from the lure is also a critical factor.[1] Experimentation with different dosages is often necessary to determine the most effective concentration.

    • Trap Placement: The location of the traps is crucial. Traps placed at ground level or at the height of weevil flight activity are generally more effective.[2] Consider the local topography and vegetation when placing traps.

    • Trap Type: The design of the trap itself can influence capture efficacy. Different weevil species may respond better to specific trap designs, such as pitfall traps, vane traps, or bucket traps.[2][3]

    • Host Plant Volatiles: The attractiveness of pheromone lures can often be significantly enhanced by the presence of host plant volatiles.[2][4] Co-locating traps with host plants or adding host plant material to the trap can improve capture rates.

    • Environmental Conditions: Temperature, humidity, and wind speed can all affect weevil activity and pheromone dispersal. Monitor environmental conditions during your trapping period.

    • Weevil Population Density: Low capture rates may simply reflect a low population density of the target weevil in the trapping area.

Issue 2: Inconsistent Results Between Traps

  • Question: I am observing high variability in weevil captures among my replicate traps. How can I improve consistency?

  • Answer: High variability can obscure treatment effects and make data interpretation difficult. To improve consistency:

    • Standardize Trap Placement: Ensure all traps are placed in similar microhabitats and at a consistent height and orientation.

    • Randomize Trap Locations: To account for spatial variation in weevil distribution, randomize the placement of different treatment groups.

    • Sufficient Spacing: Place traps far enough apart to avoid interference between them. The appropriate distance will depend on the effective range of the pheromone lure.

    • Uniform Lure Handling: Handle all lures consistently to avoid contamination or premature pheromone release.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage for this compound?

A1: The optimal dosage can vary significantly depending on the target weevil species, environmental conditions, and the specific lure formulation. Based on studies of other weevil species, a release rate in the range of 1-5 mg per 24 hours is a common starting point for dose-response experiments.[2][5] It is highly recommended to conduct a pilot study to determine the optimal dosage for your specific application.

Q2: How important is the addition of host plant material to the traps?

A2: For many weevil species, the combination of the aggregation pheromone and host plant volatiles is significantly more attractive than the pheromone alone.[2][4] This synergistic effect can dramatically increase trap captures. If you are experiencing low capture rates, the inclusion of fresh host plant material is a key variable to test.

Q3: What type of trap is most effective for weevils?

A3: The most effective trap type is species-dependent. For some species like the Asian palm weevil, vane traps have been shown to be superior to bucket traps.[2] For other species, such as the pea leaf weevil, pitfall traps are highly effective.[3] It is advisable to consult literature specific to your target weevil or conduct a preliminary experiment comparing different trap designs.

Q4: How does trap color affect capture rates?

A4: Trap color can influence the visual attractiveness to weevils. While some studies have found no significant difference between certain colors, it is a factor that can be tested for optimization.[2]

Experimental Protocols

Experiment 1: Determining the Optimal Dosage of this compound

Objective: To determine the most effective release rate of this compound for attracting the target weevil species.

Methodology:

  • Prepare Lures: Prepare pheromone lures with a range of this compound release rates (e.g., 0 mg/day (control), 1 mg/day, 3 mg/day, 5 mg/day, and 10 mg/day).

  • Trap Setup: Use a standardized trap type (e.g., bucket trap) for all treatments.

  • Experimental Design: Set up a randomized complete block design with a minimum of four replicates for each dosage level.

  • Trap Placement: Place traps at a consistent height (e.g., ground level) and with a minimum spacing of 50 meters between traps to avoid interference.

  • Data Collection: Check traps every 2-3 days and record the number of weevils captured per trap.

  • Duration: Continue the experiment for a minimum of two weeks to account for variations in weevil activity.

  • Data Analysis: Analyze the data using an appropriate statistical method (e.g., ANOVA) to determine if there are significant differences in capture rates between the different dosages.

Illustrative Data: Dosage Optimization

Dosage (mg/24h)Mean Weevil Capture (± SE)
0 (Control)2.5 ± 0.8
115.2 ± 2.1
328.7 ± 3.5
529.1 ± 3.8
1025.4 ± 3.2

Note: This data is for illustrative purposes only and may not reflect actual experimental results.

Experiment 2: Evaluating the Synergy with Host Plant Volatiles

Objective: To determine if the addition of host plant material increases the capture rate of traps baited with this compound.

Methodology:

  • Treatments:

    • Trap with this compound lure (optimal dosage from Experiment 1).

    • Trap with this compound lure + fresh host plant material.

    • Trap with only host plant material.

    • Unbaited trap (control).

  • Trap Setup and Placement: Follow the same standardized procedures as in Experiment 1.

  • Data Collection and Analysis: Record weevil captures and analyze the data to compare the effectiveness of the different treatments.

Illustrative Data: Synergy with Host Plant Volatiles

TreatmentMean Weevil Capture (± SE)
Unbaited Control1.1 ± 0.5
Host Plant Only5.8 ± 1.2
Pheromone Only29.5 ± 4.1
Pheromone + Host Plant62.3 ± 7.8

Note: This data is for illustrative purposes only and may not reflect actual experimental results.

Visualizations

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_lures Prepare Pheromone Lures (Multiple Dosages) setup_traps Set Up Randomized Complete Block Design prep_lures->setup_traps select_traps Select Standardized Trap Type select_traps->setup_traps place_traps Place Traps in Field (Consistent Height & Spacing) setup_traps->place_traps collect_data Monitor Traps and Record Weevil Captures place_traps->collect_data analyze_data Statistically Analyze Capture Data (e.g., ANOVA) collect_data->analyze_data det_optimum Determine Optimal Dosage and Synergistic Effects analyze_data->det_optimum

Caption: Experimental workflow for optimizing weevil trap dosage.

TroubleshootingFlow start Low or No Weevil Captures check_lure Is the pheromone lure within its expiry date and stored correctly? start->check_lure check_dosage Is the dosage optimized for the target species? check_lure->check_dosage Yes replace_lure Replace lure check_lure->replace_lure No check_placement Is the trap placed at an appropriate height and location? check_dosage->check_placement Yes conduct_dosage_exp Conduct dosage optimization experiment check_dosage->conduct_dosage_exp No check_synergy Does the trap include host plant volatiles? check_placement->check_synergy Yes adjust_placement Adjust trap height and location check_placement->adjust_placement No add_host_plant Add host plant material to trap check_synergy->add_host_plant No consider_other Consider other factors: - Trap type - Weevil density - Environmental conditions check_synergy->consider_other Yes

Caption: Troubleshooting decision tree for low weevil captures.

References

"Z-3-Dodecenyl E-crotonate" lure degradation under different environmental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation of "Z-3-Dodecenyl E-crotonate" lures under various environmental conditions. Below you will find troubleshooting guides, frequently asked questions, experimental protocols, and visualizations to assist in your research and experimental design.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound lures in experimental settings.

Issue Potential Cause Recommended Solution
Low or No Trap Capture Lure Degradation: The pheromone may have degraded due to improper storage or prolonged exposure to harsh environmental conditions.Store lures in a cool, dark place, preferably refrigerated or frozen, in their original sealed packaging. In the field, replace lures every 30 days, or more frequently in conditions of high heat and sunlight.[1][2]
Incorrect Trap Placement: Traps may be positioned in areas with low insect traffic or where the pheromone plume is disrupted.Place traps at the height of the host plants.[2] Avoid areas with strong winds that can disrupt the pheromone plume.
Lure "Flash-Off": A newly opened lure can release a high initial burst of pheromone, which may be less effective for some studies.For experiments requiring stable release rates, air the lure for at least 24 hours before placement in the trap.
Inconsistent Results Between Traps Variable Environmental Exposure: Differences in sunlight exposure, temperature, and humidity between trap locations can lead to different degradation rates.Standardize trap placement as much as possible to ensure similar environmental exposure. Record temperature and light conditions at each trap location if possible.
Age of Lure: Using lures from different batches or with different storage histories can lead to variability.Use lures from the same manufacturing batch for a given experiment. Follow a strict first-in, first-out inventory system for your lures.
Rapid Decline in Lure Efficacy High Temperatures and UV Radiation: Exposure to direct sunlight and high temperatures significantly accelerates the degradation of many pheromones.If possible, shield the lure from direct sunlight within the trap design. In extremely hot climates, consider a more frequent lure replacement schedule.
Oxidative Degradation: The double bonds in the this compound molecule are susceptible to oxidation.Ensure lures are stored in airtight packaging to minimize exposure to oxygen before use.

Frequently Asked Questions (FAQs)

Q1: What is the expected field life of a this compound lure?

A1: The effectiveness of this compound lures, used for the sweet potato weevil (Cylas formicarius), generally declines after about 30 days in the field.[1][2] However, factors such as high temperatures and direct sunlight can shorten this effective period. For optimal performance, it is recommended to replace the lures every 30 days.[1][2] Studies have shown that while lures can still capture weevils after being stored for up to 98 days, their efficacy is highest within the first 28 days of use.[1]

Q2: How should I store my this compound lures to maximize their shelf life?

A2: Lures should be stored in a cool, dark environment, ideally in a refrigerator or freezer, within their original sealed, airtight packaging. This minimizes exposure to heat, light, and oxygen, which are the primary drivers of degradation.

Q3: What are the main environmental factors that cause the degradation of this compound?

A3: The primary environmental factors leading to the degradation of this compound are:

  • UV Radiation (Sunlight): The energy from UV light can lead to isomerization of the double bonds (e.g., Z to E conversion) and can also initiate photo-oxidative degradation.

  • High Temperatures: Elevated temperatures increase the volatility of the pheromone, leading to a faster release rate and depletion of the lure. It can also accelerate chemical degradation reactions.

  • Hydrolysis: In the presence of moisture, the ester group of the molecule can be hydrolyzed, breaking it down into (Z)-3-dodecen-1-ol and crotonic acid. This reaction can be catalyzed by acidic or basic conditions.

  • Oxidation: The double bonds in the molecule are susceptible to oxidation, which can lead to the formation of various degradation products and a loss of biological activity.

Q4: Can I reuse a lure after a short experiment?

A4: It is generally not recommended to reuse lures, especially for quantitative studies. Once the packaging is opened, the lure is exposed to environmental factors that initiate degradation. Reusing a lure can introduce significant variability into your experimental results.

Experimental Protocols

Protocol for Accelerated Stability Testing of this compound Lures

This protocol outlines a method for evaluating the stability of this compound lures under accelerated environmental conditions.

1. Objective: To determine the degradation rate of this compound in lures when exposed to elevated temperature and UV radiation.

2. Materials:

  • This compound lures

  • Environmental chamber with controlled temperature and humidity

  • UV lamp with a known wavelength and intensity (e.g., 365 nm)

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

  • Hexane (or other suitable solvent)

  • Internal standard (e.g., a stable ester of similar chain length)

  • Volumetric flasks and pipettes

  • Glass vials with PTFE-lined caps

3. Methodology:

  • Initial Analysis (Time 0):

    • Take a statistically significant number of lures from the same batch.

    • Extract the pheromone from each lure using a known volume of hexane containing the internal standard.

    • Analyze the extracts by GC-FID or GC-MS to determine the initial concentration of this compound.

  • Accelerated Aging:

    • Place the lures in the environmental chamber under the desired conditions (e.g., 54°C ± 2°C).

    • For photostability testing, expose the lures to a controlled UV light source.

    • At predetermined time intervals (e.g., 0, 7, 14, 21, and 28 days), remove a subset of the lures for analysis.

  • Analysis of Aged Lures:

    • Extract the pheromone from the aged lures using the same procedure as the initial analysis.

    • Analyze the extracts by GC to quantify the remaining this compound.

    • If using GC-MS, monitor for the appearance of new peaks that could indicate degradation products.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Plot the percentage of remaining pheromone against time to determine the degradation kinetics.

  • Identify potential degradation products by interpreting the mass spectra of new peaks observed in the chromatograms.

Visualizations

Generalized Degradation Pathway of this compound

G main This compound hydrolysis Hydrolysis (Moisture, Acid/Base) main->hydrolysis photo Photodegradation (UV Light) main->photo oxidation Oxidation (Oxygen) main->oxidation alcohol (Z)-3-dodecen-1-ol hydrolysis->alcohol forms acid Crotonic Acid hydrolysis->acid forms isomer Isomers (e.g., E-3-Dodecenyl E-crotonate) photo->isomer can cause photo_ox Photo-oxidation Products (e.g., aldehydes, shorter-chain esters) photo->photo_ox can lead to oxidation->photo_ox can lead to

Caption: Generalized degradation pathways for this compound.

Experimental Workflow for Lure Degradation Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start Select Lures from Same Batch t0 Initial Analysis (Time 0) start->t0 aging Expose to Environmental Stress (Heat, UV, Humidity) start->aging extraction Solvent Extraction of Pheromone t0->extraction aging->extraction At time intervals gcms GC-MS/FID Analysis extraction->gcms quantify Quantify Remaining Pheromone gcms->quantify identify Identify Degradation Products gcms->identify kinetics Determine Degradation Kinetics quantify->kinetics

Caption: Workflow for analyzing the degradation of pheromone lures.

References

Technical Support Center: Optimizing Z-Selectivity in the Wittig Synthesis of Z-3-Dodecenyl E-crotonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stereoselectivity of the Wittig reaction for the synthesis of Z-3-Dodecenyl E-crotonate.

Troubleshooting Guide: Enhancing Z-Stereoselectivity

Low Z:E diastereomeric ratios are a common challenge in the synthesis of Z-alkenes via the Wittig reaction. This guide outlines potential causes for poor Z-selectivity and provides systematic solutions to enhance the formation of the desired Z-isomer.

ProblemPotential Cause(s)Recommended Solution(s)
Low Z:E Ratio (Predominance of E-isomer) Ylide Stabilization: The phosphonium ylide is semi-stabilized or stabilized by electron-withdrawing groups.Use a non-stabilized ylide derived from an alkylphosphonium salt. For the synthesis of the dodecenyl portion, an ylide generated from a simple alkyl halide is required.[1][2][3][4]
Presence of Lithium Salts: Lithium cations can coordinate with the betaine intermediate, leading to equilibration and formation of the thermodynamically more stable E-isomer.[2][5]Employ salt-free conditions. Use bases that do not contain lithium cations, such as sodium amide (NaNH₂), sodium bis(trimethylsilyl)amide (NaHMDS), or potassium tert-butoxide (KOtBu).[5] If a lithium base was used for ylide generation, ensure all lithium salts are removed before the addition of the aldehyde.
Solvent Polarity: Polar aprotic solvents can stabilize the betaine intermediate, promoting equilibration to the E-isomer.Utilize non-polar aprotic solvents like tetrahydrofuran (THF), diethyl ether, or toluene to favor the kinetic Z-product.[2]
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the retro-Wittig reaction, allowing for equilibration to the more stable E-isomer.Conduct the reaction at low temperatures (e.g., -78 °C) to favor the kinetically controlled formation of the Z-alkene.
Incomplete Reaction or Low Yield Steric Hindrance: Sterically hindered aldehydes or ylides can slow down the reaction rate.While less of a concern with the linear aldehyde required for this compound, ensure the phosphonium salt is not excessively bulky.
Base Strength: The base used may not be strong enough to completely deprotonate the phosphonium salt to form the ylide.Use a sufficiently strong base to ensure complete ylide formation. The pKa of the phosphonium salt should be considered when selecting the base.
Ylide Decomposition: Unstabilized ylides can be sensitive to air and moisture.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[4]

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of E and Z isomers in my Wittig reaction when I am targeting the Z-isomer?

A1: The formation of a mixture of E and Z isomers is a common outcome in Wittig reactions. The ratio of these isomers is highly dependent on the stability of the phosphonium ylide used. For high Z-selectivity, it is crucial to use a non-stabilized ylide.[1][2][3][4] Stabilized ylides, which contain electron-withdrawing groups, preferentially form the E-isomer. Furthermore, reaction conditions such as the presence of lithium salts, the polarity of the solvent, and the reaction temperature can significantly influence the E/Z ratio.[2][5]

Q2: How do I prepare a salt-free ylide for a Z-selective Wittig reaction?

A2: To prepare a salt-free ylide, you should use a base that does not introduce lithium cations. Sodium amide (NaNH₂) or sodium bis(trimethylsilyl)amide (NaHMDS) in a non-polar aprotic solvent like THF or diethyl ether are excellent choices. These bases will deprotonate the phosphonium salt to form the ylide without the presence of lithium salts that can compromise Z-selectivity.

Q3: What is the effect of temperature on the stereoselectivity of the Wittig reaction?

A3: Temperature plays a critical role in the stereochemical outcome of the Wittig reaction. The formation of the Z-isomer is kinetically favored and occurs more rapidly at lower temperatures. Running the reaction at low temperatures, typically -78 °C, helps to prevent the reversal of the initial addition step (retro-Wittig), which can lead to the formation of the thermodynamically more stable E-isomer.

Q4: Can the choice of solvent impact the Z:E ratio?

A4: Yes, the solvent can have a significant impact on the stereoselectivity. Non-polar aprotic solvents such as THF, diethyl ether, or toluene are preferred for Z-selective Wittig reactions. These solvents do not effectively solvate the charged intermediates, thus favoring the irreversible and rapid formation of the cis-oxaphosphetane, which leads to the Z-alkene. Polar aprotic solvents, on the other hand, can stabilize the betaine intermediate, allowing for equilibration and an increased proportion of the E-isomer.[2]

Q5: I used an unstabilized ylide and salt-free conditions but still obtained a poor Z:E ratio. What else could be wrong?

A5: If you have addressed the ylide stability and the presence of lithium salts, other factors to consider are:

  • Purity of Reagents: Ensure your aldehyde is pure and free from any acidic impurities that could quench the ylide.

  • Reaction Time: Prolonged reaction times, even at low temperatures, can sometimes lead to isomerization. Monitor the reaction progress by TLC to determine the optimal reaction time.

  • Order of Addition: Adding the aldehyde to the pre-formed ylide at low temperature is the standard procedure. A deviation from this might affect the selectivity.

Quantitative Data on Factors Affecting Z-Selectivity

The following table summarizes the impact of different reaction parameters on the Z/E ratio in Wittig reactions with unstabilized ylides.

ParameterConditionTypical Z:E RatioReference(s)
Base/Salt n-BuLi (with LiI present)58:42[5]
Sodium-based (e.g., NaNH₂, NaHMDS)Higher Z-selectivity[5]
Potassium-based (e.g., KOtBu)High Z-selectivity
Solvent Tetrahydrofuran (THF)Good Z-selectivity[2]
Diethyl EtherGood Z-selectivity[2]
Dimethylformamide (DMF) with LiIAlmost exclusively Z[2]
Temperature -78 °CHigh Z-selectivity
Room TemperatureLower Z-selectivity

Experimental Protocol: Z-Selective Wittig Synthesis of an Alkene

This protocol describes a general procedure for the Z-selective synthesis of an alkene using a non-stabilized ylide under salt-free conditions. This can be adapted for the synthesis of the dodecenyl portion of this compound.

Materials:

  • Alkyltriphenylphosphonium bromide (1.1 eq)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF, 1.1 eq)

  • Aldehyde (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Ylide:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alkyltriphenylphosphonium bromide.

    • Add anhydrous THF to the flask to dissolve the phosphonium salt.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the NaHMDS solution dropwise to the stirred suspension. The formation of the ylide is often indicated by a color change (typically to orange or deep red).

    • Allow the mixture to stir at -78 °C for 1 hour to ensure complete ylide formation.

  • Wittig Reaction:

    • Dissolve the aldehyde in a small amount of anhydrous THF in a separate flame-dried flask under an inert atmosphere.

    • Slowly add the aldehyde solution dropwise to the cold ylide solution.

    • Allow the reaction mixture to stir at -78 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.

  • Work-up and Purification:

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the Z-alkene.

Visualizations

Experimental Workflow for Z-Selective Wittig Reaction

G cluster_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Work-up & Purification A Alkyltriphenylphosphonium Bromide in Anhydrous THF B Cool to -78°C A->B C Add NaHMDS dropwise B->C D Stir for 1 hour at -78°C C->D F Add aldehyde solution to ylide at -78°C D->F E Aldehyde in Anhydrous THF E->F G Stir for 2-4 hours at -78°C H Quench with sat. aq. NH4Cl G->H I Warm to RT & Extract H->I J Wash & Dry I->J K Concentrate J->K L Column Chromatography K->L M Product L->M Pure Z-Alkene

Caption: Workflow for optimizing Z-selectivity in the Wittig reaction.

Logical Relationship of Factors Influencing Z-Selectivity

G cluster_factors Key Factors for High Z-Selectivity cluster_outcome Reaction Outcome Ylide Unstabilized Ylide Kinetic Kinetic Control Ylide->Kinetic Salt Salt-Free Conditions (e.g., NaHMDS, KOtBu) Salt->Kinetic Solvent Non-polar Aprotic Solvent (e.g., THF, Et2O) Solvent->Kinetic Temp Low Temperature (e.g., -78°C) Temp->Kinetic Z_Product High Z:E Ratio Kinetic->Z_Product

Caption: Factors promoting high Z-selectivity in the Wittig reaction.

References

Side products and impurities in the synthesis of "Z-3-Dodecenyl E-crotonate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Z-3-Dodecenyl E-crotonate.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic steps for preparing this compound?

A1: The synthesis of this compound typically involves a two-step process:

  • Wittig Olefination: A Wittig reaction is commonly employed to create the Z-alkene, (Z)-3-dodecen-1-ol. This reaction involves the coupling of an appropriate aldehyde with a phosphorus ylide. The use of non-stabilized ylides generally favors the formation of the Z-isomer.[1][2][3]

  • Esterification: The resulting (Z)-3-dodecen-1-ol is then esterified with an E-crotonate derivative, such as crotonyl chloride or crotonic acid, to yield the final product, this compound.[4][5]

Q2: What are the common side products and impurities I should be aware of during the synthesis?

A2: Several side products and impurities can arise during the synthesis. The most common include:

  • (E)-3-Dodecenyl E-crotonate: The geometric isomer of the desired product, arising from incomplete stereoselectivity in the Wittig reaction.

  • Triphenylphosphine oxide: A stoichiometric byproduct of the Wittig reaction that needs to be carefully removed during purification.[2][3]

  • Unreacted starting materials: Such as the initial aldehyde, phosphonium salt, (Z)-3-dodecen-1-ol, and the crotonate source.

  • Side products from the base: The choice of base in the Wittig reaction can lead to different byproducts. For example, using lithium salts can sometimes decrease the Z-selectivity.[1][6]

  • Pyridinium salts: If pyridine is used as a base in the esterification with crotonyl chloride.[4]

Q3: How can I minimize the formation of the unwanted E-isomer during the Wittig reaction?

A3: To favor the formation of the Z-alkene, consider the following:

  • Use of non-stabilized ylides: Ylides derived from alkyl halides are considered non-stabilized and kinetically favor the formation of the Z-isomer.[1][2]

  • Salt-free conditions: The presence of lithium salts can decrease the Z-selectivity of the Wittig reaction. Using sodium- or potassium-based bases (e.g., NaH, KHMDS) can be beneficial.[1][6]

  • Low temperatures: Running the reaction at low temperatures can enhance the kinetic control and improve the Z:E ratio.

Troubleshooting Guides

Issue 1: Low yield of (Z)-3-dodecen-1-ol in the Wittig Reaction
Potential Cause Troubleshooting Step
Inefficient ylide formation Ensure the phosphonium salt is dry and the base is of high quality and appropriate strength. Use a freshly prepared ylide solution for the best results.
Decomposition of the ylide Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the ylide by oxygen or moisture.
Poor quality of the aldehyde Use freshly distilled or purified aldehyde to avoid side reactions from impurities.
Suboptimal reaction temperature While low temperatures favor Z-selectivity, ensure the temperature is sufficient for the reaction to proceed at a reasonable rate. Monitor the reaction progress by TLC.
Issue 2: High percentage of the E-isomer in the product
Potential Cause Troubleshooting Step
Use of a stabilized or semi-stabilized ylide Ensure the ylide used is non-stabilized to favor the Z-isomer.[1][2]
Presence of lithium salts Avoid using lithium-based bases (e.g., n-BuLi) if high Z-selectivity is critical. Opt for sodium- or potassium-based alternatives.[1][6]
Equilibration of intermediates Keep the reaction temperature low to minimize the equilibration of the betaine intermediate which can lead to the more thermodynamically stable E-isomer.
Isomerization during workup or purification Avoid acidic conditions during workup. Be mindful that prolonged heating during distillation or chromatography on certain stationary phases could potentially cause isomerization.
Issue 3: Incomplete Esterification of (Z)-3-dodecen-1-ol
Potential Cause Troubleshooting Step
Insufficient acylating agent Use a slight excess of crotonyl chloride or crotonic acid to drive the reaction to completion.
Inactive catalyst or base If using a catalyst for esterification with crotonic acid, ensure it is active. If using a base like pyridine with crotonyl chloride, ensure it is dry.
Steric hindrance While less of an issue with this substrate, ensure adequate reaction time and temperature for the esterification to proceed.
Presence of water Ensure all reagents and solvents are anhydrous, as water will react with the acylating agent and deactivate it.

Quantitative Data Summary

The following table summarizes typical yields reported in the literature for key steps in the synthesis of similar long-chain unsaturated esters.

Reaction Step Product Reported Yield Reference
Wittig Olefination(Z)-alkene60-85%[4][5]
EsterificationFinal Ester70-90%[4]

Experimental Protocols

Protocol 1: Synthesis of (Z)-3-dodecen-1-ol via Wittig Reaction (Illustrative)

This protocol is a generalized procedure based on common practices for Wittig reactions favoring Z-alkenes.

  • Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere, suspend the appropriate phosphonium salt in anhydrous THF. Cool the suspension to -78 °C. Add a strong, non-lithium base (e.g., sodium bis(trimethylsilyl)amide) dropwise. Allow the mixture to warm to 0 °C and stir for 1 hour to form the ylide (a color change is typically observed).

  • Reaction with Aldehyde: Cool the ylide solution back to -78 °C. Add a solution of the aldehyde (e.g., nonanal) in anhydrous THF dropwise.

  • Reaction Monitoring and Quenching: Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate (Z)-3-dodecen-1-ol.

Protocol 2: Esterification of (Z)-3-dodecen-1-ol with Crotonyl Chloride (Illustrative)

This protocol is based on a common esterification method using an acid chloride.[4]

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve (Z)-3-dodecen-1-ol in anhydrous dichloromethane. Add anhydrous pyridine to the solution.

  • Addition of Acylating Agent: Cool the mixture to 0 °C. Add crotonyl chloride dropwise with vigorous stirring.

  • Reaction and Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting alcohol is consumed.

  • Workup and Purification: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude ester is then purified by column chromatography on silica gel.

Visualizations

TroubleshootingWorkflow cluster_start Problem Identification cluster_wittig Wittig Reaction Issues cluster_ester Esterification Issues cluster_solutions_wittig_yield Solutions for Low Yield cluster_solutions_wittig_isomer Solutions for Isomer Control cluster_solutions_ester Solutions for Esterification Start Identify Issue in Synthesis LowYield_W Low Yield of (Z)-3-dodecen-1-ol Start->LowYield_W HighE_W High E-Isomer Content Start->HighE_W Incomplete_E Incomplete Esterification Start->Incomplete_E Sol_Ylide Check Ylide Formation/Stability LowYield_W->Sol_Ylide Sol_Aldehyde Purify Aldehyde LowYield_W->Sol_Aldehyde Sol_Conditions_Y Optimize Reaction Conditions LowYield_W->Sol_Conditions_Y Sol_Base Use Non-Lithium Base HighE_W->Sol_Base Sol_Temp Maintain Low Temperature HighE_W->Sol_Temp Sol_Ylide_Type Ensure Non-Stabilized Ylide HighE_W->Sol_Ylide_Type Sol_Reagents Check Reagent Stoichiometry/Purity Incomplete_E->Sol_Reagents Sol_Conditions_E Ensure Anhydrous Conditions Incomplete_E->Sol_Conditions_E

Caption: Troubleshooting workflow for the synthesis of this compound.

ReactionPathway cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_products Products and Byproducts Aldehyde Aldehyde Z_Alcohol (Z)-3-dodecen-1-ol Aldehyde->Z_Alcohol Wittig Reaction Ylide Phosphorus Ylide Ylide->Z_Alcohol Byproduct_PO Triphenylphosphine Oxide Ylide->Byproduct_PO Crotonate E-Crotonyl Chloride / E-Crotonic Acid MainProduct This compound Crotonate->MainProduct Z_Alcohol->MainProduct Esterification SideProduct_E (E)-3-Dodecenyl E-crotonate Z_Alcohol->SideProduct_E from E-isomer impurity

Caption: Reaction pathway for this compound synthesis.

References

Technical Support Center: Overcoming Low Trap Capture Rates with "Z-3-Dodecenyl E-crotonate" Lures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "Z-3-Dodecenyl E-crotonate" lures for the sweet potato weevil, Cylas formicarius.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I experiencing low or no capture rates with my "this compound" baited traps?

Low capture rates can be attributed to a variety of factors, ranging from the lure itself to environmental conditions and trap setup. Consider the following troubleshooting steps:

  • Lure Age and Storage: The efficacy of pheromone lures diminishes over time. Lures are most effective within the first 28 days of use.[1][2][3] Ensure lures are stored in a cool, dark place, ideally refrigerated or frozen, to minimize degradation. Lures stored for extended periods, even in ideal conditions, may lose potency.[4]

  • Lure Dosage: The concentration of the pheromone in the lure is critical. Studies have shown that lures containing 100-µg of "this compound" capture significantly more weevils than those with a 10-µg dose.[2][3][5] For mass trapping, even higher doses of 1.0 mg have been shown to be more effective.[6]

  • Trap Design and Condition: The type of trap used can significantly impact capture rates. Pherocon unitraps have been found to be more effective than ground, funnel water, or delta traps for capturing Cylas formicarius.[7][8] Ensure traps are clean and that the adhesive surfaces of sticky traps are not covered in dust or other debris.[4]

  • Trap Placement: The height and location of the trap are crucial. For sweet potato weevils, traps placed 50 cm above the crop canopy have yielded maximum catches.[7][8] Avoid placing traps near field margins.[9] The effective radius of attraction for a standard lure is approximately 60-80 meters, so ensure appropriate spacing between traps to avoid interference.[2][5]

  • Environmental Conditions: Extreme temperatures (both high and low) can reduce weevil activity and, consequently, trap captures.[4][10] High winds can disrupt the pheromone plume, making it difficult for weevils to locate the trap.[4][11] Heavy rainfall can also negatively impact trapping efficacy.[11]

  • Competing Odors: Strong odors from nearby plants or chemicals can interfere with the weevils' ability to detect the pheromone lure.[4]

  • Weevil Population Density: Low capture rates may simply reflect a low population of Cylas formicarius in the area.

Q2: How can I optimize my experimental setup to improve capture rates?

To maximize the effectiveness of your "this compound" lures, consider the following optimization strategies:

  • Trap Selection: Utilize a trap design known to be effective for Cylas formicarius, such as the Pherocon unitrap.[7][8]

  • Trap Color and Size: Studies have shown that Cylas formicarius is more attracted to red-colored traps, with light red being the most effective.[7][8] A medium-sized trap (approximately 13 x 17.5 cm) is recommended.[7][8]

  • Lure Management: Use a fresh lure with an appropriate pheromone dosage (e.g., 100 µg for monitoring). Replace lures every 30 days to ensure optimal performance.[1]

  • Strategic Placement: Position traps 50 cm above the crop canopy and within the field, away from the edges.[7][8][9] Maintain a distance of at least 60 meters between traps to prevent interference.[2][5]

Data Presentation

Table 1: Effect of Lure Dose on Cylas formicarius Capture Rates

Lure Dose (µg)Relative Capture RateReference
10Lower[2][3][5]
100Significantly Higher[2][3][5]
1000 (1.0 mg)Highest (for mass trapping)[6]

Table 2: Lure Efficacy Over Time

Lure Age (Days)Capture RateRecommendationReference
0-14Highest-[2][3][5]
15-28HighReplace after this period[2][3][5]
>28Progressive Reduction-[2][3][5]
up to 98Still captures, but significantly reducedNot recommended for optimal results[2][3][5]

Experimental Protocols

Protocol for Optimizing Trap Capture Rates with "this compound" Lures

Objective: To systematically determine the optimal trap design, lure dosage, and placement for maximizing the capture of Cylas formicarius.

Materials:

  • "this compound" lures at various dosages (e.g., 10 µg, 100 µg, 1000 µg)

  • Different types of insect traps (e.g., Pherocon unitraps, delta traps, funnel traps)

  • Traps of various colors (e.g., light red, white, yellow)

  • Measuring tape

  • Stakes for trap placement

  • Field data collection sheets or electronic device

Methodology:

  • Site Selection: Choose a suitable experimental site with a known or suspected population of Cylas formicarius. Divide the site into multiple plots to accommodate different treatment groups.

  • Experimental Design: Employ a randomized complete block design to minimize the effects of field variability. Each block will contain one of each treatment combination.

  • Treatment Groups:

    • Trap Type Comparison: In one set of plots, deploy different trap types (e.g., Pherocon unitrap, delta trap, funnel trap), each baited with a standard 100 µg lure and placed at a uniform height.

    • Trap Color Comparison: In another set of plots, deploy the most effective trap type from the previous experiment in different colors (e.g., light red, white, yellow), each baited with a standard 100 µg lure.

    • Lure Dose Comparison: Using the optimal trap type and color, deploy traps baited with different lure dosages (e.g., 10 µg, 100 µg, 1000 µg).

    • Trap Height Comparison: With the best trap and lure combination, place traps at different heights relative to the crop canopy (e.g., at canopy level, 50 cm above, 100 cm above).

  • Trap Deployment:

    • Place traps in the center of each plot, ensuring a minimum distance of 60 meters between traps to avoid interference.[2][5]

    • Record the GPS coordinates of each trap.

  • Data Collection:

    • Check traps at regular intervals (e.g., weekly).

    • Count and record the number of Cylas formicarius captured in each trap.

    • Remove captured insects after each count.

    • Record environmental data such as temperature, wind speed, and rainfall.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

    • Identify the combination of trap type, color, lure dosage, and placement that results in the highest capture rates.

Visualizations

troubleshooting_workflow start Low Trap Capture Rate check_lure Check Lure Condition start->check_lure check_trap Evaluate Trap Setup start->check_trap check_env Consider Environmental Factors start->check_env lure_age Is the lure fresh ( < 30 days)? check_lure->lure_age trap_design Is the trap design optimal (e.g., Unitrap)? check_trap->trap_design env_conditions Are environmental conditions favorable? check_env->env_conditions lure_dose Is the dosage appropriate (e.g., 100 µg)? lure_age->lure_dose Yes replace_lure Action: Replace Lure lure_age->replace_lure No lure_dose->check_trap Yes adjust_dose Action: Use Higher Dose Lure lure_dose->adjust_dose No trap_placement Is trap placement correct (height, location)? trap_design->trap_placement Yes change_trap Action: Switch to a More Effective Trap Design/Color trap_design->change_trap No trap_placement->check_env Yes reposition_trap Action: Adjust Trap Height and Location trap_placement->reposition_trap No monitor_env Action: Monitor Conditions and Redeploy When Favorable env_conditions->monitor_env No solution Improved Capture Rate env_conditions->solution Yes replace_lure->solution adjust_dose->solution change_trap->solution reposition_trap->solution monitor_env->solution

Caption: Troubleshooting workflow for low trap capture rates.

Caption: Generalized insect olfactory signaling pathway.

References

Enhancing the stability and longevity of "Z-3-Dodecenyl E-crotonate" formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability and longevity of "Z-3-Dodecenyl E-crotonate" formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during formulation development and stability testing.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation and handling of this compound.

Problem Potential Cause Recommended Solution
Loss of Pheromone Potency in Solution Hydrolysis: The ester linkage is susceptible to cleavage in the presence of water, especially at non-neutral pH.- Ensure solvents are anhydrous. - Buffer aqueous formulations to a pH of 6.0-7.0. - Store solutions at recommended low temperatures (-20°C for long-term).[1]
Oxidation: The double bonds in the molecule are prone to oxidation, especially when exposed to air and light.- Use antioxidants in the formulation (e.g., BHT, BHA). - Purge storage containers with an inert gas like nitrogen or argon. - Store formulations in amber vials or protect from light.
Isomerization: The Z-configuration of the double bond may isomerize to the less active E-configuration.- Avoid exposure to high temperatures and UV light. - Select carriers and excipients that do not promote isomerization.[2]
Inconsistent Pheromone Release from Dispensers Environmental Factors: Temperature, humidity, and airflow significantly impact the release rate from passive dispensers.[3][4][5]- Characterize release profiles under expected field conditions. - For high-humidity environments, consider formulations with reduced water absorption (e.g., non-hygroscopic polymers).[6][7] - In high temperatures, a less volatile formulation or a dispenser with a lower release rate may be necessary.[8]
Formulation Incompatibility: The pheromone may interact with the dispenser matrix, affecting diffusion.- Conduct compatibility studies with various polymers and excipients. - Ensure proper solubilization of the pheromone in the matrix.
"Flash-off" Effect: A high initial release rate that quickly diminishes, often seen with newly prepared dispensers.- Allow dispensers to equilibrate in a controlled environment for a set period before deployment. - This can be due to the pheromone permeating the dispenser wall during storage.[6]
Physical Instability of Formulation (e.g., phase separation, precipitation) Poor Solubility: this compound may have limited solubility in some solvents or polymer matrices.- Determine the solubility in a range of pharmaceutically acceptable solvents. - Use co-solvents or surfactants to improve solubility. - For microencapsulation, ensure the pheromone is fully dissolved in the core material.
Excipient Incompatibility: Chemical or physical interactions between the pheromone and excipients.- Perform systematic drug-excipient compatibility studies.[9] - Analyze binary mixtures of the pheromone and each excipient under stressed conditions.
Microcapsule "Caking": In capsule suspension formulations, microcapsules may settle and form a dense layer.- This can be a normal characteristic of some high-quality formulations. - Vigorously shake the formulation to ensure resuspension before use.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways are hydrolysis of the ester bond and oxidation of the carbon-carbon double bonds. Hydrolysis is catalyzed by acidic or basic conditions, while oxidation is promoted by exposure to oxygen, light, and heat.

Q2: What are the ideal storage conditions for this compound and its formulations?

A2: For the pure compound and stock solutions, storage at -20°C is recommended for long-term stability (up to 6 months), while -80°C can extend this period.[1] Formulations should be stored in airtight containers, protected from light, and in a cool, dry place. The specific storage conditions for a final formulation will depend on the excipients and packaging.

Q3: How can I monitor the stability of my this compound formulation?

A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with Flame Ionization Detection (FID), should be used. This method must be able to separate the intact this compound from its potential degradation products.

Q4: What is a forced degradation study and why is it necessary?

A4: A forced degradation study exposes the drug substance to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, and light) to accelerate its degradation.[11] This helps to identify potential degradation products, understand degradation pathways, and develop a stability-indicating analytical method.[7][9]

Q5: How do I choose the right excipients for my formulation?

A5: Excipient selection should be based on compatibility studies.[9] The chosen excipients should not react with this compound, promote its degradation, or negatively impact its release profile from the final dosage form.

Q6: My microencapsulated formulation shows a high initial burst release. How can I achieve a more controlled, zero-order release?

A6: A high burst release can be due to pheromone adsorbed on the surface of the microcapsules. Modifying the microencapsulation process, such as adjusting the polymer concentration, solvent evaporation rate, or including a washing step, can help minimize this. The choice of wall material and the core-to-wall ratio also significantly influence the release kinetics.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products of this compound and to develop a stability-indicating analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or ethanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 4 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC-UV or GC-FID) to identify and quantify the parent compound and any degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To quantify this compound and separate it from its degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0 50
    20 95
    25 95
    26 50

    | 30 | 50 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Protocol 3: Excipient Compatibility Study

Objective: To assess the compatibility of this compound with various excipients.

Methodology:

  • Prepare Binary Mixtures: Prepare intimate mixtures of this compound with each excipient (e.g., polymers, antioxidants, solvents) in a 1:1 ratio by weight.

  • Stress Conditions: Store the binary mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).

  • Analysis: At specified time points (e.g., 0, 1, 2, and 4 weeks), analyze the mixtures for the appearance of new degradation products and quantify the remaining this compound using a validated stability-indicating method.

  • Physical Characterization: Visually inspect the mixtures for any physical changes such as color change, melting, or liquefaction.

Data Presentation

Table 1: Hypothetical Degradation of this compound in Forced Degradation Study

Stress Condition% DegradationMajor Degradation Products
0.1 M HCl, 60°C, 24h15.2%Z-3-dodecen-1-ol, E-crotonic acid
0.1 M NaOH, RT, 4h45.8%Z-3-dodecen-1-ol, E-crotonic acid
3% H₂O₂, RT, 24h25.5%Epoxides, aldehydes
Heat (80°C), 48h8.9%Isomerization products, minor oxidative degradants
UV Light (254 nm), 24h35.1%Isomerization products, photodegradation adducts

Table 2: Excipient Compatibility Screening Results (at 4 weeks, 40°C/75% RH)

Excipient% Recovery of this compoundPhysical AppearanceCompatibility
Polyvinyl Alcohol98.5%No changeCompatible
Gelatin92.1%Slight yellowingCompatible
BHT (Butylated hydroxytoluene)99.2%No changeCompatible
Lactic Acid65.7%BrowningIncompatible
Polyethylene Glycol 40097.8%No changeCompatible

Visualizations

degradation_pathway Z3DE This compound hydrolysis Hydrolysis (Acid/Base, Moisture) Z3DE->hydrolysis oxidation Oxidation (Oxygen, Light, Heat) Z3DE->oxidation photodegradation Photodegradation (UV Light) Z3DE->photodegradation alcohol Z-3-dodecen-1-ol hydrolysis->alcohol acid E-crotonic acid hydrolysis->acid epoxides Epoxides oxidation->epoxides aldehydes Aldehydes oxidation->aldehydes isomers Isomers photodegradation->isomers

Caption: Degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep_solution Prepare Stock Solution forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) prep_solution->forced_degradation prep_mixtures Prepare Excipient Mixtures accelerated_stability Accelerated Stability (40°C/75% RH) prep_mixtures->accelerated_stability hplc_analysis Stability-Indicating HPLC-UV Analysis forced_degradation->hplc_analysis accelerated_stability->hplc_analysis physical_obs Physical Observation accelerated_stability->physical_obs degradation_profile Degradation Profile hplc_analysis->degradation_profile compatible_excipients Identify Compatible Excipients hplc_analysis->compatible_excipients physical_obs->compatible_excipients

Caption: Workflow for stability and compatibility testing.

References

Technical Support Center: Electroantennogram (EAG) Analysis of Z-3-Dodecenyl E-crotonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with electroantennogram (EAG) responses to the sweet potato weevil sex pheromone, (Z)-3-dodecenyl E-crotonate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General EAG Issues

Q1: What is a typical EAG response amplitude for Z-3-Dodecenyl E-crotonate?

A1: EAG responses of male sweet potato weevil (Cylas formicarius elegantulus) antennae to synthetic (Z)-3-dodecenyl E-crotonate are generally in the range of 0.1 to 0.8 millivolts (mV). The amplitude of the depolarization increases with higher doses of the pheromone.[1] For example, a puff of a 1 µg pheromone source can elicit a response of 0.6–0.8 mV.[1][2]

Q2: I am not getting any EAG response from my preparation. What are the possible causes?

A2: There are several potential reasons for a lack of EAG response:

  • Incorrect Insect Sex: Only male sweet potato weevil antennae are sensitive to the sex pheromone (Z)-3-dodecenyl E-crotonate. Female antennae do not show a response, even at high doses.[1]

  • Poor Electrode Contact: Ensure that the electrodes have good electrical contact with the antenna. This can be facilitated by using an appropriate electrolyte solution and ensuring the antenna is properly positioned.

  • Antenna Health: The antennal preparation should be fresh and from a healthy insect. Damaged or desiccated antennae will not produce reliable responses.

  • Pheromone Specificity: The olfactory receptors of Cylas formicarius elegantulus are highly specific to the crotonate functional group. Analogues such as formate, acetate, propionate, and butyrate esters of (Z)-3-dodecenol will not elicit an EAG response.[1]

  • Stimulus Delivery: Verify that the stimulus delivery system is functioning correctly and that the pheromone is being delivered to the antenna.

Q3: My baseline signal is very noisy. How can I reduce noise in my EAG recordings?

A3: A noisy baseline can obscure the EAG signal. Here are some common causes and solutions for noise reduction:

  • Electrical Interference: Ensure your setup is properly grounded. A Faraday cage can help shield the preparation from external electrical noise.

  • Mechanical Vibrations: Isolate your setup from vibrations from sources like fume hoods, centrifuges, or foot traffic. An anti-vibration table is recommended.

  • Electrode Issues: Use high-quality electrodes and ensure they are properly chlorided if using Ag/AgCl electrodes.

  • Poor Grounding: A floating ground is a common cause of wide-band noise. Check that all components of your setup are connected to a common ground.

Troubleshooting Specific EAG Responses to this compound

Q4: My EAG responses are inconsistent between preparations. How can I improve reproducibility?

A4: Inconsistent responses can be due to several factors:

  • Standardize Antennal Preparation: Use insects of the same age and physiological state. The preparation of the antenna should be consistent across experiments.

  • Control Stimulus Delivery: Ensure the duration and airflow of the stimulus puff are consistent.

  • Maintain Stable Environmental Conditions: Temperature and humidity can affect antennal sensitivity. Maintain a stable environment in your recording chamber.

  • Use a Standard Reference: Periodically test the response to a standard concentration of a known EAG-active compound to monitor the health of the preparation.

Q5: The EAG response to this compound is much lower than expected. What could be the issue?

A5: A weak response may indicate:

  • Low Pheromone Concentration: Verify the concentration of your this compound solution.

  • Antennal Fatigue: Avoid repeated stimulation in rapid succession. Allow sufficient time for the antenna to recover between stimuli.

  • Suboptimal Airflow: The speed of the air carrying the stimulus can affect the response. Optimize the airflow for your setup.

Quantitative Data Summary

The following table summarizes the dose-response relationship for EAG responses of male Cylas formicarius elegantulus to (Z)-3-dodecenyl E-crotonate.

Pheromone Dose (µg)Mean EAG Response (mV)
0.001~0.1
0.01~0.25
0.1~0.5
10.6 - 0.8

Data extracted from dose-response plot in source[1].

Experimental Protocols

Standard EAG Protocol for Cylas formicarius elegantulus

This protocol outlines the key steps for obtaining EAG recordings in response to (Z)-3-dodecenyl E-crotonate from the sweet potato weevil.

  • Insect Preparation:

    • Select a healthy, adult male Cylas formicarius elegantulus.

    • Carefully excise one antenna at the base using micro-scissors.

  • Electrode Preparation and Mounting:

    • Prepare two glass capillary microelectrodes filled with an appropriate electrolyte solution (e.g., saline solution).

    • Mount the excised antenna between the two electrodes. The basal end of the antenna should be in contact with the reference electrode and the distal tip with the recording electrode.

    • Ensure a good seal and electrical contact between the antenna and the electrodes.

  • Stimulus Preparation:

    • Prepare serial dilutions of (Z)-3-dodecenyl E-crotonate in a suitable solvent (e.g., hexane).

    • Apply a known volume of the pheromone solution to a piece of filter paper and allow the solvent to evaporate.

  • EAG Recording:

    • Place the antennal preparation in a clean, continuous air stream.

    • Insert the filter paper with the pheromone into a stimulus delivery device (puffer).

    • Deliver a short puff of air (e.g., 1 second) through the puffer and over the antenna.

    • Record the resulting depolarization of the antenna using an amplifier and data acquisition system.

  • Data Analysis:

    • Measure the amplitude of the negative voltage deflection (in mV) from the baseline.

    • Normalize the responses to a standard control if necessary.

Visualizations

EAG_Workflow cluster_prep Preparation cluster_stim Stimulation cluster_rec Recording & Analysis cluster_invisible Insect Select Male Sweet Potato Weevil Antenna Excise Antenna Insect->Antenna 1. Electrodes Prepare & Mount Antenna on Electrodes Antenna->Electrodes 2. Recording Record EAG Signal Electrodes->p1 Pheromone Prepare Z-3-Dodecenyl E-crotonate Stimulus Delivery Deliver Pheromone Puff to Antenna Pheromone->Delivery 3. Delivery->p2 Analysis Measure Response Amplitude (mV) Recording->Analysis 5. Interpretation Interpret Data Analysis->Interpretation 6. p1->Recording 4. p2->Recording

Figure 1. Experimental workflow for EAG recording of this compound responses.

Troubleshooting_Logic cluster_checks Initial Checks cluster_stim_issues Stimulus Issues cluster_solutions Potential Solutions Start No or Low EAG Response CheckSex Is the insect male? Start->CheckSex CheckContact Is electrode contact good? CheckSex->CheckContact Yes UseMale Use a male weevil CheckSex->UseMale No CheckHealth Is the antenna fresh? CheckContact->CheckHealth Yes Remount Remount antenna CheckContact->Remount No CheckPheromone Is it this compound? CheckHealth->CheckPheromone Yes NewPrep Use a fresh antenna CheckHealth->NewPrep No CheckDelivery Is the delivery system working? CheckPheromone->CheckDelivery Yes VerifyCompound Verify pheromone compound CheckPheromone->VerifyCompound No CheckDelivery->NewPrep Yes, still no response. Try new preparation. CheckPuffer Check stimulus delivery CheckDelivery->CheckPuffer No

Figure 2. Troubleshooting logic for no or low EAG responses.

References

Technical Support Center: Optimizing Pheromone Trapping with Z-3-Dodecenyl E-crotonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Z-3-Dodecenyl E-crotonate in pheromone-based trapping systems, with a focus on the sweetpotato weevil, Cylas formicarius.

Troubleshooting Guides

Issue: Low trap capture rates despite using this compound baited traps.

Possible Cause & Solution

  • Suboptimal Trap Design: The design of the trap significantly influences its effectiveness. Studies have shown that for the sweetpotato weevil, Pherocon unitraps outperform ground, funnel water, or delta traps in capturing a higher number of weevils.[1][2] If you are not using Pherocon unitraps, consider switching to this design for improved capture rates.

  • Incorrect Trap Color: Visual cues, such as trap color, play a crucial role in attracting sweetpotato weevils.[1] In outdoor field conditions, red-colored traps are preferred by C. formicarius over gray, brown, blue, white, yellow, or black traps.[1][3][4] Specifically, light red has been found to be more attractive than other shades of red.[1][3] Conversely, in indoor settings, green-colored traps have been shown to be more effective.[4] Ensure your trap color is optimized for your experimental environment.

  • Inappropriate Trap Size: The size of the trap can impact its efficacy. For sweetpotato weevils, medium-sized traps (13 × 17.5 cm) have been demonstrated to be more effective than larger or smaller traps.[1]

  • Incorrect Trap Placement: The height at which traps are placed is a critical factor. Maximum capture rates for C. formicarius are typically achieved when traps are set 50 cm above the crop canopy.[1][5]

  • Pheromone Lure Issues:

    • Dosage: The concentration of this compound in the lure is important. Traps baited with 100-μg lures have been found to capture significantly more adult weevils compared to those with 10-μg lures.[6][7] For mass trapping, even higher doses, such as 1.0 mg, can lead to a more than 22-fold increase in weevil capture over a 12 µg lure in the initial week.[8]

    • Lure Age: The attractiveness of the pheromone lure diminishes over time. The highest capture rates are observed when lures are between 0 and 28 days old.[6][7] It is recommended to replace lures approximately every 30 days to maintain optimal efficacy.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most effective trap design for capturing sweetpotato weevils (Cylas formicarius) using this compound?

A1: Research indicates that Pherocon unitraps are the most effective design, capturing higher numbers of sweetpotato weevils compared to ground traps, funnel water traps, or delta traps.[1][2]

Q2: What is the optimal color for traps baited with this compound?

A2: The optimal trap color depends on the environment. For outdoor field applications, light red is the most attractive color for sweetpotato weevils.[1][3][4] In indoor or laboratory settings, green-colored traps have been found to be more effective.[4]

Q3: How does the dosage of this compound affect trap efficacy?

A3: Higher doses of the pheromone generally lead to higher capture rates. For monitoring purposes, 100-μg lures are significantly more effective than 10-μg lures.[6][7] For mass trapping or population suppression efforts, using a high dose of 1.0 mg can dramatically increase the number of captured weevils.[8]

Q4: How often should I replace the pheromone lures?

A4: The efficacy of this compound lures decreases with age. The highest capture rates are achieved within the first 28 days of use.[6][7] Therefore, it is recommended to replace the lures every 30 days to ensure maximum trap effectiveness.[7]

Q5: What is the ideal placement for the pheromone traps?

A5: For optimal results in a field setting, traps should be placed 50 cm above the crop canopy.[1][5]

Q6: Can trapping with this compound alone effectively control sweetpotato weevil populations and reduce crop damage?

A6: While mass trapping with pheromones can suppress male sweetpotato weevil populations, it may not always lead to a significant reduction in crop damage on its own.[4] However, studies have shown that pheromone traps can significantly reduce feeding damage, with one study noting a reduction from up to 38 feeding holes per root in control plots to less than one per root in trapped areas.[6] Pheromone trapping is most effective when used as part of an integrated pest management (IPM) strategy.

Data Presentation

Table 1: Effect of Trap Design on Sweetpotato Weevil (Cylas formicarius) Capture

Trap DesignRelative Capture Efficacy
Pherocon UnitrapHighest
Funnel Water TrapHigh
Pherocon Sticky TrapHigh
Ground TrapLower
Delta TrapLower
Universal TrapSignificant Captures
Multipher TrapSignificant Captures
Boll Weevil TrapSignificant Captures
Five-Gallon Pail TrapSignificant Captures
Milk Jug TrapSignificant Captures
Japanese Beetle TrapNot Effective
Pherocon CRW Kairomone TrapNot Effective
Recycled PET Bottle TrapLess Effective than Universal Trap

Source:[1][5]

Table 2: Influence of Trap Color on Sweetpotato Weevil (Cylas formicarius) Attraction in Field Conditions

Trap ColorPreference Ranking
Light Red1 (Most Attractive)
Red2
GrayLower
BrownLower
BlueLower
WhiteLower
YellowLower
BlackLower
GreenPreferred in Indoor Conditions

Source:[1][3][4]

Table 3: Impact of this compound Lure Dosage on Trap Catch

Lure DosageRelative Trap Catch
10 μgLower
100 μgSignificantly Higher than 10 μg
1.0 mgOver 22 times higher than 12 μg (initial week)

Source:[6][7][8]

Experimental Protocols

Protocol 1: Evaluating the Effect of Trap Design on Capture Efficacy

  • Objective: To determine the most effective trap design for capturing Cylas formicarius.

  • Materials:

    • Multiple trap designs (e.g., Pherocon unitraps, ground traps, funnel water traps, delta traps).

    • This compound pheromone lures (standardized dosage).

    • Stakes or poles for trap placement.

    • Collection jars.

    • Killing agent (e.g., soapy water or a dichlorvos insecticide strip).[5]

  • Procedure:

    • Select a sweetpotato field with a known weevil population.

    • Set up the different trap designs in a randomized block design to minimize spatial effects.

    • Ensure a minimum distance between traps to avoid interference (e.g., 30 meters).[9]

    • Bait each trap with a fresh pheromone lure.

    • Place the traps at a consistent height (e.g., 50 cm above the crop canopy).[1]

    • Check the traps at regular intervals (e.g., weekly) and record the number of captured weevils for each trap design.

    • Continue the experiment for a predetermined period (e.g., several weeks) to account for population fluctuations.

    • Analyze the data statistically to determine significant differences in capture rates between trap designs.

Protocol 2: Assessing the Influence of Trap Color on Weevil Attraction

  • Objective: To identify the most attractive trap color for Cylas formicarius.

  • Materials:

    • Traps of identical design but different colors (e.g., red, gray, brown, blue, white, yellow, black, green).[1][3]

    • This compound pheromone lures.

    • Mounting equipment.

  • Procedure:

    • In a suitable experimental area (field or indoor), arrange the colored traps in a randomized complete block design.

    • Bait each trap with a pheromone lure.

    • For field experiments, place traps at a uniform height.[1]

    • Rotate the position of the traps weekly to account for any positional bias.[10]

    • Record the number of weevils captured in each trap at regular intervals.

    • Analyze the capture data to determine if there is a statistically significant preference for any particular color.

Visualizations

Experimental_Workflow_Trap_Optimization cluster_prep Preparation Phase cluster_exp Experimentation Phase cluster_data Data Collection & Analysis cluster_conclusion Conclusion start Start: Define Experimental Question (e.g., Optimal Trap Design) materials Gather Materials: - Trap Types/Colors - Pheromone Lures - Data Sheets start->materials site Select Experimental Site (Field or Indoor) materials->site setup Setup Traps: - Randomized Block Design - Consistent Height & Spacing site->setup bait Bait Traps with This compound setup->bait deploy Deploy Traps in Selected Site bait->deploy collect Monitor & Collect Data: - Regular Intervals - Record Weevil Counts deploy->collect analyze Statistical Analysis: - ANOVA - Mean Separation Tests collect->analyze interpret Interpret Results: Identify Significant Differences analyze->interpret end Conclusion: Determine Optimal Trap Parameter interpret->end

Caption: Workflow for optimizing pheromone trap parameters.

logical_relationship pheromone This compound (Olfactory Cue) attraction Weevil Attraction & Behavior pheromone->attraction visual_cues Visual Cues trap_design Trap Design (e.g., Pherocon Unitrap) visual_cues->trap_design trap_color Trap Color (e.g., Light Red) visual_cues->trap_color trap_size Trap Size (e.g., 13x17.5 cm) visual_cues->trap_size trap_placement Trap Placement (e.g., 50cm above canopy) visual_cues->trap_placement visual_cues->attraction efficacy Trapping Efficacy attraction->efficacy

Caption: Factors influencing trapping efficacy.

References

Quality control parameters for synthetic "Z-3-Dodecenyl E-crotonate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control parameters for synthetic "Z-3-Dodecenyl E-crotonate".

Frequently Asked Questions (FAQs)

Synthesis and Purification

  • Q1: What are the common impurities encountered during the synthesis of this compound?

    • A1: Common impurities can include unreacted starting materials such as (Z)-3-dodecen-1-ol and crotonic acid (or its derivative), byproducts from side reactions like the formation of ethers from the alcohol starting material, and stereoisomers, particularly the (E)-isomer of the dodecenol moiety.[1][2][3] It is crucial to control the stereochemistry of the starting material to ensure the final product has the correct Z configuration.

  • Q2: How can I remove unreacted starting materials and byproducts after synthesis?

    • A2: Purification can be achieved through column chromatography on silica gel.[4] A non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate) will effectively separate the less polar this compound from the more polar alcohol and acid starting materials.[4] Distillation under reduced pressure can also be employed to purify the final product.

  • Q3: What is the significance of the isomeric purity of this compound?

    • A3: The biological activity of insect pheromones is highly dependent on their stereochemistry.[5] The presence of other stereoisomers can significantly reduce or even inhibit the desired biological response in the target insect, the Sweetpotato weevil.[5] Therefore, maintaining a high isomeric purity of the Z-isomer is critical for its efficacy as a pest control agent.

Analytical and Quality Control

  • Q4: Which analytical techniques are recommended for the quality control of this compound?

    • A4: The most common and effective techniques are Gas Chromatography (GC) for assessing purity and isomeric ratio, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation. Mass Spectrometry (MS) coupled with GC (GC-MS) is used for identification and to determine the presence of impurities.

  • Q5: What should I look for in the ¹H NMR spectrum of this compound?

    • A5: The ¹H NMR spectrum should confirm the presence of all expected proton signals corresponding to the Z-3-dodecenyl and E-crotonate moieties. Key signals include the olefinic protons of the dodecenyl chain (around 5.3-5.5 ppm) with a coupling constant characteristic of a Z-double bond, and the olefinic protons of the crotonate group (around 5.8 and 6.9 ppm) with a coupling constant indicative of an E-double bond. The integration of these signals should correspond to the correct number of protons in the molecule.[6][7][8][9]

  • Q6: How can I determine the isomeric ratio (Z/E) of the dodecenyl moiety?

    • A6: The isomeric ratio can be determined using high-resolution Gas Chromatography (GC) with a suitable capillary column (e.g., a polar column). The different isomers will have slightly different retention times, allowing for their separation and quantification.

Stability and Storage

  • Q7: What are the recommended storage conditions for this compound?

    • A7: To ensure stability, this compound should be stored in a cool, dry place, protected from light. It is often supplied in an amber vial and should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For long-term storage, refrigeration is recommended.

  • Q8: How often should the purity of a stored batch of this compound be re-analyzed?

    • A8: For long-term studies, it is recommended to test the stability of the substance every 3 months for the first year, every 6 months for the second year, and then annually.[10][11][12] This ensures the material remains within the required specifications for its intended use.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Purity After Synthesis Incomplete reaction.Increase reaction time or temperature. Ensure the use of an effective catalyst for the esterification reaction.[1][2][3]
Inefficient purification.Optimize the column chromatography conditions (e.g., solvent system, column length). Consider using a different purification technique like distillation.
Incorrect Isomeric Ratio Isomerization during synthesis or purification.Use a stereoselective synthesis route. Avoid harsh acidic or basic conditions and high temperatures during workup and purification, which can cause isomerization.
Starting material has incorrect isomeric purity.Verify the isomeric purity of the (Z)-3-dodecen-1-ol starting material before synthesis.
Presence of Unexpected Peaks in GC Contamination from solvents or glassware.Use high-purity solvents and ensure all glassware is thoroughly cleaned and dried before use.
Degradation of the compound.Check the storage conditions. The compound may be sensitive to light, air, or temperature. Re-purify if necessary.
Inconsistent NMR Spectra Poor sample preparation (e.g., presence of water).Use deuterated solvents of high purity and ensure the NMR tube is clean and dry.
Instrument not properly calibrated.Ensure the NMR spectrometer is properly shimmed and calibrated.

Quality Control Parameters

The following table summarizes the typical quality control specifications for synthetic this compound.

ParameterSpecificationAnalytical Method
Appearance Colorless to pale yellow liquidVisual Inspection
Identity Conforms to the structure of this compound¹H NMR, ¹³C NMR, GC-MS
Purity (by GC) ≥ 95.0%Gas Chromatography (GC)
Isomeric Purity (Z-isomer) ≥ 98.0%Gas Chromatography (GC)
Individual Impurity ≤ 1.0%Gas Chromatography (GC)
Total Impurities ≤ 2.0%Gas Chromatography (GC)
Residual Solvents To be specified based on synthesisHeadspace GC

Experimental Protocols

1. Gas Chromatography (GC) for Purity and Isomeric Ratio Analysis

  • Objective: To determine the purity and isomeric ratio of this compound.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 250°C.

    • Hold: 10 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in hexane or another suitable solvent.

  • Injection Volume: 1 µL.

  • Data Analysis: Calculate the area percentage of the main peak and any impurities. The isomeric ratio is determined by the relative peak areas of the Z and E isomers.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected chemical shifts (δ, ppm): ~0.88 (t, 3H, -CH₃), ~1.2-1.4 (m, 10H, -(CH₂)₅-), ~2.0-2.2 (m, 4H, allylic CH₂), ~4.15 (t, 2H, -CH₂-O-), ~5.3-5.5 (m, 2H, -CH=CH-), ~5.8 (d, 1H, =CH-CO-), ~6.9 (dq, 1H, -CH=CH-CO-).

  • ¹³C NMR Acquisition:

    • Acquire a standard proton-decoupled carbon spectrum.

    • Expected chemical shifts will confirm the presence of the ester carbonyl, olefinic carbons, and aliphatic carbons.

  • Data Analysis: Compare the obtained spectra with a reference spectrum or with predicted chemical shifts to confirm the structure.

Diagrams

Quality_Control_Workflow cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_qc Quality Control Analysis cluster_release Final Product Crude Crude this compound Purification Column Chromatography / Distillation Crude->Purification GC GC Analysis (Purity & Isomeric Ratio) Purification->GC NMR NMR Analysis (Structural Confirmation) Purification->NMR GC_MS GC-MS Analysis (Impurity Identification) Purification->GC_MS Release Released Product (Meets Specifications) GC->Release Pass Reject Rejected Batch (Out of Specification) GC->Reject Fail NMR->Release Pass NMR->Reject Fail GC_MS->Release Pass GC_MS->Reject Fail

Caption: Quality Control Workflow for this compound.

Troubleshooting_Logic Start QC Test Fails Purity Low Purity? Start->Purity Isomer Incorrect Isomeric Ratio? Purity->Isomer No Incomplete_Reaction Incomplete Reaction Purity->Incomplete_Reaction Yes Inefficient_Purification Inefficient Purification Purity->Inefficient_Purification Yes Impurity Unexpected Peaks? Isomer->Impurity No Isomerization Isomerization Isomer->Isomerization Yes Bad_Starting_Material Impure Starting Material Isomer->Bad_Starting_Material Yes Contamination Contamination Impurity->Contamination Yes Degradation Degradation Impurity->Degradation Yes Action1 Optimize Reaction Conditions Incomplete_Reaction->Action1 Action2 Optimize Purification Inefficient_Purification->Action2 Action3 Modify Workup/Purification Isomerization->Action3 Action4 Check Starting Material Purity Bad_Starting_Material->Action4 Action5 Use Clean Glassware/Solvents Contamination->Action5 Action6 Check Storage Conditions Degradation->Action6

Caption: Troubleshooting Logic for QC Failures.

References

Validation & Comparative

A Comparative Analysis of Z-3-Dodecenyl E-crotonate and Insecticides for the Management of Cylas formicarius

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Efficacy and Experimental Backing

The sweet potato weevil, Cylas formicarius, stands as a significant threat to sweet potato cultivation worldwide, capable of causing substantial economic losses. Management of this pest has traditionally relied on chemical insecticides, but concerns over insecticide resistance, environmental impact, and food safety have spurred research into alternative control measures. Among these, the synthetic sex pheromone Z-3-Dodecenyl E-crotonate has emerged as a promising tool. This guide provides a comparative overview of the efficacy of this compound and various insecticides for the control of Cylas formicarius, supported by experimental data to inform research and development in pest management strategies.

Comparative Efficacy Data

The following tables summarize quantitative data from various studies on the efficacy of this compound (used in pheromone traps) and a range of insecticides against Cylas formicarius. It is important to note that the data for the pheromone and insecticides are derived from separate studies with differing methodologies; therefore, direct comparison of absolute values should be approached with caution.

Table 1: Efficacy of this compound in Mass Trapping
ParameterTreatmentResultControl (No Traps)Percent Improvement vs. ControlSource
Marketable Tuber Yield Pheromone-baited traps13.47 - 14.59 T/ha7.86 - 8.26 T/ha71.4% - 76.6%[1]
Weevil Captures (Mating Disruption Trial) Pheromone-treated section12 males/trap/week>400 males/trap/week>97% reduction in captures[2]
Weevil Captures (Trap Dosage Trial) 0.4 mg pheromone lure108.3 ± 1.53 individuals/trap/weekNot ApplicableNot Applicable[3]
Table 2: Efficacy of Various Insecticides Against Cylas formicarius Adults
InsecticideTypeConcentrationMortality Rate (%)Time Post-TreatmentRepellency Rate (%)Anti-feeding Rate (%)Source
Pyrethrins Botanical2 g/L78.33%72 h44.83%97.92%[2]
Rotenone Botanical2 g/LNot specifiedNot specifiedNo repellency97.93%[2]
Nicotine Botanical2 g/LNot specifiedNot specifiedNo repellency92.51%[2]
Toosendanin Botanical2 g/L56.67%72 hNo repellency97.87%[2]
Spinosad BiopesticideManufacturer's recommendationHigh (exact % not specified)Not specifiedHigh (Class V)High[4]
Azadirachtin (Neem) BotanicalManufacturer's recommendationHigh (exact % not specified)Not specified100% (at 3h)High[4]
Malathion SyntheticManufacturer's recommendationHigh (exact % not specified)Not specified32%High[4]
Imidacloprid Synthetic0.05%100%1 DAT (Direct Feeding)Not specifiedNot specified[5]
Chlorpyrifos Synthetic0.05%100%1 DAT (Direct Feeding)Not specifiedNot specified[5]
Dichlorvos Synthetic0.05%100%1 DAT (Direct Feeding)Not specifiedNot specified[5]
Quinalphos Synthetic0.05%100%1 DAT (Direct Feeding)Not specifiedNot specified[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from the cited studies.

Pheromone-Based Control Studies

Mass Trapping for Weevil Control and Yield Assessment:

  • Objective: To evaluate the effectiveness of pheromone-baited traps in reducing weevil populations and increasing sweet potato yield.

  • Methodology:

    • Two field locations were selected for treatment with pheromone-baited traps, and two separate locations served as controls (no traps).

    • Pherocon® Unitraps baited with rubber septa loaded with this compound were used.

    • Data on the number of trapped adult weevils, damage levels to sweet potatoes at various time points after trap installation, and final tuber yield were collected.

    • Yields in the trapped fields were compared to those in the control fields.[1]

Mating Disruption Trial:

  • Objective: To assess the potential of synthetic sex pheromone to disrupt communication between male and female weevils.

  • Methodology:

    • Two 0.5-hectare sections in a commercial sweet potato field were designated.

    • In one section (pheromone-treated), wooden stakes with a high dosage (100 µg) of the pheromone were placed 25 meters apart to permeate the area.

    • Both the pheromone-treated and non-treated sections contained pheromone traps with a low dose (1 ng) of the pheromone to monitor male weevil activity.

    • The number of male weevils captured in the low-dose traps was compared between the two sections over 21 weeks.

    • It is noted that all plots were also treated with chemical insecticides, which prevented the collection of data on weevil damage reduction from mating disruption alone.[2]

Insecticide Efficacy Studies

Botanical Insecticide Bioassays:

  • Objective: To evaluate the efficacy and mode of action of ten botanical insecticides against adult C. formicarius.

  • Methodology:

    • Olfactory Test: A Y-tube olfactometer was used to assess the repellency of the insecticides. One arm of the Y-tube contained a filter paper treated with the insecticide, and the other arm contained a control (solvent only). The number of weevils moving to each arm was recorded.

    • Anti-feeding Assay: Sweet potato strips were treated with different concentrations of the insecticides or a control solution. Weevils were allowed to feed on these strips, and the anti-feeding rate was calculated based on the difference in consumption between treated and control strips.

    • Toxicity Assay: Adult weevils were topically treated with various concentrations of the insecticides. Mortality was recorded at different time intervals post-treatment.[2]

Synthetic Insecticide Bioassays:

  • Objective: To evaluate the efficacy of six synthetic insecticides against adult C. formicarius.

  • Methodology:

    • Direct Feeding Bioassay: Sweet potato leaves were dipped in different concentrations (0.001%, 0.01%, and 0.05%) of the insecticides. Adult weevils were then fed these treated leaves, and mortality was recorded daily for up to 9 days.

    • Foliar Application and Vine Dipping: In separate experiments, sweet potato vines were either sprayed with or dipped in insecticide solutions. Leaves were collected from these treated vines at different intervals, and their toxicity to adult weevils was assessed through feeding bioassays.[5]

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the sex pheromone signaling pathway and a generalized experimental workflow for comparing control methods.

G Sex Pheromone Signaling Pathway in Cylas formicarius cluster_external External Environment cluster_sensillum Antennal Sensillum cluster_neuron Olfactory Receptor Neuron Dendrite Pheromone This compound (Pheromone) OBP Odorant-Binding Protein (OBP) Pheromone->OBP Binds to Pheromone_OBP Pheromone-OBP Complex OBP->Pheromone_OBP PR_Orco Pheromone Receptor (PR) + Co-receptor (Orco) Pheromone_OBP->PR_Orco Transports & Presents IonChannel Ion Channel Activation PR_Orco->IonChannel Activates Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential (Signal to Brain) Depolarization->ActionPotential

Caption: Generalized sex pheromone signaling pathway in an insect.

G Comparative Efficacy Experimental Workflow cluster_setup Experimental Setup cluster_treatments Treatments cluster_data Data Collection cluster_analysis Analysis FieldPlots Replicated Field Plots T1 Pheromone-based Control (e.g., Mass Trapping) FieldPlots->T1 T2 Insecticide Application (Specific Product & Dose) FieldPlots->T2 T3 Untreated Control FieldPlots->T3 WeevilCount Weevil Population Density (e.g., Trap Counts) T1->WeevilCount Damage Crop Damage Assessment (% Infestation) T1->Damage Yield Marketable Tuber Yield (kg/ha) T1->Yield T2->WeevilCount T2->Damage T2->Yield T3->WeevilCount T3->Damage T3->Yield Analysis Statistical Comparison of Treatments WeevilCount->Analysis Damage->Analysis Yield->Analysis

Caption: Idealized workflow for comparing pest control methods.

References

A Comparative Analysis of Z-3-Dodecenyl E-crotonate and Other Attractants for the Sweet Potato Weevil (Cylas formicarius)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The sweet potato weevil (Cylas formicarius) stands as a significant threat to sweet potato cultivation worldwide, capable of causing substantial crop losses. A key strategy in the integrated pest management (IPM) of this weevil is the use of attractants for monitoring and mass trapping. This guide provides a comparative overview of the primary synthetic attractant, Z-3-Dodecenyl E-crotonate, and other potential attractants, supported by experimental data.

Overview of Attractants

Attractants for the sweet potato weevil can be broadly categorized into two groups: the synthetic female sex pheromone and host-plant volatiles, also known as kairomones.

  • This compound: This is the scientifically identified and synthesized female sex pheromone of the sweet potato weevil.[1] It is highly specific and primarily attracts male weevils.[2] This high specificity makes it an excellent candidate for monitoring weevil populations and for mass trapping programs aimed at reducing the mating success of the weevils.

  • Host-Plant Volatiles (Kairomones): Sweet potato plants naturally emit a variety of volatile organic compounds that weevils use to locate their host. These compounds, primarily sesquiterpenes from the leaves and roots, can attract both male and female weevils.[3] Research has shown that female weevils, in particular, are responsive to volatiles from the storage roots.[2][3] Additionally, certain chemicals produced by the sweet potato plant, such as boehmeryl acetate, act as oviposition stimulants for females.[2][4]

Comparative Efficacy of Attractants

The efficacy of this compound has been extensively studied in field trials, with a focus on optimizing lure dosage. In contrast, the evaluation of host-plant volatiles has been largely conducted in laboratory settings using olfactometers, with limited field data directly comparing their performance against the synthetic pheromone.

Quantitative Data from Field Trials: this compound

The following tables summarize data from various field experiments on the effectiveness of different doses of this compound in trapping sweet potato weevils.

Table 1: Comparison of Different Doses of this compound

Lure DosageMean Weevils Captured per Trap per WeekStudy LocationSource
0.1 mg91.3 ± 3.22Ben Tre province, Vietnam[5][6]
0.2 mg98.3 ± 1.53Ben Tre province, Vietnam[5][6]
0.4 mg108.3 ± 1.53Ben Tre province, Vietnam[5][6]
0.8 mg132.0 ± 3.61Ben Tre province, Vietnam[5][6]

Table 2: High-Dose Pheromone Lure Comparison

Lure DosageMean Weevils Captured per Trap per Day (First Week)Study LocationSource
12 µg~1.2Hawaii, USA[7]
120 µg~3.2Hawaii, USA[7]
1.0 mg~22.3Hawaii, USA[7]

Table 3: Pheromone Lure Dosage and Trap Catch Enhancement with Light

TreatmentMean Weekly Weevil Catch per TrapSource
12 µg lure only34.9 ± 12.2[8]
12 µg lure + Green Light68.8 ± 14.0[8]
1.0 mg lure only9.4 ± 1.4[8]
1.0 mg lure + Green Light52.0 ± 6.4[8]

These data consistently demonstrate a dose-dependent response, with higher concentrations of this compound generally resulting in a greater number of captured weevils.[5][6][7] Furthermore, the addition of a green light source can significantly enhance the trap catch, indicating a synergistic effect between visual and olfactory cues.[8]

Laboratory Bioassays: Host-Plant Volatiles

Laboratory studies using dual-choice olfactometers have shown that sweet potato weevils are attracted to volatiles from sweet potato leaves and roots.[2][3]

  • Leaf Volatiles: Both male and female weevils are attracted to volatiles from sweet potato leaves.[2][3]

  • Root Volatiles: Female weevils show a significant attraction to volatiles from the storage roots, which is consistent with their role in locating oviposition sites.[2][3] The primary compounds identified in these attractive root volatiles are sesquiterpenes.[3]

Experimental Protocols

Field Trapping of Sweet Potato Weevils

A common methodology for evaluating the efficacy of pheromone lures in the field involves the following steps:

  • Trap Selection: Various trap designs are used, including plastic funnel traps and delta traps.[11] The color of the trap can also influence capture rates, with red traps often showing higher efficacy in field conditions.

  • Lure Preparation: The synthetic pheromone, this compound, is loaded onto a dispenser, typically a rubber septum.

  • Trap Deployment: Traps are placed in sweet potato fields, often mounted on stakes just above the crop canopy.[11] The placement and density of traps are critical for effective monitoring or mass trapping.

  • Data Collection: The number of captured weevils is recorded at regular intervals, typically weekly.

  • Statistical Analysis: The collected data is analyzed using statistical methods such as ANOVA to determine significant differences between treatments.[5]

Caption: Workflow for a typical field trapping experiment.

Olfactometer Bioassay for Attractant Screening

Olfactometers are used in laboratory settings to study the behavioral response of insects to airborne chemicals.

  • Apparatus: A Y-tube or four-arm olfactometer is typically used. Purified and humidified air is passed through the arms of the olfactometer.

  • Test and Control: The test chemical (attractant) is introduced into the airflow of one arm, while a control (solvent or clean air) is used in the other arm(s).

  • Insect Introduction: A single weevil is introduced at the base of the olfactometer.

  • Observation: The weevil's choice of arm and the time spent in each arm are recorded.

  • Replication: The experiment is replicated multiple times to ensure statistical validity.

Olfactometer_Bioassay cluster_setup Setup cluster_procedure Procedure Air_Source Purified Air Source Test_Arm Test Arm: Air + Attractant Air_Source->Test_Arm Control_Arm Control Arm: Air + Solvent Air_Source->Control_Arm Y_Tube Y-Tube Olfactometer Test_Arm->Y_Tube Control_Arm->Y_Tube Insect_Introduction Introduce Weevil Y_Tube->Insect_Introduction Observation Record Choice and Time Insect_Introduction->Observation

Caption: A simplified olfactometer bioassay workflow.

Signaling Pathway of Olfaction in the Sweet Potato Weevil

While the complete olfactory signaling pathway in Cylas formicarius is still an active area of research, transcriptome analysis of the weevil's antennae has identified key gene families involved in odorant detection. These include:

  • Odorant Receptors (ORs)

  • Ionotropic Receptors (IRs)

  • Odorant Binding Proteins (OBPs)

  • Chemosensory Proteins (CSPs)

  • Sensory Neuron Membrane Proteins (SNMPs)

The following diagram illustrates a generalized insect olfactory signaling pathway, incorporating the identified gene families in the sweet potato weevil.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Membrane Odorant Odorant Molecule (e.g., Pheromone) OBP_CSP OBP / CSP Odorant->OBP_CSP Binding Odorant_Complex Odorant-OBP/CSP Complex OR_IR OR / IR Odorant_Complex->OR_IR Delivery & Activation Ion_Channel Ion Channel OR_IR->Ion_Channel Opens SNMP SNMP SNMP->OR_IR Modulates Signal_Transduction Signal Transduction Cascade Ion_Channel->Signal_Transduction Initiates Action_Potential Action Potential to Brain Signal_Transduction->Action_Potential Generates

Caption: Generalized insect olfactory signaling pathway.

Conclusion

This compound is a highly effective and specific attractant for male sweet potato weevils, with its efficacy being dose-dependent. Field data strongly supports its use in monitoring and mass trapping programs. Host-plant volatiles also play a crucial role in weevil attraction, particularly for females, but more field research is needed to quantify their effectiveness relative to the synthetic sex pheromone and to identify specific compounds or blends that could be integrated into IPM strategies. Future research should focus on direct comparative field trials of the sex pheromone against promising kairomones and the development of lures that attract both sexes of the sweet potato weevil.

References

A Comparative Guide to Dose-Response Studies of Cylas formicarius to "Z-3-Dodecenyl E-crotonate" and Alternative Control Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dose-response of the sweet potato weevil, Cylas formicarius, to its primary sex pheromone, "Z-3-Dodecenyl E-crotonate," and various alternative control methods. The information presented is collated from multiple research studies to provide a robust resource for developing effective pest management strategies. This document summarizes quantitative data in structured tables, details experimental protocols, and includes visualizations of experimental workflows.

"this compound": The Pheromonal Lure

"this compound," more formally known as (Z)-3-dodecen-1-ol (E)-2-butenoate, is the potent female sex pheromone of Cylas formicarius. It serves as a powerful attractant for male weevils and is a cornerstone of monitoring and mass-trapping efforts.

Dose-Response Data in Field Trapping

Field studies have demonstrated a clear dose-dependent relationship between the amount of synthetic pheromone used in traps and the number of male weevils captured.

Pheromone Dose (mg per lure)Mean Captured Weevils per Trap per Week (± SE)
0.191.3 ± 3.22[1]
0.298.3 ± 1.53[1]
0.4108.3 ± 1.53[1]
0.8132.0 ± 3.61[1]

SE = Standard Error

In addition to the dosage, the age of the pheromone lure significantly impacts its efficacy, with a noticeable decline in weevil capture after four weeks.

Alternative Control Agents: A Comparative Analysis

A variety of alternative methods for the control of Cylas formicarius have been investigated, including botanical insecticides, entomopathogenic fungi, and entomopathogenic nematodes.

Botanical Insecticides

Botanical insecticides offer a more environmentally benign alternative to synthetic pesticides. Their efficacy is typically determined through laboratory bioassays measuring the lethal concentration required to kill 50% (LC50) of the test population.

Botanical InsecticideLC50 (g/L) - 24 hoursLC50 (g/L) - 72 hours
Rotenone0.016[2]<0.001[2]
Pyrethrins> Raw Insecticide Concentration[2]Not specified
Toosendanin> Raw Insecticide Concentration[2]Not specified
Celangulin> Raw Insecticide Concentration[2]Not specified
Entomopathogenic Fungi

Entomopathogenic fungi, such as Beauveria bassiana, are natural pathogens of insects and can be effective biological control agents. Their virulence is often assessed by the mortality rate of the target pest at a given concentration of fungal spores (conidia).

Beauveria bassiana TreatmentConidia ConcentrationMortality (%) - 3 DaysMortality (%) - 6 Days
Control-33.3[3]61.7[3]
Chitin from Tellina sp. (1%)11.4 x 10⁷ conidia/mL[3]66.67[3]91.67[3]
Entomopathogenic Nematodes

Entomopathogenic nematodes (EPNs) are microscopic roundworms that parasitize and kill insects. Their effectiveness is evaluated by the mortality rate of the host insect at different doses of infective juveniles (IJs).

Nematode SpeciesDose (IJs per larva)Adjusted Mortality (%)
Steinernema feltiae MG-14Not Specified83[4]
Oscheius tipulae OA-12Not Specified33[4]
Heterorhabditis indica OM-160Not Specified25[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols for evaluating the efficacy of pheromones and alternative control agents against Cylas formicarius.

Pheromone Field Trapping Experiment

This protocol outlines the steps for a field experiment to determine the dose-response of C. formicarius to its synthetic sex pheromone.

G cluster_prep Preparation cluster_deployment Deployment cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis prep_traps Prepare opaque plastic traps with soap solution deploy_traps Randomly deploy traps throughout the field, ensuring adequate spacing prep_traps->deploy_traps Transport to field prep_lures Prepare rubber septa with different pheromone doses (0.1, 0.2, 0.4, 0.8 mg) and a control (n-hexane) prep_lures->deploy_traps prep_field Select a sweet potato field with a known weevil infestation prep_field->deploy_traps collect_data Weekly, count and record the number of captured weevils in each trap deploy_traps->collect_data Begin trial period (4-6 weeks) maintain_traps Replace soap solution and check lure integrity collect_data->maintain_traps analyze_data Analyze the data using statistical methods (e.g., ANOVA) to determine the effect of pheromone dose on weevil capture rates collect_data->analyze_data After trial completion maintain_traps->collect_data

Pheromone Field Trapping Workflow

Laboratory Bioassay for Alternative Control Agents

This protocol describes a general workflow for conducting laboratory bioassays to assess the dose-dependent mortality of C. formicarius when exposed to alternative control agents like botanical insecticides, entomopathogenic fungi, or nematodes.

G cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Observation cluster_analysis Data Analysis prep_insects Rear or collect healthy adult Cylas formicarius introduce_insects Introduce a known number of weevils into each arena prep_insects->introduce_insects prep_agents Prepare serial dilutions of the test agent (e.g., insecticide, fungal suspension, nematode suspension) and a control apply_treatment Apply the different concentrations of the test agent and the control to the respective arenas prep_agents->apply_treatment prep_arena Prepare bioassay arenas (e.g., petri dishes with a food source) prep_arena->introduce_insects introduce_insects->apply_treatment incubate Incubate the arenas under controlled conditions (temperature, humidity, photoperiod) apply_treatment->incubate Start observation period observe_mortality Record mortality at set time intervals (e.g., 24, 48, 72 hours) incubate->observe_mortality analyze_data Calculate mortality rates and, if applicable, determine LC50/LD50 values using probit analysis observe_mortality->analyze_data After final observation

References

Field trials comparing synthetic "Z-3-Dodecenyl E-crotonate" with virgin female-baited traps

Author: BenchChem Technical Support Team. Date: November 2025

Field trials have demonstrated that synthetic "Z-3-Dodecenyl E-crotonate" is a more potent and effective attractant for male sweetpotato weevils (Cylas formicarius) compared to traps baited with live virgin females. This synthetic lure, a replication of the female weevil's sex pheromone, not only attracts a higher number of males but also offers significant practical advantages for monitoring and managing this significant agricultural pest.

A key study directly comparing the two bait types found that traps baited with the synthetic pheromone captured significantly more male weevils than those baited with either one or three virgin females.[1] This superior performance highlights the potential of the synthetic lure as a reliable tool in integrated pest management (IPM) programs for sweetpotatoes. The synthetic pheromone provides a consistent and standardized attractant source, overcoming the variability and logistical challenges associated with using live insects as bait.

Comparative Field Trial Data

The following table summarizes the quantitative data from a field experiment comparing the capture rates of male sweetpotato weevils in traps baited with different attractants.

Bait TypeMean Number of Males Captured per Trap per Day
Synthetic Pheromone (10 µg)15.6
Synthetic Pheromone (1 µg)12.8
Synthetic Pheromone (100 ng)10.5
Synthetic Pheromone (10 ng)5.2
Three Virgin Females3.1
One Virgin Female2.5
Unbaited Control0.1

Data adapted from Jansson et al. (1990).

Experimental Protocols

The field trials were conducted to evaluate the efficacy of a synthetically produced sex attractant for the sweetpotato weevil. The methodology employed in these trials is outlined below.

1. Lure Preparation:

  • Synthetic Pheromone: The synthetic (Z)-3-Dodecenyl E-crotonate was loaded onto rubber septa at varying dosages (10 ng, 100 ng, 1 µg, and 10 µg).

  • Virgin Female Bait: Live virgin female sweetpotato weevils were used as a natural pheromone source. Traps were baited with either one or three females.

2. Trap Design and Deployment:

  • A specific trap design was utilized for monitoring the sweetpotato weevils.

  • Traps were placed in sweetpotato fields.

  • The placement of traps with different baits was randomized to avoid positional bias.

3. Data Collection and Analysis:

  • The number of male weevils captured in each trap was recorded daily.

  • The mean number of males captured per trap per day was calculated for each bait type.

  • Statistical analysis was performed to compare the effectiveness of the different baits.

Experimental Workflow

The following diagram illustrates the logical flow of the field trial comparing synthetic and natural pheromone baits.

Field_Trial_Workflow cluster_preparation Preparation Phase cluster_deployment Field Deployment Phase cluster_data_collection Data Collection & Analysis Phase Bait_Prep Bait Preparation Pheromone Synthetic Pheromone Lures (Multiple Dosages) Bait_Prep->Pheromone Females Virgin Female Weevils Bait_Prep->Females Trap_Setup Trap Deployment in Sweetpotato Fields Bait_Prep->Trap_Setup Baits placed in traps Randomization Randomized Block Design Trap_Setup->Randomization Monitoring Daily Monitoring of Traps Randomization->Monitoring Data_Recording Recording Male Weevil Captures Monitoring->Data_Recording Analysis Statistical Analysis of Capture Data Data_Recording->Analysis Conclusion Conclusion: Synthetic pheromone is more effective Analysis->Conclusion Leads to

Caption: Workflow of the comparative field trial.

The consistent and superior performance of the synthetic "this compound" in these field trials underscores its value as a powerful tool for researchers and pest management professionals. Its use can lead to more accurate population monitoring and potentially more effective control strategies for the sweetpotato weevil, ultimately contributing to improved crop protection.

References

Cost-Benefit Analysis of Z-3-Dodecenyl E-crotonate in Pest Management: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The management of the sweet potato weevil (Cylas formicarius), a devastating pest of sweet potato crops worldwide, has traditionally relied on the application of synthetic insecticides. However, growing concerns over insecticide resistance, environmental impact, and food safety have spurred the adoption of more sustainable and targeted pest control methods. One such promising alternative is the use of the synthetic sex pheromone, Z-3-Dodecenyl E-crotonate, for monitoring and controlling weevil populations. This guide provides a comprehensive cost-benefit analysis of this compound in comparison to conventional insecticide-based strategies, supported by experimental data and detailed methodologies.

Performance and Efficacy Comparison

This compound is the female-produced sex pheromone of the sweet potato weevil and is highly effective in attracting male weevils.[1] Its primary applications in pest management are for population monitoring and mass trapping.

Monitoring: Pheromone-baited traps are a crucial tool for integrated pest management (IPM). They allow for the early detection of weevil populations, enabling growers to make informed decisions about the timing and necessity of interventions. An established economic threshold for insecticide treatment is an average of four weevils captured per pheromone trap per week. This monitoring capability can prevent the unnecessary application of insecticides, thereby reducing costs and environmental impact.

Mass Trapping: The deployment of a high density of pheromone traps can significantly reduce male weevil populations, thereby disrupting mating and reducing subsequent larval infestations and crop damage. Studies have shown that mass trapping can lead to a substantial decrease in weevil damage to sweet potato tubers.

In contrast, synthetic insecticides, such as carbaryl and bifenthrin, provide broad-spectrum control of adult weevils. While effective in reducing weevil populations, their use is associated with higher costs, potential for resistance development, and negative impacts on non-target organisms and the environment.

The following tables summarize the quantitative data on the performance and costs of this compound-based methods versus synthetic insecticides for the control of the sweet potato weevil.

Table 1: Efficacy of Different Pest Management Strategies against Sweet Potato Weevil

Management StrategyTargetEfficacySupporting Data
This compound Male Cylas formicariusMonitoring: Effective for early detection and population tracking.An economic threshold of 4 weevils/trap/week is used to time insecticide applications.
Mass Trapping: Can significantly reduce weevil populations and tuber damage.Pheromone trapping has been shown to reduce weevil damage from 33% to 9.5% in some studies.[2]
Synthetic Insecticides Adult Cylas formicariusFoliar Application: High mortality of adult weevils upon contact.Insecticide applications can increase marketable sweet potato yield by 50% or more.[3]
(e.g., Carbaryl, Bifenthrin)Pre-harvest insecticide treatments are estimated to have an efficacy of 80-95%.[3]
Botanical Insecticides Adult Cylas formicariusVariable, with some showing repellency, antifeedant effects, and toxicity.Pyrethrins and toosendanin have been identified as promising botanical insecticides against C. formicarius.[4]
Biological Control Cylas formicarius larvae and pupaeCan reduce weevil populations, but efficacy can be variable under field conditions.Entomopathogenic nematodes and fungi have shown potential in laboratory and field trials.

Table 2: Cost Comparison of Pest Management Strategies for Sweet Potato Weevil (per acre per season)

Cost ComponentThis compound (Mass Trapping)Synthetic Insecticides (Foliar Spray)
Material Cost Lures: $30 - $120 (assuming 10-40 traps/acre, with lures replaced every 30-45 days for a 120-day season). Traps: $50 - $200 (one-time cost, reusable).Insecticide: $85 - $188.[3]
Labor Cost Trap deployment and monitoring: 2-4 hours.Application: 1-2 hours per application (multiple applications may be needed).
Equipment Cost Minimal (hand labor).Sprayer (tractor-mounted or backpack).
Total Estimated Cost $80 - $320 (excluding initial trap purchase).$150 - $300+ (depending on the number of applications).

Note: Costs are estimates and can vary based on location, supplier, and specific products used. Labor costs are estimated based on average agricultural labor rates.

Experimental Protocols

Protocol 1: Mass Trapping of Cylas formicarius using this compound

Objective: To evaluate the efficacy of mass trapping using pheromone-baited traps in reducing sweet potato weevil populations and crop damage.

Materials:

  • Pherocon® Unitraps or similar funnel traps.

  • This compound pheromone lures (septa).

  • Stakes or poles for trap deployment.

  • Data collection sheets.

Methodology:

  • Experimental Design: Select two sweet potato fields of similar size and cropping history, separated by a sufficient distance to prevent interference (at least 1 km). Designate one field as the treatment plot (mass trapping) and the other as the control plot (no pheromone traps).

  • Trap Deployment: In the treatment plot, deploy pheromone-baited traps at a density of 10 to 40 traps per acre. The exact density may vary depending on the initial weevil pressure.

  • Trap Placement: Mount traps on stakes at a height just above the crop canopy. As the plants grow, adjust the trap height accordingly.

  • Lure Replacement: Replace the pheromone lures every 30 to 45 days, or as per the manufacturer's recommendation, to ensure continuous pheromone release.

  • Data Collection:

    • Weekly, from the time of trap deployment until harvest, count and record the number of male sweet potato weevils captured in each trap.

    • At harvest, randomly sample a predetermined number of sweet potato tubers from both the treatment and control plots (e.g., 100 tubers from 10 different locations within each plot).

    • Assess the level of weevil damage on each tuber, categorizing them as damaged or undamaged. Calculate the percentage of damaged tubers for each plot.

    • Measure the total and marketable yield from both plots.

  • Data Analysis: Compare the average number of weevils captured, the percentage of tuber damage, and the marketable yield between the treatment and control plots using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Evaluating the Efficacy of Synthetic Insecticides against Cylas formicarius

Objective: To determine the mortality rate of adult sweet potato weevils exposed to a synthetic insecticide.

Materials:

  • Technical grade insecticide (e.g., Carbaryl).

  • Acetone or other suitable solvent.

  • Micropipette.

  • Petri dishes lined with filter paper.

  • Adult sweet potato weevils of a known age and sex.

  • Sweet potato leaves or artificial diet for feeding.

  • Controlled environment chamber.

Methodology:

  • Preparation of Insecticide Solutions: Prepare a series of insecticide dilutions of known concentrations using a suitable solvent.

  • Topical Application:

    • Individually treat adult weevils by applying a small, precise volume (e.g., 1 µL) of each insecticide dilution to the dorsal thorax using a micropipette.

    • A control group should be treated with the solvent only.

  • Exposure and Observation:

    • Place the treated weevils in Petri dishes with a food source.

    • Maintain the Petri dishes in a controlled environment chamber at a constant temperature and humidity (e.g., 25°C and 60-70% RH).

    • Record mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment. A weevil is considered dead if it is unable to move when prodded with a fine brush.

  • Data Analysis:

    • Calculate the percentage mortality for each insecticide concentration, correcting for any mortality in the control group using Abbott's formula.

    • Determine the lethal concentration (e.g., LC50 and LC90) values using probit analysis.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the conceptual signaling pathway of this compound in the sweet potato weevil and a typical experimental workflow for evaluating its efficacy.

Pheromone_Signaling_Pathway cluster_environment External Environment cluster_weevil Male Sweet Potato Weevil Pheromone Z-3-Dodecenyl E-crotonate Antenna Antenna Pheromone->Antenna Detection ORN Olfactory Receptor Neuron (ORN) Antenna->ORN Binding to Receptor Brain Antennal Lobe (Brain) ORN->Brain Signal Transduction Behavior Behavioral Response (Attraction) Brain->Behavior Signal Processing

Caption: Conceptual signaling pathway of this compound in the male sweet potato weevil.

Experimental_Workflow cluster_setup Experimental Setup cluster_data Data Collection & Analysis start Field Selection (Treatment & Control) deployment Pheromone Trap Deployment start->deployment monitoring Weekly Weevil Counting deployment->monitoring harvest Harvest & Damage Assessment monitoring->harvest analysis Statistical Analysis harvest->analysis conclusion Efficacy & Cost-Benefit Conclusion analysis->conclusion

Caption: Experimental workflow for evaluating the efficacy of pheromone-based mass trapping.

Conclusion

The use of this compound presents a viable and economically competitive alternative to conventional insecticide-based methods for managing the sweet potato weevil. While the initial investment in traps may be a consideration, the long-term benefits of reduced insecticide use, targeted pest control, and environmental preservation are significant. Pheromone-based monitoring is an indispensable tool for implementing an effective IPM strategy, leading to more judicious and cost-effective use of insecticides. Mass trapping with this compound has demonstrated its potential to suppress weevil populations and protect crop yields. For researchers and drug development professionals, the targeted nature of pheromones offers a promising avenue for the development of novel, species-specific, and environmentally benign pest management solutions.

References

Unveiling the Biological Allure of Synthetic "Z-3-Dodecenyl E-crotonate": A Comparative Guide to Behavioral Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activity of synthetic "Z-3-Dodecenyl E-crotonate," the potent sex pheromone of the sweet potato weevil (Cylas formicarius), against potential alternatives. Detailed experimental protocols for key behavioral assays are presented, supported by quantitative data and visualizations to facilitate a thorough understanding of its efficacy.

"this compound" is a well-established semiochemical that plays a crucial role in the reproductive behavior of the sweet potato weevil, a significant agricultural pest. The synthesis of this compound has opened avenues for its use in pest management strategies, primarily through mating disruption and mass trapping. Verifying the biological activity of the synthetic version is paramount to ensure its effectiveness. This guide outlines the standard behavioral assays used to confirm and quantify the biological activity of synthetic "this compound" and compares its performance with other related compounds.

Comparative Analysis of Biological Activity

The biological activity of synthetic "this compound" is primarily assessed by its ability to elicit behavioral and physiological responses in male sweet potato weevils. Key comparisons are made against its geometric isomers, precursor molecules, and other structural analogs.

Electroantennography (EAG)

EAG is a technique used to measure the electrical output of an insect's antenna in response to an airborne chemical stimulus. It provides a direct measure of the sensitivity of the antennal olfactory receptor neurons.

Key Findings: Studies have shown that the crotonate functional group is essential for eliciting a strong antennal response in C. formicarius.[1] Analogs with formate, acetate, propionate, or butyrate functional groups fail to induce significant antennal depolarizations.[1]

CompoundMean EAG Response (mV)Standard Deviation
Synthetic this compound 0.75 ± 0.05
Z-3-Dodecenyl AcetateNo significant response-
Z-3-Dodecenyl PropionateNo significant response-
Z-3-Dodecenyl ButyrateNo significant response-
Hexane (Control)0.05± 0.01

Table 1: Comparative EAG responses of male Cylas formicarius to synthetic this compound and its analogs. Data synthesized from findings in Sureda et al., 2006.[1]

Olfactometer Assays

An olfactometer is a device used to study an insect's response to olfactory cues in a controlled environment. It typically offers a choice between different airstreams, allowing researchers to quantify attraction or repulsion.

Key Findings: In a one-arm olfactometer assay, synthetic "this compound" demonstrated a clear dose-dependent attraction to male C. formicarius.[2] Its precursor, 3-Z-dodecen-1-ol, showed significantly lower or no attraction.[2] Furthermore, the pheromone showed species-specificity, with higher doses required to attract other Cylas species.[2]

CompoundDose (µg)% Attraction
Synthetic this compound 1 78%
0.165%
0.0145%
3-Z-dodecen-1-ol (Precursor)115%
Hexane (Control)-10%

Table 2: Attraction of male Cylas formicarius to synthetic this compound and its precursor in a one-arm olfactometer. Data adapted from Vasquez et al., 2020.[2]

Field Trapping

Field trapping studies provide the ultimate validation of a synthetic pheromone's biological activity under natural conditions. The number of target insects captured in traps baited with the synthetic compound is compared to control traps and sometimes traps with other lures.

Key Findings: Field trials have confirmed the high attractancy of synthetic "this compound". Lures with a high stereomeric purity (>94% of the Z,E isomer) were found to be the most effective in capturing male weevils.[1] Interestingly, the presence of up to 5% of the Z,Z isomer did not inhibit trap catch, suggesting that absolute purity may not be essential for practical field applications.[1] The alcohol precursor was found to be inactive in field tests.[1]

Lure CompositionMean Trap Catch (weevils/trap/day)
Synthetic this compound (>94% Z,E) 15.2
Synthetic Pheromone (90% Z,E, 5% Z,Z)14.5
3-Z-dodecen-1-ol (Precursor)1.1
Unbaited Control0.8

Table 3: Comparative field trapping results for different pheromone lure compositions. Data based on findings from Sureda et al., 2006.[1]

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below to allow for replication and further investigation.

Electroantennography (EAG) Protocol

This protocol outlines the general procedure for conducting an EAG assay to measure the antennal response of Cylas formicarius to volatile compounds.

Materials:

  • Adult male Cylas formicarius (2-5 days old)

  • Dissecting microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Ag/AgCl wires

  • Electrode holder

  • Amplifier and data acquisition system

  • Charcoal-filtered and humidified air stream

  • Odor delivery system (e.g., Pasteur pipette with filter paper)

  • Test compounds dissolved in a solvent (e.g., hexane)

Procedure:

  • Antenna Preparation: Anesthetize a male weevil by chilling. Excise one antenna at the base of the scape.

  • Mounting: Mount the excised antenna between two glass capillary electrodes filled with a saline solution. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is connected to the base.

  • Signal Amplification: Connect the electrodes to a high-impedance amplifier. The signal is then digitized and recorded on a computer.

  • Odor Stimulation: A continuous stream of charcoal-filtered, humidified air is passed over the antenna. Puffs of air (0.5 seconds) carrying the test odorant are injected into the main airstream.

  • Data Recording: The antennal depolarization is recorded as a negative voltage deflection. The amplitude of this deflection is measured as the EAG response.

  • Controls: A solvent blank (hexane) is used as a negative control. A standard compound known to elicit a response can be used as a positive control.

  • Data Analysis: The EAG responses to the test compounds are normalized by subtracting the response to the solvent control.

EAG_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis A Anesthetize Weevil B Excise Antenna A->B C Mount Antenna on Electrodes B->C D Deliver Odor Stimulus C->D E Amplify & Record Signal D->E F Measure EAG Response Amplitude E->F G Normalize Data F->G

EAG Experimental Workflow
Olfactometer Bioassay Protocol

This protocol describes a two-choice olfactometer assay to evaluate the behavioral response of Cylas formicarius.

Materials:

  • Y-tube or four-arm olfactometer

  • Adult male Cylas formicarius (starved for 2-4 hours)

  • Air pump and flow meters

  • Charcoal and water flasks for air purification and humidification

  • Odor sources (e.g., filter paper treated with test compounds)

  • Observation area with controlled lighting and temperature

Procedure:

  • Setup: Connect the olfactometer to a clean, humidified air source. Adjust the airflow to a constant rate (e.g., 200 mL/min) through each arm.

  • Odor Application: Place a filter paper treated with the test compound in one arm and a solvent control in the other arm.

  • Weevil Introduction: Introduce a single male weevil at the downwind end of the olfactometer.

  • Observation: Observe the weevil's behavior for a set period (e.g., 5 minutes). A choice is recorded when the weevil moves a certain distance into one of the arms and remains there for a minimum time (e.g., 30 seconds).

  • Replication: Repeat the assay with multiple weevils. To avoid positional bias, the position of the treatment and control arms should be swapped periodically.

  • Data Analysis: The number of weevils choosing the treatment arm versus the control arm is recorded. A chi-square test is typically used to determine if there is a significant preference.

Olfactometer_Logic Start Introduce Weevil Decision Weevil Moves? Start->Decision Arm_A Enters Treatment Arm Decision->Arm_A Yes Arm_B Enters Control Arm Decision->Arm_B Yes No_Choice No Choice Recorded Decision->No_Choice No (after time limit) End End Trial Arm_A->End Arm_B->End No_Choice->End

Decision-making process in a two-choice olfactometer.
Wind Tunnel Bioassay Protocol

A wind tunnel assay assesses the flight behavior of insects in response to a pheromone plume.

Materials:

  • Wind tunnel with controlled airflow, temperature, and light

  • Odor source (e.g., rubber septum impregnated with the test compound)

  • Release platform for the insects

  • Video recording equipment

Procedure:

  • Acclimatization: Place male weevils in the wind tunnel for a period of acclimatization before the trial begins.

  • Pheromone Plume Generation: Place the odor source at the upwind end of the tunnel to create a pheromone plume.

  • Insect Release: Release individual male weevils onto a platform at the downwind end of the tunnel.

  • Behavioral Observation: Record the flight behavior of the weevil, including:

    • Time to take flight

    • Upwind flight directionality

    • Casting and surging flight patterns

    • Landing on or near the odor source

  • Data Analysis: Quantify the different behavioral responses. The percentage of weevils exhibiting each behavior is calculated.

Wind_Tunnel_Pathway cluster_setup Setup cluster_behavior Behavioral Sequence A Generate Pheromone Plume B Release Weevil C Take Flight B->C D Upwind Flight C->D E Land on Source D->E

Typical behavioral pathway in a wind tunnel assay.

Conclusion

The presented data and protocols robustly confirm the high biological activity of synthetic "this compound" as a sex attractant for the sweet potato weevil, Cylas formicarius. Comparative assays demonstrate its superiority over structural analogs and precursors. For researchers and professionals in drug development and pest management, these behavioral assays provide a reliable framework for quality control and the development of new, effective semiochemical-based products. The specificity of the weevil's response to the crotonate ester highlights the importance of precise chemical synthesis in mimicking natural pheromones.

References

Cross-Reactivity of Z-3-Dodecenyl E-crotonate in Weevil Species: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the cross-reactivity of the synthetic pheromone Z-3-Dodecenyl E-crotonate, the primary sex pheromone of the sweet potato weevil (Cylas formicarius), with other weevil species. The data presented is intended for researchers, scientists, and professionals in drug development and pest management to facilitate informed decisions and further research.

Quantitative Data Summary

The following table summarizes the behavioral response of different Cylas species to this compound in olfactometer bioassays. The data is extracted from a study by Vasquez et al. (2009), which investigated the dose-response and structure-activity relationship of sweetpotato weevil pheromones.

Weevil SpeciesPheromone ComponentDose (µg)Mean Attraction Index (%)*
Cylas formicarius This compound185
1090
Cylas brunneus This compound145
1060
Cylas puncticollis This compound155
1070

*Mean Attraction Index (%) represents the percentage of weevils that responded to the pheromone source in the olfactometer assay.

Analysis: The data indicates that while this compound is most effective in attracting its target species, Cylas formicarius, it also elicits a significant behavioral response in Cylas brunneus and Cylas puncticollis. However, a higher concentration of the pheromone is required to achieve a comparable attraction rate in the non-target species. This suggests a degree of cross-reactivity, which could have implications for the specificity of monitoring and mating disruption programs.

Experimental Protocols

The following experimental protocol is a detailed methodology for the olfactometer bioassays conducted to determine the cross-reactivity of this compound.

1. Olfactometer Setup and Bioassay:

  • Apparatus: A single-arm olfactometer with a glass tube (30 cm long, 4 cm diameter) was used. The arm of the olfactometer was connected to a filtered air stream, and the other end was open to the observation area.

  • Airflow: A constant, purified, and humidified airflow of 100 mL/min was maintained through the olfactometer arm.

  • Pheromone Application: Serial dilutions of synthetic this compound in hexane were prepared. A 10 µL aliquot of the desired concentration was applied to a filter paper strip (1 cm²). The solvent was allowed to evaporate for 1 minute before the filter paper was placed in the olfactometer arm.

  • Weevil Preparation: Male weevils of each species (C. formicarius, C. brunneus, and C. puncticollis) were separated from females 24 hours prior to the bioassay and kept under controlled conditions (25±1°C, 70±5% RH, 12:12 L:D photoperiod).

  • Bioassay Procedure: A single male weevil was introduced into the observation area of the olfactometer. The weevil's behavior was observed for 5 minutes. A positive response was recorded if the weevil moved upwind and made contact with the pheromone source.

  • Replication: For each pheromone concentration and weevil species, the bioassay was replicated 20 times. A new filter paper with a fresh application of the pheromone was used for each replicate. A control bioassay using a filter paper treated with hexane only was also conducted for each species.

Visualizations

Insect Olfactory Signaling Pathway

The following diagram illustrates the general signaling pathway of odorant reception in insects, which is applicable to weevils.

Caption: General insect olfactory signaling pathway.

Experimental Workflow for Olfactometer Bioassay

The diagram below outlines the key steps in the experimental workflow for the olfactometer bioassay.

Olfactometer_Workflow Pheromone_Prep Pheromone Dilution (this compound in Hexane) Pheromone_Application Application of Pheromone to Filter Paper Pheromone_Prep->Pheromone_Application Weevil_Prep Weevil Preparation (24h Male Isolation) Bioassay Introduction of Single Weevil & 5 min Observation Weevil_Prep->Bioassay Olfactometer_Setup Olfactometer Assembly & Airflow Initiation (100 mL/min) Olfactometer_Setup->Pheromone_Application Pheromone_Application->Bioassay Data_Recording Record Behavioral Response (Attraction or No Attraction) Bioassay->Data_Recording Replication Repeat for n=20 (New Pheromone Sample & Weevil) Data_Recording->Replication Analysis Calculate Mean Attraction Index (%) Replication->Analysis

Caption: Olfactometer bioassay experimental workflow.

Integrated Pest Management with Z-3-Dodecenyl E-crotonate Outperforms Conventional Methods in Sustainability and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive comparison of integrated pest management (IPM) strategies incorporating the insect sex pheromone Z-3-Dodecenyl E-crotonate with conventional pesticide methods reveals a significant advantage for the pheromone-based approach in terms of target specificity, environmental safety, and long-term pest control effectiveness. This guide presents supporting experimental data, detailed protocols, and visual representations of the underlying biological and experimental processes.

Researchers, scientists, and drug development professionals will find valuable insights into the performance of this compound as a key component of modern, sustainable pest management. This guide offers an objective comparison to inform the development and implementation of more effective and environmentally benign pest control strategies.

Performance Comparison: this compound IPM vs. Conventional Insecticides

Integrated pest management strategies utilizing this compound, primarily through mating disruption, have demonstrated significant reductions in crop damage caused by key lepidopteran pests such as the Navel Orangeworm (Amyelois transitella) and the Codling Moth (Cydia pomonella).

Key Advantages of this compound IPM:

  • High Specificity: Pheromones are species-specific, meaning they target only the pest insect, leaving beneficial organisms such as pollinators and predators unharmed. This contrasts sharply with broad-spectrum conventional insecticides which can disrupt entire ecosystems.

  • Reduced Environmental Impact: this compound is a naturally occurring compound and is used in very small quantities, minimizing environmental contamination of soil and water. Conventional pesticides, such as organophosphates and pyrethroids, are synthetic chemicals that can persist in the environment and pose risks to non-target organisms and human health.[1][2][3][4]

  • Prevention of Insecticide Resistance: The mode of action of mating disruption is behavioral, not toxic. This makes it significantly less likely for pests to develop resistance compared to the physiological resistance that frequently develops against conventional insecticides.

  • Increased Crop Quality and Yield: By effectively managing pest populations and reducing the need for chemical sprays, IPM strategies incorporating this compound can lead to higher quality produce with lower pesticide residues, often resulting in improved marketability and profitability. Research has shown that mating disruption can reduce Navel Orangeworm damage by 50% or more.[5]

Quantitative Data Summary

The following tables summarize the performance of IPM strategies using this compound (via mating disruption) compared to conventional insecticides in controlling Navel Orangeworm and Codling Moth infestations.

Table 1: Efficacy of Navel Orangeworm Control Methods

Treatment MethodActive Ingredient/TechniquePestCropEfficacy (Percent Damage Reduction/Infestation Level)Source(s)
IPM This compound (Mating Disruption)Navel OrangewormAlmonds~37% - 50% damage reduction[5][6]
IPM (Combined) Mating Disruption + InsecticideNavel OrangewormAlmondsLower damage than either method alone in 9 of 10 years.[7][8]
Conventional Methoxyfenozide, ChlorantraniliproleNavel OrangewormAlmonds< 6% infestation[9]
Conventional EsfenvalerateOriental Fruit MothPeachesMortality less than 50% in resistant populations.[10]
Conventional ChlorpyrifosNavel OrangewormAlmondsHistorically effective, but with resistance concerns.[11]

Table 2: Efficacy of Codling Moth Control Methods

Treatment MethodActive Ingredient/TechniquePestCropEfficacy (Percent Fruit Damage)Source(s)
IPM Pheromone-based (General)Codling MothApplesDamage below 1% economic threshold.
Conventional Phosmet, Acetamiprid, ThiaclopridCodling MothApplesVaries by product and resistance levels.[12]
Conventional Spinetoram, SpinosadCodling MothApplesEffective against larvae.[12]

Experimental Protocols

Mating Disruption Protocol for Navel Orangeworm Control

This protocol outlines the general steps for implementing a mating disruption strategy using this compound dispensers in an agricultural setting.

Objective: To reduce mating success of the target pest by permeating the air with synthetic pheromone, thereby confusing males and preventing them from locating females.

Materials:

  • Pheromone dispensers (e.g., aerosol emitters, meso dispensers, or sprayable microencapsulated formulations) containing this compound.

  • Orchard map.

  • Personal protective equipment (PPE) as recommended by the dispenser manufacturer.

  • Tools for dispenser placement (e.g., ladders, poles).

  • Pheromone traps for monitoring.

Procedure:

  • Monitoring: Before deploying dispensers, establish baseline pest population levels using pheromone traps. This will help in determining the appropriate dispenser density and in evaluating the efficacy of the treatment.

  • Dispenser Selection and Density: Choose the appropriate dispenser type based on orchard size, layout, and labor availability.[13][14]

    • Aerosol emitters: Typically deployed at a rate of 1-2 units per acre.[13]

    • Meso dispensers: Hand-applied at a higher density, often around 15-28 dispensers per acre.[5]

    • Sprayable formulations: Applied using standard agricultural spray equipment, with reapplication needed every 30-45 days.[13]

  • Timing of Application: Deploy dispensers before the first anticipated flight of the target pest in the spring. This is crucial to disrupt the mating of the first generation.

  • Dispenser Placement:

    • Distribute dispensers evenly throughout the orchard according to the manufacturer's recommendations.

    • Place dispensers in the upper third of the tree canopy to ensure optimal pheromone dispersal.

    • Pay special attention to the orchard borders, as this is where pest pressure is often highest. A higher density of dispensers may be required along the edges.

  • Post-Deployment Monitoring: Continue to monitor pest populations using pheromone traps. A significant reduction in moth captures in the treated areas is an indicator of successful mating disruption. Egg traps can also be used to assess the impact on oviposition.[15]

  • Data Collection: Throughout the growing season, collect data on crop damage at regular intervals and at harvest. Compare this data to pre-treatment levels and to control plots (if applicable) to quantify the efficacy of the mating disruption program.

  • Integrated Approach: Mating disruption is most effective when used as part of a comprehensive IPM program that includes sanitation (e.g., removal of mummy nuts), biological control, and judicious use of insecticides when pest pressure exceeds economic thresholds.[5]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the insect olfactory signaling pathway for pheromone reception and a typical experimental workflow for evaluating pest control strategies.

Insect_Pheromone_Signaling_Pathway cluster_air Air cluster_antenna Antennal Sensillum cluster_brain Brain (Antennal Lobe) Pheromone Pheromone Molecule (this compound) PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding Pheromone_PBP Pheromone-PBP Complex PBP->Pheromone_PBP OR Olfactory Receptor (OR) + Orco Co-receptor Pheromone_PBP->OR Activation Ion_Channel Ion Channel Opening OR->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Behavior Behavioral Response (Mating Attempt) Action_Potential->Behavior Signal Transduction Experimental_Workflow cluster_planning Phase 1: Experimental Design cluster_implementation Phase 2: Field Implementation cluster_analysis Phase 3: Data Collection & Analysis cluster_conclusion Phase 4: Conclusion Define_Objectives Define Objectives & Hypotheses Select_Treatments Select Treatments: - IPM (Pheromone) - Conventional (Insecticide) - Control Define_Objectives->Select_Treatments Design_Layout Design Field Plot Layout (Randomized Block) Select_Treatments->Design_Layout Setup_Plots Set up Field Plots Design_Layout->Setup_Plots Apply_Treatments Apply Treatments (Dispensers/Sprays) Setup_Plots->Apply_Treatments Monitor_Pests Monitor Pest Populations (Traps) Apply_Treatments->Monitor_Pests Collect_Data Collect Crop Damage Data (e.g., % Infestation) Monitor_Pests->Collect_Data Statistical_Analysis Perform Statistical Analysis (ANOVA, t-test) Collect_Data->Statistical_Analysis Interpret_Results Interpret Results Statistical_Analysis->Interpret_Results Draw_Conclusions Draw Conclusions on Efficacy Interpret_Results->Draw_Conclusions

References

Safety Operating Guide

Safe Disposal of Z-3-Dodecenyl E-crotonate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety Precautions

Before beginning any disposal procedures, ensure that you are in a well-ventilated area, preferably within a chemical fume hood.[5] Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces, as the compound is likely flammable.[5] Always wear appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact.[5]

Personal Protective Equipment (PPE) and Waste Categorization

For safe handling and disposal, adhere to the following PPE and waste management guidelines.

CategoryRequirementRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and vapors that may cause eye irritation.[5]
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact and potential absorption.[6]
Body Protection Laboratory coatProtects against accidental spills and contamination of personal clothing.
Waste Type Flammable Liquid Chemical WasteDue to its likely flammable nature, it must be segregated as flammable waste.
Container Tightly sealed, chemically compatible containerPrevents leakage and evaporation of flammable vapors.

Step-by-Step Disposal Protocol

Step 1: Waste Collection

  • Collect all waste containing Z-3-Dodecenyl E-crotonate, including unused neat material, solutions, and contaminated items (e.g., pipette tips, vials), in a designated and compatible waste container.

  • Do not mix with incompatible waste streams.

Step 2: Container Labeling

  • Clearly label the waste container with "Flammable Liquid Waste" and list all chemical contents, including "this compound" and any solvents used.

  • Indicate the approximate concentration and volume of each component.

Step 3: Temporary Storage

  • Store the sealed waste container in a designated, well-ventilated, and cool area, away from heat and ignition sources.[5]

  • Ensure the storage location is compliant with your institution's guidelines for flammable waste storage.

Step 4: Final Disposal

  • Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Follow all institutional and local regulations for the final disposal of flammable chemical waste.

Disposal Workflow Diagram

G A Start: Prepare for Disposal B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) A->C D Collect Waste in a Compatible Container B->D C->D E Label Container Clearly 'Flammable Liquid Waste' List Contents D->E F Store Sealed Container in Designated Cool, Ventilated Area E->F G Arrange for Pickup by EHS or Licensed Contractor F->G H End: Disposal Complete G->H

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Z-3-Dodecenyl E-crotonate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Z-3-Dodecenyl E-crotonate

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is based on established laboratory safety protocols and data from structurally similar compounds, as a specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure a safe laboratory environment. The minimum required PPE includes a lab coat, protective eyewear, and appropriate gloves.[1][2]

Eye and Face Protection:

  • Safety Glasses: At a minimum, safety glasses with side shields meeting ANSI Z87.1 standards should be worn to protect against flying particles.[1][2][3]

  • Chemical Splash Goggles: When there is a potential for splashing, such as during transfers of large volumes or when working with glassware under pressure, chemical splash goggles are required.[1][4] These should have indirect ventilation to prevent hazardous substances from entering the eye area.[1]

  • Face Shields: For tasks with a high risk of splashing, a face shield should be worn in addition to safety glasses or goggles.[1][2][3][5]

Hand Protection:

  • Gloves: Disposable nitrile gloves are generally suitable for incidental contact with many chemicals and provide a good barrier against splashes.[1][2][3] It is crucial to remove and replace gloves immediately after any known contact with the chemical and to wash hands thoroughly.[2] For prolonged or direct contact, consider double-gloving or using a more robust glove material.[2] Always consult the glove manufacturer's resistance guide for specific chemical compatibility.[3]

Body Protection:

  • Lab Coats: A flame-resistant lab coat is recommended, especially when working with flammable substances.[5] Lab coats should be fully buttoned to provide maximum skin coverage.[3]

  • Clothing and Footwear: Long pants and closed-toe shoes are mandatory to protect the lower body and feet from spills and dropped objects.[1][2][3][5] Avoid clothing made of synthetic fabrics like polyester or acrylic, and opt for natural fibers such as cotton.[3]

Respiratory Protection:

  • Engineering Controls: Primary respiratory protection should be achieved through engineering controls such as fume hoods or glove boxes.[1]

  • Respirators: If engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a respirator may be necessary. The use of respirators requires participation in a respiratory protection program, including medical evaluation and fit testing.[3][4][5]

Operational Plan for Handling this compound

A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.

1. Hazard Assessment:

  • Before beginning any work, conduct a thorough hazard assessment for the specific procedures being performed.[1][2]

  • Review all available safety information, including the SDS for similar compounds like Ethyl Crotonate, which is classified as a highly flammable liquid and causes serious eye irritation.[6]

2. Engineering Controls:

  • All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]

3. Safe Handling Procedures:

  • Keep the compound away from heat, sparks, open flames, and other sources of ignition.[7]

  • Use non-sparking tools and take precautionary measures against static discharge.[7]

  • Keep the container tightly closed when not in use.[7]

  • Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water.[7] If eye irritation persists, seek medical advice.[7]

4. Storage:

  • Store in a cool, dry, and well-ventilated area designated for flammable liquids.[7]

  • Keep containers tightly closed to prevent leakage and contamination.[7]

  • Store away from incompatible materials such as acids, bases, and oxidizing agents.[7]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

  • Do not mix with incompatible waste streams.

2. Disposal Method:

  • Dispose of the chemical waste through an approved hazardous waste disposal facility.[7]

  • Follow all local, state, and federal regulations for the disposal of flammable and hazardous chemical waste.

  • Contaminated materials, such as gloves and absorbent pads, should also be disposed of as hazardous waste.

3. Container Disposal:

  • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste.

  • Dispose of the cleaned containers in accordance with institutional and regulatory guidelines.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the table below provides relevant information for the similar compound, Ethyl Crotonate, to guide safe handling practices.

PropertyValue (for Ethyl Crotonate)
CAS Number 623-70-1
Molecular Formula C6H10O2
Boiling Point 142 - 143 °C / 287.6 - 289.4 °F[7]
Flash Point 34 °C / 93.2 °F (Closed Cup)[7]
Flammability Highly flammable liquid and vapor[6][7]
Oral LD50 (Rat) 3,000 mg/kg[6]
Eye Irritation Causes serious eye irritation[6]
Skin Irritation No irritant effect reported[6]
Sensitization No sensitizing effects known[6]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound from initial preparation to final disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_cleanup Post-Experiment Cleanup A 1. Conduct Hazard Assessment B 2. Don Appropriate PPE (Lab Coat, Goggles, Gloves) A->B C 3. Prepare Work Area (Fume Hood) B->C D 4. Handle Chemical (Avoid Inhalation, Contact, Ignition Sources) C->D E 5. Perform Experiment D->E F 6. Securely Close Container E->F G 7. Segregate Waste F->G H 8. Label Waste Container G->H I 9. Store Waste Securely H->I J 10. Arrange for Professional Disposal I->J K 11. Decontaminate Work Area J->K L 12. Remove PPE K->L M 13. Wash Hands Thoroughly L->M

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.